molecular formula C5H7N3O2 B133756 5-Methylisoxazole-3-carbohydrazide CAS No. 62438-03-3

5-Methylisoxazole-3-carbohydrazide

Cat. No.: B133756
CAS No.: 62438-03-3
M. Wt: 141.13 g/mol
InChI Key: MKVLYUIHTXXSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-3-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLYUIHTXXSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316753
Record name 5-methylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62438-03-3
Record name 5-Methyl-3-isoxazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62438-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 306459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62438-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth technical overview of the ¹³C NMR data for 5-methylisoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies discussed herein are designed to offer both a practical reference for seasoned researchers and a comprehensive introduction for those new to the field.

Predicted ¹³C NMR Spectral Data for this compound

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbohydrazide)~160-165The carbonyl carbon of the carbohydrazide moiety is expected to resonate in this downfield region, characteristic of amide-like carbonyls.[4]
C3 (Isoxazole Ring)~158-162As a carbon atom double-bonded to nitrogen and adjacent to an oxygen in the heterocyclic ring, C3 is significantly deshielded.
C5 (Isoxazole Ring)~170The C5 carbon, substituted with a methyl group and double-bonded to the ring nitrogen, is also expected to be in the downfield region.[5]
C4 (Isoxazole Ring)~100-105The C4 carbon, being a CH group within the isoxazole ring, will have a chemical shift typical for sp² carbons in this environment.[3]
-CH₃ (Methyl Group)~10-15The methyl group carbon attached to the isoxazole ring is anticipated to have a characteristic upfield chemical shift.[6]

Structural Assignment and Interpretation

The interpretation of the ¹³C NMR spectrum of this compound relies on understanding the electronic environment of each carbon atom. The isoxazole ring, being an electron-deficient heterocycle, significantly influences the chemical shifts of its constituent carbons.

To visually represent the relationship between the structure and the predicted spectral data, the following diagram illustrates the numbering of the carbon atoms in this compound.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for similar heterocyclic compounds.[7] The choice of solvent can slightly influence chemical shifts.[8]

  • Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[7]

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[9]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

The following diagram illustrates the general workflow for acquiring ¹³C NMR data.

G cluster_workflow ¹³C NMR Data Acquisition Workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (Pulse Program, Set Parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E

Caption: General workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR data for this compound. By leveraging data from analogous structures and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this and related compounds. Such detailed structural analysis is indispensable for advancing research in medicinal chemistry and drug development.

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Supplementary Inform
  • MDPI. (n.d.).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. (2015).
  • ESA-IPB. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Supporting Inform
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. [Link]
  • ResearchGate. (2011).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • Google Patents. (2020).

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methylisoxazole-3-carbohydrazide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the structural basis for the compound's spectral features, provide a robust experimental protocol, and interpret the resulting spectrum with field-proven insights.

Introduction: The Significance of this compound and FT-IR Spectroscopy

This compound (C₅H₇N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring both an isoxazole ring and a carbohydrazide moiety, makes it a versatile precursor in the synthesis of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, anticonvulsant, and antitubercular drugs.[1][2][3] The biological activity of its derivatives is intrinsically linked to their precise molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and bonding arrangements within a molecule.[4][5] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum serves as a unique molecular "fingerprint."[6] For a compound like this compound, FT-IR is an indispensable tool for confirming its identity, assessing its purity, and understanding its chemical properties.

Molecular Structure and Expected Vibrational Modes

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the structure is paramount to interpreting its spectrum.

Key Functional Groups:

  • Isoxazole Ring: A five-membered aromatic heterocycle containing characteristic C=N, C=C, and C-O-N bonds.

  • Carbohydrazide Moiety (-CONHNH₂): This group is defined by a carbonyl group (C=O) and a hydrazine linkage (-NHNH₂), which are responsible for prominent spectral features.

  • Methyl Group (-CH₃): An alkyl substituent on the isoxazole ring.

Each of these groups has characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the FT-IR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum requires a meticulous and validated procedure. The following protocol, based on the thin solid film method, is reliable and widely used for solid organic compounds.[7][8]

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing dissolve 1. Dissolve ~5mg of sample in volatile solvent (e.g., Methylene Chloride) cast 2. Apply one drop of solution to a clean KBr salt plate dissolve->cast evaporate 3. Allow solvent to evaporate completely, leaving a thin film cast->evaporate background 4. Acquire Background Spectrum (clean, empty instrument) evaporate->background sample_scan 5. Place sample plate in holder and acquire Sample Spectrum background->sample_scan transform 6. Perform Fourier Transform on the interferogram sample_scan->transform output 7. Generate final spectrum: Absorbance vs. Wavenumber (cm⁻¹) transform->output

Caption: Workflow for FT-IR spectral acquisition of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂).[9] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data is exclusively from the compound of interest. This step is critical for data integrity.

  • Sample Preparation (Thin Solid Film):

    • Place approximately 2-5 mg of this compound into a small vial.[8]

    • Add a few drops of a high-purity volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[7]

    • Using a pipette, transfer a single drop of this solution onto the polished surface of an infrared-transparent salt plate (e.g., KBr or NaCl).[7][8]

    • Allow the solvent to evaporate fully in a fume hood. A thin, even film of the crystalline sample should remain on the plate.[7] The quality of this film is crucial; if it is too thick, the major peaks may be totally absorbing and flat-topped. If it is too thin, the signal-to-noise ratio will be poor.

  • Spectral Acquisition:

    • Carefully place the salt plate into the sample holder within the spectrometer.

    • Acquire the spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing and Cleaning: The instrument's software converts the raw data (an interferogram) into the final spectrum via a Fourier transform algorithm.[10] After the analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent fogging from atmospheric moisture.[7]

Detailed Interpretation of the FT-IR Spectrum

The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][11]

Data Summary: Key Vibrational Frequencies
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3350 - 3250N-H Stretch (asymmetric & symmetric)Hydrazide (-NH₂)Medium, Two Bands
3200 - 3050N-H StretchHydrazide (-NH-)Medium-Broad
3150 - 3050C-H Stretch (sp²)Isoxazole RingWeak-Medium
2980 - 2870C-H Stretch (sp³)Methyl (-CH₃)Medium
1700 - 1650 C=O Stretch (Amide I) Carbohydrazide Strong, Sharp
1650 - 1580C=N StretchIsoxazole RingMedium-Strong
1640 - 1550N-H Bend (Amide II)Hydrazide (-NH₂)Medium-Strong
1580 - 1450C=C StretchIsoxazole RingVariable
1470 - 1430C-H Asymmetric BendMethyl (-CH₃)Medium
1380 - 1370C-H Symmetric BendMethyl (-CH₃)Medium
1400 - 1200C-N StretchHydrazide & RingMedium
1300 - 1000C-O, C-N, C-C Ring VibrationsIsoxazole Ring SkeletonMultiple, Medium-Strong
Analysis of Spectral Regions
  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen.

    • N-H Stretching: The carbohydrazide group is the most prominent feature here. Look for two distinct, medium-intensity peaks between 3350 and 3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group. A broader band, often centered around 3200-3050 cm⁻¹, is attributable to the -NH- stretch. The broadening is due to intermolecular hydrogen bonding, a key feature of hydrazides in the solid state.

    • C-H Stretching: Sharp absorptions between 2980-2870 cm⁻¹ confirm the presence of the sp³-hybridized methyl group. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of the sp² C-H bond on the isoxazole ring.[3]

  • Double Bond Region (1800-1500 cm⁻¹): This region is crucial for identifying the core functional groups.

    • Amide I (C=O Stretch): The most intense and diagnostically significant peak in the entire spectrum is expected here. A very strong, sharp absorption band between 1700-1650 cm⁻¹ unequivocally confirms the carbonyl group of the carbohydrazide.[3] Its high intensity is due to the large change in dipole moment during the vibration.

    • Amide II (N-H Bend) and Ring Stretches: In the range of 1650-1550 cm⁻¹, a complex set of overlapping bands will appear. This includes the N-H bending vibration of the -NH₂ group (Amide II band) and the C=N and C=C stretching vibrations of the isoxazole ring.[3][12] The presence of multiple peaks in this area is a strong indicator of the heterocyclic ring system.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole.[11]

    • Methyl Bending: Look for characteristic C-H bending vibrations for the methyl group around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[9]

    • Isoxazole Ring Vibrations: A series of medium to strong intensity bands between 1400 cm⁻¹ and 800 cm⁻¹ arise from the complex coupled vibrations of the isoxazole ring skeleton, including C-O, C-N, and C-C stretching and bending modes.[13][14] These bands provide definitive confirmation of the isoxazole core structure when compared against a reference spectrum or computational data.

Conclusion: An Integrated Spectroscopic Portrait

The FT-IR spectrum of this compound provides a wealth of structural information. The definitive identification of the molecule relies on observing the combination of key features: the N-H stretching bands of the hydrazide, the exceptionally strong C=O stretch (Amide I), and the complex pattern of absorptions in the fingerprint region characteristic of the substituted isoxazole ring. This guide provides the experimental and interpretive framework for researchers to confidently use FT-IR spectroscopy as a primary characterization tool in the synthesis and development of novel pharmaceuticals based on this important molecular scaffold.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuGzMPgT7hp7Rx4km7NwtouQKIifXHwzkDu81x5xuNc_5PAx1OFIOtIdb8CooSLeNj1hROuZUJaKvvuhmrZ0odvAvlRCp2aoWkP0gYgYRcsZwHlXCoD3_m83uaF9UvgEru1bqMmUT_gEWiEaOS9AyjN7-1O3IhadN9Scwu_-Lg]
  • Chem-Impex. (n.d.). 5-Methyl-isoxazole-3-carboxylic acid hydrazide. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE528m68F3on2DhSI7yAkLtr2mWk8sCh9ECfgWrPokTwIhSu-7PmDImsRIbe1OazKdVsuRVsy2GXszdFSmTsDAuSugw9NHxByk2PxubSotMDrsK35lh5kLz3fraH4waDeDZOHY=]
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from UCI Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RJOzTbillNR7MG1umSBPZ89Oae2JcRoaLpX-z42MNx9N1nRn7dbhcn1nUPKc_a5eeit0VT9xMr8wzu2UeWwJCHlI5PNiEfuvncs2WJWuUakgGIrffFYrvr6rsM1slmmQcmaSsyTeD1P3yRPNn6iURYsS4vS5MNIXK1DZaA-i3jZenxKXCW7ygB7DJRj8bJaJy7AdCZFRbTpXXgRJqoY9BA==]
  • ResearchGate. (n.d.). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWPQY7z0LDb3cx7HPNFxLjToRTeE91mpLpZ3aXTD3f_-s9GGIlVpxnbs9Cs_5xOt81OlEqZWbUdNY-XE8Kh02NN93y2DA2MfYOKONQt6XD39wfWuvhrFjtIZqMywktvJ7iQrbFJYkGZzizvMgVvp6hrrdX5VRVynBRqKheEQ2XG2TKlOBS3_PnXPUb8J7y-oufDdJ7ptrsMGPdyDksm2FAV20mkUjKsAlHIP5rM1ALzR-zbY1fLjysXSnONvP70cjLihAlzpcw7XRBCs=]
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from Kwame Nkrumah University of Science and Technology, Materials Engineering Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVgF6Qa0QgHC2hZ87KSkjky8yqJD8Apa-3LGutLc-Dc9WvqDl-0hdPQC81m1bwcfJWzfrBLuk7wGrj5M6oWW0QgAb5Kt7C2mI35qXZTHVQv60gs-gr1jz4PCncTsNNRFdL20fsNbrWjbaYE74QIWPqoJihVmhHZ9gAqe2e_aGnIyqc5nZyxsduZmLjAK9k9ks=]
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq3Jn3seTEHXEqr9WmYJbwWXzW9dceu7_eP451ndbwBVTCp1dRUctUnj_teLmVyB4FEv2MALxor4d4NH6ePPLYoCDDVtfF7_IOgcCiXc2Pwj2SnfL5SQIPnc53YKg4nqAzcMD4GUvn-kncS10lD0BVn_snWMbhXrhX4i5Ezq2M0Pi4nx5s5sKEB0qez86ZRT7BKZamI8X0V53_HG67OPEFQ-Joue6y4OpQgyQg31ZGwhPAXMznc6_PiIM4G5EAcfznJ_5hZA824gqNMirHhiJMutLNix9D55c_soo4gr29NM9EpSmpB-fGJd6iXUI=]
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from University of California, Irvine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1Aj5oQycuTbM1CdANf8DjAl3D14qSerPlPVEEoxnkibYWkz0Qgx_8yeAFNzIxJIkjAkiMLNB9IHf9sgobTJmzK_RA1Ow7oCyaQEYo-fywGQmXQlz3pYALGrdtx8mEzdbque1lKveegP8_CzWYAd_TsAXTA_DHZPb7PKrZMzrZT0=]
  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2j7SIwdKvdRH_ILB9T7ZTJWeJxIn1V5_Mq9SEu62Xb6ARXCnYh2GeCCnndOoUwiUoVerSTn-qCxOeEULFPanuK50QNJtIBsbp5eMaCS_0vedKqdDER6RNoTJFJypPMf7wsDKeuK481QjjOeDLbirLkbS0fnKktFzOyH99ogUwdeVwaCGduIHVVyn9Gu4UvHUNrmF2cB96LxUD28vBY9vUdZQ7LETUCOhpYP1FnUQsSSufjyI6EvcMB1YHvYX3kDu9HI54mmX_iQAlEJ5AuXB1sgFPERwemMwvG31eVd4tBEtsCm-bLXxVpjSceGYbBHamJyQMzLqsGoIa9KtJ7BMP4DQ0gF0TPOlXa-4Sk9DVjrgzXzq_0cQfX28wMqT6eshwrbXxu1FOEzQ1TyTH-hlazZMTXaAeQ==]
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6vV9S7H1V5F2j2ysQARYSVNSMhyzBCHhj1LyBUh7_ndw3d_tyjMT1wpWQRpngWPTCXbClcvZx6J5cL4CSMQwZrx68RYTWpARSWSBEbYleIqVQRdK-XYp4kDjNrH1-cOEHmBcy23IBK1GKclPKfbTjgtjmIdgz_P4NbdoHwZyrzIyadH-azq4p8v10n4Sn1JWLBmbGXR6P6IEMipjV9b1yfp29eW6zKKYCSaAK]
  • CCCBDB. (n.d.). Results from a given calculation for C3H3NO (Isoxazole). Retrieved from NIST Computational Chemistry Comparison and Benchmark Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImWr9JI8bB3BlQA3rmCGsHe83_oAbF9R30xWvFLdKUop8tqAFvjlolF0rAvvIG73_3ThGvo-uHC5eBH2nTAuP472FqsvtCaxaqYIfcUPSvDGV_MYtRPcMzbSWGK5ExI9WaEGS6bMxr6swAmHwH7-8Ib74HERaGT3Fkd4sk5k=]
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzh0SHVHIoGx3l7uosEpJ2lopxJEmU4ex6NR381H_ceremsR2KM72Mq8GsumqW3NmKvXn7BXRWhYSuWvyqfDGzJnGHfK52IKjJr7UW4bVBFuSYG3qSdnY5_O_dhbDoa-Md058hCYwik3L3lBKyKg_09C345eYvrMKrVcti0xZXhaBKnDTxXTgYtXZ7HGWZAV_PenM3dkFq7CXvbSCG1AI1UoDEDNvhPDrnrQCci5r0AP_jPn8Nm4Pt4c7-L9i6hizwi5ezLYmLgaMkQiEnoWuRsJ5b]
  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb-QjdcfcTbtrEo_wSCmvcPdnoxQsKP5IlVbKXsM7o_YbjJQmtwnRfCzmO96F0bZZiCXWZzLPQVRWNzp-Udr6DqwJvVF0t9hD1jet2sx82BnsDEnYdxR_3s49VezIg4Cot9T6FfLm-x2nw81iK4lOhNpDo7JSOr3fmiZf2yVeaCfUBEbd20Dve7XY5k6DK1w0D1eO0kqOtzJk0fd_-EoPYi9k7uM6WI1By1S1Q8jRQ0meTb-4=]
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHkYfNJ7_7y2T0EsXz_3LFfeU11xZ9OlBP93z9QhDjsSzytOCVnFaxMvnGiLOVcZq9nJ-cvebdoj0JROdYbA1W4kAtD61rsfHvnMdiPvDvErIJWRq6wPyYtFPWLIUus7z7vHrKqAHTRVEsRBbS-ijCR43D5wzsymYEd16Jb2T8I7U34sjPyTqQgtlBQ==]
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2VVunLCwRVFmb-GWE9hrvtn5jfw6M-t_awezyxfU4CTdqmQ_8Ls4Fa3bQtzLeP5XElb-1SIwWyW3sDFm7r3WnZ5GKGOZ_TAgdoz0bF1AHKynI-1gncGgog98Avk0ZWbI43DUHPOwGGWqVILe8KtM]
  • Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules. Retrieved from Rocky Mountain Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6V58CMi8459M31RcbtS3lD34RjFRav1YTek-GU2PuHzD6stsEbY_JUAFWnymHQS9POIpHcupyJbYzmr6f3w_QV0Idqfq7hVF_u3pqWfIcBxnfPpPvetinoMTI1yJkC2YzSCb_lItUKylte_G7y4DsTM4ONL3AKVc=]
  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Retrieved from ctbp.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjoZsE2gPMD0-yBvju2NXFXQL44Ye0cGRO3zp8ZbqDnANrijLlL2S8xfKZ0UZTh0DWodp-DtR0ZIJltS8qqB8Kqz7bogXsEybysx-1RPqB44yEP1kmQG7BE6HHa_NL-ujQswpPPR8gzNYO8rkFU4gIMnWll9GWgI0cusAxAw==]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The carbohydrazide moiety further extends its synthetic utility, serving as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities.[1]

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is paramount for the rational design of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a detailed analysis of its expected crystal structure, drawing upon data from closely related analogues. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this guide offers a robust framework for its structural elucidation based on established crystallographic principles and comparative analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial preparation of 5-methylisoxazole-3-carboxylic acid, followed by its conversion to the corresponding ester, and finally, hydrazinolysis to yield the desired carbohydrazide.[2]

Synthetic Workflow

Synthesis_Workflow A Diethyl oxalate + Acetone B Ethyl 2,4-dioxopentanoate A->B  NaOEt, EtOH   D Ethyl 5-methylisoxazole-3-carboxylate B->D  C, heat   C Hydroxylamine F This compound D->F  E, EtOH, reflux   E Hydrazine hydrate

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, a mixture of diethyl oxalate and acetone is added dropwise with stirring at a controlled temperature.[2]

  • The reaction mixture is stirred for several hours to facilitate the Claisen condensation, yielding ethyl 2,4-dioxopentanoate.

  • Hydroxylamine hydrochloride is then added to the reaction mixture, and the solution is heated to reflux. This step results in the cyclization of the diketone intermediate to form the isoxazole ring.

  • Upon cooling, the product, ethyl 5-methylisoxazole-3-carboxylate, is isolated, purified by recrystallization, and characterized.

Step 2: Synthesis of this compound

  • Ethyl 5-methylisoxazole-3-carboxylate is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography until completion.

  • Upon cooling, the product, this compound, crystallizes from the solution and is collected by filtration, washed with cold ethanol, and dried under vacuum.[3]

Physicochemical Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural features. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons, the isoxazole ring proton, and the protons of the carbohydrazide group. The chemical shifts of the -NH and -NH₂ protons can be variable and may appear as broad signals due to hydrogen bonding and exchange with residual water in the solvent.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the methyl carbon, the carbons of the isoxazole ring, and the carbonyl carbon of the carbohydrazide moiety.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.4~12
Isoxazole C-H~6.5~102
Isoxazole C-CH₃-~170
Isoxazole C-C=O-~158
C=O-~160
-NH-NH₂Broad signals-

Note: Predicted chemical shifts are based on data from analogous isoxazole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

  • N-H stretching: Two bands in the region of 3300-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a band around 3100-3000 cm⁻¹ for the -NH stretch.[6]

  • C=O stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ characteristic of the amide carbonyl group (Amide I band).[7]

  • N-H bending: An absorption band around 1620-1580 cm⁻¹ (Amide II band).

  • C=N stretching: A band in the region of 1590-1550 cm⁻¹ from the isoxazole ring.

  • C-H stretching and bending: Absorptions corresponding to the methyl and isoxazole C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (141.13 g/mol ).[8]

  • Fragmentation Pattern: Common fragmentation pathways for carbohydrazides involve cleavage of the N-N bond and the C-N bond adjacent to the carbonyl group. The isoxazole ring may also undergo characteristic ring-opening fragmentation.[9][10][11][12]

Crystal Structure Analysis

While a single-crystal X-ray diffraction study of this compound has not been reported in the literature, a detailed analysis of the crystal structures of closely related isoxazole carbohydrazide derivatives allows for a reliable prediction of its solid-state conformation and intermolecular interactions.

Methodology: Single-Crystal X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to obtain precise bond lengths, bond angles, and other crystallographic parameters.

Predicted Molecular Geometry and Conformation

Based on the crystal structures of analogous compounds, the 5-methylisoxazole ring is expected to be essentially planar. The carbohydrazide moiety will likely adopt a conformation that allows for the formation of intramolecular and/or intermolecular hydrogen bonds.

Expected Intermolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be the dominant intermolecular interaction governing the crystal packing of this compound. The carbohydrazide group, with its multiple hydrogen bond donors (-NH and -NH₂) and acceptors (C=O and the nitrogen of the -NH₂ group), is expected to form extensive hydrogen-bonding networks.

Table 2: Comparative Crystallographic Data of Analogous Isoxazole Derivatives

Parameter (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide
Formula C₁₂H₁₁N₃O₂C₁₂H₁₀N₄O₄
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Key H-bonds N-H···ON-H···O, C-H···O
Reference

The analysis of these related structures suggests that this compound is likely to form centrosymmetric dimers through N-H···O hydrogen bonds between the carbohydrazide moieties. These dimers may then be further linked into sheets or a three-dimensional network through additional hydrogen bonds involving the isoxazole nitrogen atom.

Caption: Predicted hydrogen-bonded dimer formation.

Conclusion

This compound stands as a molecule with considerable potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its synthesis and a detailed framework for its physicochemical characterization. Although a definitive crystal structure remains to be published, the analysis of closely related compounds offers valuable insights into its likely solid-state conformation and the crucial role of hydrogen bonding in its crystal packing. The experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers working with this and related heterocyclic systems, facilitating further exploration of their therapeutic potential.

References

  • Google Patents. (n.d.). 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.
  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide.
  • ResearchGate. (n.d.). 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted....
  • ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.
  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • NIST WebBook. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester.
  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

Sources

Navigating the Solubility Landscape of 5-Methylisoxazole-3-carbohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It is a critical determinant of bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 5-Methylisoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. By delving into its physicochemical properties, exploring its interactions with various organic solvents, and providing robust experimental protocols, this guide aims to empower researchers to make informed decisions and accelerate the development of novel therapeutics.

Unveiling the Molecule: Physicochemical Properties of this compound

To comprehend the solubility behavior of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Structure:

  • IUPAC Name: 5-methyl-1,2-oxazole-3-carbohydrazide[1]

  • Molecular Formula: C₅H₇N₃O₂[1]

  • Molecular Weight: 141.13 g/mol [1]

The structure reveals a compact molecule featuring a 5-methylisoxazole ring, a polar core, linked to a carbohydrazide functional group (-CONHNH₂). This combination of a heterocyclic aromatic system and a hydrogen-bonding capable side chain suggests a nuanced solubility profile. The isoxazole ring itself possesses polar characteristics due to the presence of nitrogen and oxygen atoms.[2] The carbohydrazide group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

A key indicator of a compound's lipophilicity and potential solubility is its octanol-water partition coefficient (LogP). For this compound, the computed XLogP3 value is -0.3[1], suggesting a degree of hydrophilicity. This predicts that the molecule will likely exhibit favorable solubility in polar solvents.

The Principle of "Like Dissolves Like": Predicting Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a measure of its dielectric constant and dipole moment. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

Based on the structure and computed LogP of this compound, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are capable of hydrogen bonding. The carbohydrazide moiety of our molecule will readily interact with these solvents, leading to good solubility.

  • Good to Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but do not have acidic protons for hydrogen bonding. The polar nature of the isoxazole ring and the carbohydrazide group should allow for favorable dipole-dipole interactions, resulting in good to moderate solubility.

  • Limited Solubility in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the primary intermolecular forces are weak van der Waals forces. The polar nature of this compound will make it difficult to disrupt the solvent-solvent interactions in these non-polar environments, leading to poor solubility.

Qualitative and Predicted Solubility Profile

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolSoluble[3]Strong hydrogen bonding potential with the carbohydrazide group.
EthanolLikely SolubleSimilar to methanol, with strong hydrogen bonding capabilities.
Polar Aprotic DichloromethaneSoluble[3]The polarity of the isoxazole ring and carbohydrazide group allows for dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Likely SolubleA highly polar aprotic solvent known for its broad-ranging solvency.
AcetoneLikely Moderately SolubleA polar aprotic solvent that can engage in dipole-dipole interactions.
Non-Polar HexaneLikely Poorly SolubleMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces.
TolueneLikely Poorly SolubleAromatic but non-polar; limited interaction with the polar functional groups.

A Practical Guide to Determining Solubility: The Shake-Flask Method

For a definitive understanding of the solubility of this compound in a specific solvent, experimental determination is paramount. The "gold standard" for determining equilibrium solubility is the shake-flask method . This protocol provides a robust and reliable means to quantify the solubility of a solid compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial equilibration Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) prep_vial->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant using a syringe filter (e.g., 0.22 µm PTFE) centrifugation->filtration dilution Dilute the filtrate to a suitable concentration filtration->dilution quantification Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilution->quantification result Solubility (mg/mL or mol/L) quantification->result

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes for dilution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some sedimentation of the excess solid.

    • To further separate the solid from the supernatant, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant into a syringe, avoiding the solid pellet.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop and validate a suitable analytical method, such as HPLC-UV, to accurately quantify the concentration of the compound. This involves establishing a calibration curve from the standard solutions.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the validated analytical method to determine the concentration of this compound in the saturated solution.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

High-Throughput Solubility Screening for Early-Stage Discovery

In the early phases of drug discovery, where numerous compounds are being evaluated, the traditional shake-flask method can be time and resource-intensive. High-throughput solubility screening methods offer a more rapid assessment. These methods often determine the kinetic solubility , which is the concentration at which a compound precipitates from a supersaturated solution (typically generated by adding a concentrated DMSO stock solution to an aqueous buffer). While not a true equilibrium solubility measurement, kinetic solubility provides a valuable rank-ordering of compounds and can flag potential solubility liabilities early on.

High-Throughput Screening Workflow

G cluster_prep Preparation cluster_addition Compound Addition cluster_detection Precipitation Detection cluster_analysis Analysis compound_stock Prepare concentrated stock of This compound in DMSO solvent_plate Dispense organic solvent into a 96-well plate addition Add increasing amounts of the DMSO stock solution to the solvent plate compound_stock->addition solvent_plate->addition detection Measure turbidity or light scattering (Nephelometry) after a short incubation period addition->detection analysis Determine the concentration at which precipitation occurs detection->analysis result Kinetic Solubility analysis->result

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Conclusion: A Strategic Approach to Solubility Assessment

Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in advancing its potential as a therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. More importantly, it has laid out a detailed, actionable protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method. For researchers in the fast-paced environment of early drug discovery, an overview of high-throughput screening methods has also been presented.

By combining theoretical predictions with robust experimental data, drug development professionals can confidently navigate the challenges associated with compound solubility, leading to more efficient and successful development pipelines.

References

  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). N'-benzyl-5-methylisoxazole-3-carbohydrazide.

Sources

An In-Depth Technical Guide to the Initial Biological Activity Screening of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Unveiling Therapeutic Potential

The journey of a novel chemical entity, such as 5-Methylisoxazole-3-carbohydrazide, from its synthesis to a potential therapeutic agent is a meticulous undertaking. The initial biological screening is a critical juncture, dictating the future trajectory of research and development. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary evaluation of this compound's biological activities. We will delve into the causality behind experimental choices, grounded in the established pharmacological profiles of its core chemical moieties: the isoxazole ring and the carbohydrazide linker. Our approach is not a rigid template but a logical cascade designed to efficiently and robustly probe for potential anticancer, antimicrobial, and anti-inflammatory properties.

The isoxazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The carbohydrazide moiety and its hydrazone derivatives are also recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The combination of these two pharmacophores in this compound warrants a multi-faceted initial screening to comprehensively assess its therapeutic potential.

Chapter 1: Foundational Screening Cascade - A Rationale-Driven Workflow

The initial screening of this compound should be approached as a tiered process, beginning with broad in vitro assays to identify primary biological effects. This "hit-finding" stage is designed to be resource-efficient while providing a robust indication of the compound's potential. Based on the known activities of its constituent chemical groups, we propose a parallel screening approach targeting three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Screening_Cascade Compound This compound Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Screening Compound->Anti_inflammatory MTT MTT Assay (Cytotoxicity) Anticancer->MTT Broth_Microdilution Broth Microdilution Assay (Antibacterial & Antifungal) Antimicrobial->Broth_Microdilution Carrageenan_Edema Carrageenan-Induced Paw Edema (In Vivo) Anti_inflammatory->Carrageenan_Edema Data_Analysis Data Analysis & Hit Identification MTT->Data_Analysis Broth_Microdilution->Data_Analysis Carrageenan_Edema->Data_Analysis Further_Studies Lead Optimization & Mechanism of Action Studies Data_Analysis->Further_Studies

Caption: Initial screening workflow for this compound.

Chapter 2: Anticancer Activity Screening

The isoxazole moiety is a prominent feature in a number of anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][6] Therefore, the initial assessment of this compound's anticancer potential is a logical starting point.

Primary Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability. It serves as an excellent primary screen to determine the cytotoxic potential of a compound against a panel of cancer cell lines.

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media.

    • Harvest cells in their exponential growth phase and determine cell viability using a trypan blue exclusion assay.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).

      • Positive Control: Cells treated with a known anticancer drug, such as Doxorubicin (e.g., at its IC₅₀ concentration).[9]

      • Negative Control: Untreated cells in fresh medium.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116Experimental ValueKnown Value
HEK293Experimental ValueKnown Value

Chapter 3: Antimicrobial Activity Screening

Both isoxazole and carbohydrazide derivatives have demonstrated promising antimicrobial activities.[10] A broad-spectrum initial screen against a panel of clinically relevant bacteria and fungi is therefore warranted.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] This assay is highly amenable to screening and provides a clear endpoint for the inhibitory activity of the test compound. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this methodology.[11][12]

  • Preparation of Microbial Inoculum:

    • Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

    • Culture the microorganisms on appropriate agar plates.

    • Prepare a bacterial/yeast suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[13]

    • Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with the prepared microbial inoculum.

    • Include the following controls:

      • Growth Control: Wells containing broth and inoculum but no compound.

      • Sterility Control: Wells containing broth only.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serially diluted in the same manner as the test compound.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

Test OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Positive Control)Fluconazole MIC (µg/mL) (Positive Control)
Staphylococcus aureusExperimental ValueKnown ValueN/A
Escherichia coliExperimental ValueKnown ValueN/A
Pseudomonas aeruginosaExperimental ValueKnown ValueN/A
Candida albicansExperimental ValueN/AKnown Value

digraph "Broth_Microdilution_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Inoculum [label="Prepare & Standardize\nMicrobial Inoculum"]; Serial_Dilution [label="Perform Serial Dilution\nof Test Compound"]; Inoculate_Plate [label="Inoculate Microtiter Plate"]; Incubate [label="Incubate Plate"]; Read_MIC [label="Visually Determine MIC"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Inoculum; Start -> Serial_Dilution; Prep_Inoculum -> Inoculate_Plate; Serial_Dilution -> Inoculate_Plate; Inoculate_Plate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }

Caption: Workflow for the Broth Microdilution Assay.

Chapter 4: Anti-inflammatory Activity Screening

Hydrazone derivatives, which are structurally related to carbohydrazides, have been reported to possess anti-inflammatory properties.[15][16] Therefore, an initial in vivo screen for anti-inflammatory activity is a valuable component of the preliminary assessment of this compound.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[4][17]

  • Animal Acclimatization and Grouping:

    • Use healthy adult male Wistar rats or Swiss albino mice.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6-8 per group):

      • Control Group: Receives the vehicle.

      • Test Group(s): Receives different doses of this compound.

      • Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin or Diclofenac.[18][19]

  • Compound Administration:

    • Administer the test compound and the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[18]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Control (Vehicle)-0%
This compoundDose 1Experimental Value
This compoundDose 2Experimental Value
Indomethacin (Positive Control)10Expected Value

Chapter 5: Self-Validating Systems and Trustworthiness

The integrity of this initial screening cascade relies on the implementation of self-validating systems. Each assay must include appropriate controls to ensure the reliability and reproducibility of the data.

  • Positive Controls: The use of well-characterized reference compounds (Doxorubicin, Ciprofloxacin, Indomethacin) in each assay serves to validate the experimental procedure and provides a benchmark for the activity of the test compound.[20][21]

  • Negative and Vehicle Controls: These are essential for establishing a baseline and ensuring that the observed effects are due to the test compound and not the solvent or other experimental manipulations.[20]

  • Standardized Protocols: Adherence to established protocols, such as those from the CLSI for antimicrobial testing, ensures consistency and allows for comparison of data across different studies.[11][12]

Conclusion: Paving the Way for Further Discovery

This in-depth technical guide provides a strategic and scientifically grounded framework for the initial biological screening of this compound. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through validated in vitro and in vivo assays, researchers can efficiently identify any primary biological activities. The data generated from this screening cascade will be pivotal in guiding subsequent hit-to-lead optimization and more detailed mechanism of action studies, ultimately unlocking the full therapeutic potential of this novel compound.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL not available)
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL not available)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Broth Microdilution | MI - Microbiology. (URL not available)
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. [Link]
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]
  • MTT Cell Assay Protocol. (URL not available)
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • Carrageenan Induced Paw Edema (R
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Carrageenan induced Paw Edema Model.
  • Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (URL not available)
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. [Link]
  • Broth Dilution Method for MIC Determin
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Therapeutic Potential of Hydrazones as Anti-Inflamm
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Semantic Scholar. [Link]
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (URL not available)
  • How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
  • In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. NIH. [Link]
  • Positive and Negative Controls. Rockland Immunochemicals. [Link]
  • Regulatory Guidelines for New Drug Development. Auctores | Journals. [Link]
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (URL not available)
  • In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]
  • In vitro validation of anti-inflammatory, anti-oxidant and....
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides.
  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report).
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. MDPI. [Link]

Sources

discovery of novel 5-Methylisoxazole-3-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 5-Methylisoxazole-3-carbohydrazide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing new therapeutic agents.[2][3] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[1][3][4][5]

The this compound core, in particular, offers a rich template for chemical modification. The carbohydrazide moiety serves as a versatile handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the discovery process for novel derivatives based on this core, from initial synthesis to biological characterization.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core isoxazole ring, followed by the elaboration of the carbohydrazide side chain.

Synthesis of the Core Scaffold

A common route to the 5-methylisoxazole-3-carboxylic acid precursor involves the condensation of an appropriate β-ketoester with hydroxylamine. For instance, 5-methylisoxazole-3-carboxylic acid can be synthesized from the condensation of dimethyl oxalate and acetone, followed by cyclization with a hydroxylamine salt.[6] The resulting carboxylic acid is then converted to the corresponding carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[7] This highly reactive intermediate is then reacted with hydrazine hydrate to yield the this compound core.

Derivatization of the Carbohydrazide Moiety

The carbohydrazide group is a nucleophilic handle that can be readily reacted with various electrophiles to generate a library of derivatives. A common strategy is the condensation with a wide range of aldehydes or ketones to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.[8]

The choice of aldehyde or ketone is critical as the substituent introduced at this position significantly influences the biological activity of the final compound. Aromatic and heteroaromatic aldehydes are frequently used to explore the effects of different electronic and steric properties on target engagement.

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Starting Materials\n(e.g., Dimethyl Oxalate, Acetone)", fillcolor="#FFFFFF"]; Intermediate1 [label="5-Methylisoxazole-3-carboxylic Acid", fillcolor="#FFFFFF"]; Intermediate2 [label="5-Methylisoxazole-3-carbonyl Chloride", fillcolor="#FFFFFF"]; Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehydes [label="Various Aldehydes/\nKetones", fillcolor="#FFFFFF"]; Derivatives [label="Novel Hydrazone\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Condensation &\nCyclization"]; Intermediate1 -> Intermediate2 [label="SOCl₂"]; Intermediate2 -> Core [label="Hydrazine Hydrate"]; Core -> Derivatives [label="Condensation"]; Aldehydes -> Derivatives; }

Caption: A hypothetical signaling pathway for the anticancer activity of isoxazole derivatives.

Anti-inflammatory and Immunomodulatory Activity

Isoxazole derivatives have also been explored for their potential to modulate the immune system and reduce inflammation. [1][9][10]For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) has been investigated for its ability to modulate genes involved in autoimmunity and inflammation in human Caco-2 cells. [9]Such studies are crucial for identifying candidates for treating inflammatory diseases. The well-known disease-modifying antirheumatic drug (DMARD) Leflunomide, an isoxazole derivative, serves as a benchmark in this area. [9][11]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the biological effects of these compounds.

For antitubercular agents, the nature of the substituent on the aromatic ring of the hydrazone moiety plays a significant role in determining potency. [7]Similarly, for anticancer derivatives, substitutions on the phenyl ring attached to the isoxazole core can drastically alter cytotoxicity. [12]For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance anticancer activity. [13] The lipophilicity of the compounds, often expressed as logP, is another critical parameter influencing their biological activity, with optimal ranges identified for specific therapeutic targets. [14] dot

SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Outcome A Core Scaffold (this compound) B Substituent Variation (e.g., on aryl ring) A->B influences C Physicochemical Properties (e.g., logP) A->C influences D Antimicrobial Activity (MIC) B->D modulates E Anticancer Activity (IC50) B->E modulates F Anti-inflammatory Activity B->F modulates C->D correlates with C->E correlates with C->F correlates with

Caption: Logical relationship in the structure-activity relationship (SAR) analysis.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising compounds to preclinical animal models to assess their in vivo efficacy and safety.

Experimental Protocols

General Protocol for the Synthesis of this compound Hydrazone Derivatives
  • Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid: Follow established literature procedures, such as the condensation of dimethyl oxalate with acetone in the presence of sodium methoxide, followed by cyclization with a hydroxylamine salt. [6]* Step 2: Synthesis of 5-methylisoxazole-3-carbonyl chloride: To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude carbonyl chloride. [7]* Step 3: Synthesis of this compound: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a solution of hydrazine hydrate at 0 °C. Stir the reaction mixture at room temperature for several hours. After completion, the product can be isolated by filtration or extraction.

  • Step 4: Synthesis of hydrazone derivatives: To a solution of this compound (1 equivalent) in ethanol, add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours. [8]Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification. [8]

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., Huh7, MCF-7) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

  • Mączyński, M., Regiec, A., Płoszaj, P., Kačániová, M., & Piwowar, A. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
  • (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.
  • (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Płoszaj, P., Regiec, A., Ryng, S., Piwowar, A., & Kruzel, M. L. (2016). Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on Selective Gene Expression in Caco-2 Cultured Cells. Immunopharmacology and Immunotoxicology, 38(6), 486-494.
  • (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(3), 435-446.
  • (n.d.). Evaluation of antibacterial activity 5-amino-3-methyl-isoxazole-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one derivatives. Slovak Agricultural Library in Nitra.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. PubChem.
  • (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30285-30297.
  • (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 794-796.
  • (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European Journal of Medicinal Chemistry, 143, 122-135.
  • (2018). Synthesis and Biological Evaluation of 3,4-Dihydro-3-(3-methylisoxazol-5- yl)-2H-benzo[e]o[4][7]xazine Derivatives as Anticancer Agents. R Discovery.
  • (2018). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 23(11), 2943.
  • (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Journal of Medicinal Chemistry, 57(9), 3788-3801.
  • (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
  • (2016). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • (2010). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o473.
  • (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2226-2234.
  • (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.
  • (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899.
  • (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 12345.
  • (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Semantic Scholar.
  • (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Computational Biology and Chemistry, 109, 107993.

Sources

A Theoretical and Computational Scrutiny of 5-Methylisoxazole-3-carbohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 5-Methylisoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the pivotal role of molecular structure in determining biological activity, this document outlines a robust computational methodology based on Density Functional Theory (DFT). We delve into the rationale behind the selection of computational parameters, detailing a workflow for geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape through frontier molecular orbitals and natural bond orbital analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical steps to computationally investigate this compound and its analogues, thereby accelerating rational drug design efforts.

Introduction: The Significance of Isoxazole Derivatives in Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility in binding to biological targets. This compound, with its combination of the isoxazole ring and a carbohydrazide functional group, presents a compelling template for the development of novel therapeutic agents, potentially targeting a range of diseases. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its behavior in a biological environment and for designing more potent and selective derivatives.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to elucidate these fundamental molecular characteristics. By simulating the molecule's behavior at the atomic level, we can gain insights that are often difficult or impossible to obtain through experimental methods alone.

Proposed Computational Methodology: A DFT-Based Approach

Based on established computational studies of similar heterocyclic systems, we propose a comprehensive theoretical investigation of this compound using Density Functional Theory (DFT).[1][2][3] DFT has proven to be a reliable method for accurately predicting the geometric and electronic properties of organic molecules.

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian. The selection of the functional and basis set is critical for obtaining accurate results. We recommend the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange and has demonstrated excellent performance for a broad range of chemical systems.[1][2] This will be paired with the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy by including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4][5]

Computational Workflow

The theoretical investigation will follow a systematic workflow, as depicted in the diagram below.

G cluster_0 Computational Workflow Input_Structure Initial 3D Structure Generation Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, NBO) Frequency_Analysis->Electronic_Properties Confirmed Minimum Data_Analysis Data Analysis and Interpretation Electronic_Properties->Data_Analysis Calculated Properties G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE = E_LUMO - E_HOMO HOMO->LUMO Excitation

Caption: Schematic representation of Frontier Molecular Orbitals and the energy gap.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO EnergyValue to be determined
LUMO EnergyValue to be determined
HOMO-LUMO Energy GapValue to be determined
Natural Bond Orbital (NBO) Analysis

NBO analysis will provide a detailed picture of the electron density distribution and the nature of intramolecular bonding and interactions. [4][5]This analysis can reveal important information about hyperconjugative interactions, charge delocalization, and the strength of hydrogen bonds, all of which are critical for understanding the molecule's stability and its potential interactions with biological macromolecules.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust and scientifically sound approach for the in-depth structural and electronic characterization of this compound. The insights gained from these computational studies will be invaluable for understanding the molecule's intrinsic properties and for guiding the design of new analogues with improved pharmacological profiles.

Future work should focus on extending these theoretical studies to include the effects of solvent, which can significantly influence molecular conformation and reactivity. Furthermore, molecular docking and molecular dynamics simulations can be employed to investigate the binding of this compound to specific protein targets, providing a more complete picture of its potential mechanism of action. By integrating computational and experimental approaches, we can accelerate the discovery and development of new and effective therapeutic agents based on the isoxazole scaffold.

References

  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide.
  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • ResearchGate.
  • NIH. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. [Link]
  • ResearchGate.
  • IUCr.
  • OUCI. Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. [Link]
  • ResearchGate.
  • Arabian Journal of Chemistry. A detailed experimental and computational study of monocarbohydrazones. [Link]
  • NIH. 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. [Link]
  • NIH. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. [Link]
  • NIH. (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide. [Link]
  • ResearchGate. Behaviour of 3-amino-5-methylisoxazole and... [Link]
  • ResearchGate. Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. [Link]
  • Semantic Scholar. 5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide as potent anticancer agent. [Link]
  • NIH.

Sources

An In-depth Technical Guide to the Thermal Stability of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 5-Methylisoxazole-3-carbohydrazide, a heterocyclic compound of interest in pharmaceutical research and development. The inherent structural features of this molecule—namely the labile isoxazole ring and the energetic carbohydrazide moiety—present unique challenges regarding its thermal behavior. Understanding these characteristics is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes. This document synthesizes theoretical principles with practical, field-proven methodologies for thermal hazard assessment. It details experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explains the interpretation of the resulting data, and outlines potential decomposition pathways. The guide is intended for researchers, chemists, and drug development professionals who handle this or structurally related compounds, providing the necessary expertise to manage thermal risks effectively.

Introduction: The Critical Need for Thermal Assessment

This compound (C₅H₇N₃O₂) is a bifunctional molecule incorporating a 5-methylisoxazole ring and a carbohydrazide group.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities.[2][3] The carbohydrazide functional group, meanwhile, serves as a common intermediate in organic synthesis and is known for its high reactivity.

The combination of these two moieties in a single molecule necessitates a thorough investigation of its thermal stability. This is not merely an academic exercise; it is a critical safety and quality parameter for several reasons:

  • Process Safety: Many synthetic steps and formulation processes (e.g., drying, milling, wet granulation) involve heating. An uncharacterized exothermic decomposition can lead to a thermal runaway, posing significant explosion and fire hazards.[4][5]

  • Storage and Shelf-Life: The long-term stability of an active pharmaceutical ingredient (API) is dependent on its degradation profile. Understanding the temperature at which decomposition begins is essential for defining appropriate storage conditions.[6]

  • Purity and Quality: Thermal degradation can generate impurities, compromising the quality and efficacy of the final drug product.

This guide provides the foundational knowledge and practical workflows to systematically evaluate and understand the thermal stability of this compound.

Theoretical Background: Structural Origins of Instability

The thermal behavior of this compound is dictated by the intrinsic properties of its constituent functional groups.

The Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, but it contains a relatively weak Nitrogen-Oxygen (N-O) single bond. This bond is susceptible to cleavage under energetic conditions, including thermal stress, strong basic or reductive conditions, and UV irradiation.[7] Cleavage of the N-O bond is often the initiating step in the thermal decomposition of isoxazole-containing compounds, leading to ring-opening and the formation of various reactive intermediates.

The Carbohydrazide Moiety

The carbohydrazide functional group, -C(=O)NHNH₂, is structurally related to hydrazine, a well-known energetic material.[8] Carbohydrazide and its derivatives are known to be thermally sensitive. Upon heating, they can decompose to release nitrogen gas and other products, a process that is often highly exothermic. Some sources explicitly state that heating carbohydrazide may lead to an explosion.[4][5][9] The decomposition can also produce toxic fumes of nitrogen oxides (NOx). Furthermore, the carbohydrazide moiety can react with nitrous acid to form explosive azide compounds.

The presence of both a labile heterocyclic ring and an energetic side chain in this compound suggests a complex decomposition profile with the potential for significant energy release.

Physicochemical Properties and Hazard Identification

A baseline understanding of the compound's properties is essential before any experimental work is undertaken.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1][6]
Molecular Weight 141.13 g/mol [1]
Appearance Off-White Solid[6]
Storage Temperature 2-8°C[6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

The GHS hazard statements indicate that the compound is an irritant and is harmful if ingested, necessitating careful handling with appropriate Personal Protective Equipment (PPE).[1] However, standard GHS classifications do not typically capture specific thermal hazards, which require specialized testing.

Methodologies for Thermal Stability Assessment

A multi-tiered approach using orthogonal analytical techniques is required for a comprehensive thermal hazard assessment. This ensures that different aspects of thermal behavior, from onset temperature to the potential for runaway reactions, are thoroughly evaluated.

G cluster_workflow Thermal Hazard Assessment Workflow A Step 1: Initial Screening Differential Scanning Calorimetry (DSC) B Step 2: Mass Loss Characterization Thermogravimetric Analysis (TGA) A->B Correlate thermal events with mass loss C Step 3: Adiabatic & Runaway Potential Accelerating Rate Calorimetry (ARC) A->C Confirm onset of exotherm D Data Synthesis & Risk Assessment A->D B->C Investigate exothermic events under adiabatic conditions B->D C->D

Caption: A logical workflow for thermal hazard assessment.

  • Differential Scanning Calorimetry (DSC): This is the primary screening tool. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical data on melting point, phase transitions, and the onset temperature, peak temperature, and energy (enthalpy) of decomposition. An exothermic event detected by DSC is a clear warning sign of potential thermal instability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is performed in conjunction with DSC to determine if an observed thermal event is associated with mass loss (decomposition) or not (e.g., melting, phase change). It helps to identify decomposition stages and the nature of the residue.

  • Accelerating Rate Calorimetry (ARC): For compounds that show a significant exotherm in DSC, ARC is the gold standard for assessing thermal runaway potential. It simulates a worst-case adiabatic scenario (where no heat is lost to the surroundings), providing data on the time and temperature to maximum rate of decomposition, which is crucial for defining safe operating limits.

Experimental Protocols

The following protocols describe standardized procedures for DSC and TGA analysis. These protocols are designed to be self-validating by including system suitability checks.

Protocol: DSC Analysis

Objective: To determine the melting point and identify the onset temperature and enthalpy of any exothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to manufacturer guidelines.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid.

    • Causality: A small sample mass is used to prevent over-pressurization of the pan and damage to the sensor during an energetic event. A vented pan is crucial to allow gaseous decomposition products to escape safely.

  • Instrument Setup:

    • Place the prepared sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Causality: A nitrogen atmosphere prevents oxidative decomposition, ensuring that the inherent thermal stability of the molecule is being measured.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. The upper limit of 400°C is chosen to ensure full characterization of most organic molecule decompositions.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify and integrate any endothermic peaks (e.g., melting).

    • Identify the onset temperature of any exothermic peaks. The onset is the most critical parameter for safety, as it represents the beginning of the self-heating decomposition reaction.

    • Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g.

Protocol: TGA Analysis

Objective: To quantify the mass loss associated with thermal events identified by DSC.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

    • Causality: A slightly larger sample mass than in DSC is acceptable and provides better accuracy for mass loss measurements.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature (°C).

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Correlate the temperature ranges of mass loss with the thermal events observed in the DSC thermogram.

Interpretation of Results and Potential Decomposition Pathways

Based on the compound's structure, the following results can be anticipated from thermal analysis:

  • DSC: An endothermic peak corresponding to the melting point will likely be observed first. This will be followed by a sharp, significant exothermic peak, indicating decomposition. The onset temperature of this exotherm is the key safety parameter. An enthalpy of decomposition (ΔHd) greater than 500 J/g is often considered a high hazard.

  • TGA: A multi-stage mass loss is possible. The initial mass loss will correlate with the onset of the exotherm seen in DSC. The total mass loss should approach 100%, indicating complete volatilization or decomposition of the material.

The decomposition is likely initiated by one of two pathways, or a combination thereof:

  • Isoxazole Ring Cleavage: The weak N-O bond breaks, leading to a cascade of fragmentation reactions.

  • Carbohydrazide Decomposition: The side chain decomposes, releasing gases like N₂, H₂O, CO, and CO₂.

G cluster_pathways Potential Decomposition Pathways compound This compound heat Δ (Heat) compound->heat path1 Pathway A: Isoxazole Ring Cleavage heat->path1 path2 Pathway B: Carbohydrazide Degradation heat->path2 products Decomposition Products (N₂, CO, CO₂, H₂O, NOx, etc.) path1->products Fragmentation path2->products Gas Evolution

Caption: Potential thermal decomposition pathways.

Given the energetic nature of the carbohydrazide group, this pathway is a significant contributor to the overall hazard profile. The release of non-condensable gases (N₂, CO) in a closed system can lead to rapid pressure buildup, which is a primary driver of process safety incidents.

Safety, Handling, and Storage Recommendations

Based on the anticipated thermal instability, the following precautions are mandatory:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[5]

  • Scale-Up: Exercise extreme caution during scale-up. The thermal hazard potential increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which reduces the system's ability to dissipate heat. A thorough ARC study is highly recommended before any kilogram-scale synthesis is attempted.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or ignition.[6] Adherence to the recommended 2-8°C storage temperature is critical to prevent slow decomposition over time.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and nitrous acid.

Conclusion

This compound possesses structural alerts—the isoxazole ring and the carbohydrazide moiety—that strongly suggest a potential for thermal instability. A systematic evaluation using techniques such as DSC and TGA is not merely recommended but essential for safe handling and processing. The data derived from these analyses, particularly the onset temperature and enthalpy of decomposition, provide the quantitative basis for establishing safe operating limits, defining appropriate storage conditions, and preventing catastrophic thermal runaway events. For any process involving this compound at an elevated temperature or at a significant scale, this preliminary analysis should be followed by more advanced studies, such as Accelerating Rate Calorimetry, to fully characterize its hazard potential.

References

  • 5-Methyl-3-isoxazolecarbohydrazide | C5H7N3O2 | CID 328295. PubChem. [Link]
  • CARBOHYDRAZIDE.
  • Carbohydrazide.
  • Carbohydrazide Information.
  • Enthalpic differences between 5-methylisoxazole and...
  • Material Safety Data Sheet - 5-Methylisoxazole-3-carboxamide. Capot Chemical. [Link]
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PubMed Central (PMC). [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central (PMC). [Link]
  • synthesis of isoxazoles. YouTube. [Link]
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

Sources

Whitepaper: A Rational, Target-Driven Approach to Unveiling the Biological Potential of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylisoxazole-3-carbohydrazide is a heterocyclic compound positioned at the intersection of two pharmacologically significant moieties: the isoxazole ring and the carbohydrazide functional group. While its primary role has been a versatile building block in medicinal and agricultural chemistry, its intrinsic biological activities remain largely unexplored.[1] This guide eschews a speculative overview, instead presenting a robust, evidence-based framework for its systematic evaluation. By analyzing the well-documented activities of its structural analogues and constituent pharmacophores, we can rationally identify and validate its most probable biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a logical, multi-step workflow—from initial target-based screening to confirmatory cell-based assays—to comprehensively map the pharmacological landscape of this promising scaffold.

Introduction: Deconstructing the Scaffold for Target Identification

The structure of this compound (CAS 62438-03-3) is a composite of two key chemical features, each with a rich history in drug discovery.[2]

  • The Isoxazole Ring: This five-membered heterocycle is a privileged scaffold found in numerous FDA-approved drugs.[3] Its presence in molecules like the COX-2 inhibitor Valdecoxib and the anti-convulsant Zonisamide immediately suggests potential interactions with enzymes and ion channels.[4] The isoxazole ring system is known to confer a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5]

  • The Carbohydrazide Group: This functional group and its derivatives, such as hydrazones, are recognized for their diverse biological properties, including significant antibacterial, antifungal, anti-inflammatory, and anticancer activities.[6][7] It often acts as a versatile linker or a key interacting moiety within a binding pocket.

Therefore, a logical starting point for investigating this compound is not to screen blindly, but to formulate hypotheses based on these established precedents. This guide will focus on three high-probability areas: enzymes of inflammation , antimicrobial targets , and targets in oncology .

Potential Target Class I: Enzymes of Inflammation

Expert Rationale: The most direct evidence pointing towards anti-inflammatory potential comes from the isoxazole-containing drug class of "coxibs." Valdecoxib is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] Furthermore, isoxazole derivatives have been shown to inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[5] The carbohydrazide moiety has also been incorporated into compounds with demonstrated anti-inflammatory effects.[8]

Primary Hypothesized Targets:

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

  • 5-Lipoxygenase (5-LOX)

Experimental Validation Workflow: Inflammatory Enzyme Inhibition

The following workflow provides a systematic, self-validating path from direct enzyme interaction to cellular activity.

G cluster_0 Step 1: In Vitro Target Engagement cluster_1 Step 2: Cellular Activity Confirmation vitro_assay COX-1/COX-2/5-LOX Enzyme Inhibition Assay ic50 Determine IC50 Values (Quantitative Metric) vitro_assay->ic50 Measures direct enzyme inhibition cell_assay LPS-Stimulated Macrophage Assay (e.g., RAW 264.7 cells) ic50->cell_assay Proceed with active compounds mediator_measurement Quantify Prostaglandin E2 (PGE2) & Leukotriene B4 (LTB4) Production cell_assay->mediator_measurement Confirms cell permeability & intracellular effect caption Workflow for validating anti-inflammatory targets.

Figure 1: Workflow for validating anti-inflammatory targets.

Protocol: In Vitro COX-1/COX-2 Inhibitor Screening Assay

Causality: This initial experiment directly tests the hypothesis that the compound can physically bind to and inhibit the COX enzymes. It provides a quantitative measure of potency (IC50), which is crucial for ranking and further development.

  • Preparation: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) which provides purified ovine COX-1 and human recombinant COX-2.

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound dilutions. Include wells for a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control and a DMSO-only vehicle control.

  • Initiation & Incubation: Initiate the reaction by adding arachidonic acid solution to all wells. Incubate at 37°C for a specified time (e.g., 10 minutes), allowing for the production of prostaglandin G2 (PGG2).

  • Detection: Terminate the reaction and add a chromogen substrate that reacts with the peroxidase activity of COX to produce a measurable colorimetric signal (e.g., at 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Expected Output

Quantitative data from this assay should be summarized for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control)>10~0.1>100
Ibuprofen (Control)~15~30~0.5

Potential Target Class II: Antimicrobial & Antitubercular Targets

Expert Rationale: The isoxazole core is present in clinically used antibiotics like Sulfamethoxazole and Cycloserine .[4] More specifically, a very close analogue, 5-methylisoxazole-3-carboxamide, has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli.[9] This provides a strong, direct rationale for investigating this compound as an antimicrobial agent. The carbohydrazide moiety is also a common feature in compounds with tuberculostatic activity.[8]

Primary Hypothesized Targets:

  • Bacterial cell wall synthesis enzymes.

  • Folate synthesis pathway enzymes (e.g., Dihydropteroate synthase).

  • Mycobacterial-specific enzymes (e.g., involved in mycolic acid synthesis).

Experimental Validation Workflow: Antimicrobial Activity Screening

The initial step is to confirm broad-spectrum activity and determine the minimum concentration required for efficacy.

G cluster_0 Step 1: Primary Screening cluster_1 Step 2: Potency Determination cluster_2 Step 3: Mechanism of Action (MoA) Studies mic_assay Broth Microdilution Assay (CLSI Guidelines) pathogen_panel Test against a panel: • Gram-positive (S. aureus) • Gram-negative (E. coli) • Mycobacteria (M. smegmatis) mic_assay->pathogen_panel mic_value Determine Minimum Inhibitory Concentration (MIC) pathogen_panel->mic_value mbc_value Determine Minimum Bactericidal Concentration (MBC) mic_value->mbc_value Differentiates static vs. cidal activity moa Target-based assays (e.g., DNA gyrase assay) or Macromolecular synthesis assays mbc_value->moa For active compounds caption Workflow for antimicrobial potential evaluation.

Figure 2: Workflow for antimicrobial potential evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This experiment is the gold standard for quantifying the antimicrobial activity of a compound. It establishes the lowest concentration needed to prevent visible growth, providing a critical benchmark for potency.

  • Bacterial Culture: Prepare overnight cultures of test organisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, M. tuberculosis H37Rv) in appropriate broth (e.g., Mueller-Hinton for bacteria, Middlebrook 7H9 for mycobacteria). Adjust the inoculum to a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation: In a sterile 96-well plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL to 0.25 µg/mL) in the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Also, include a known antibiotic (e.g., Ciprofloxacin, Isoniazid for Mtb) as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or 7-14 days for M. tuberculosis).

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (or growth). For assays with M. tuberculosis, a redox indicator like Resazurin can be added to aid visualization.

Potential Target Class III: Targets in Oncology

Expert Rationale: Both isoxazole and carbohydrazide scaffolds are present in molecules investigated for their anticancer properties.[5][10] Isoxazoles have been incorporated into compounds targeting cancer cell lines such as HeLa and colon cancer cells.[10] Leflunomide, an isoxazole-based drug, functions as an anti-proliferative agent by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.[3] A related compound, 5-Methylisoxazole-3-carboxylic acid, is used as a reactant to prepare aminopyrazole amide derivatives that act as Raf kinase inhibitors.[11]

Primary Hypothesized Targets:

  • Signaling kinases (e.g., Raf kinase)

  • Dihydroorotate dehydrogenase (DHODH)

  • Other enzymes critical for cancer cell proliferation.

Experimental Validation Workflow: Anticancer Activity Screening

The initial workflow aims to identify cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

G cluster_0 Step 1: In Vitro Cytotoxicity Screening cluster_1 Step 2: Potency Determination cluster_2 Step 3: MoA & Target Deconvolution cell_panel Select diverse cancer cell lines (e.g., NCI-60 panel or representative lines like MCF-7, HCT116, A549) viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) cell_panel->viability_assay gi50 Determine GI50/IC50 (Growth/Inhibition Concentration) viability_assay->gi50 Measures effect on cell proliferation/viability moa Target-based enzyme assays (e.g., Kinase panel) Cell cycle analysis (FACS) Apoptosis assays (Caspase-Glo®) gi50->moa For active compounds caption Workflow for evaluating anticancer potential.

Figure 3: Workflow for evaluating anticancer potential.

Protocol: Cell Viability (MTT) Assay

Causality: This experiment provides a robust, high-throughput method to assess the compound's general effect on the metabolic activity and proliferation of cancer cells. A positive result is a prerequisite for more detailed mechanistic studies.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the GI50 (concentration causing 50% inhibition of cell growth).

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully selected scaffold with a high probability of interacting with key biological targets relevant to human disease. By leveraging the known pharmacology of its isoxazole and carbohydrazide components, we can move beyond undirected screening and adopt a rational, hypothesis-driven research plan. The workflows and protocols detailed in this guide provide a clear, efficient, and scientifically rigorous path to elucidating the compound's potential as an anti-inflammatory, antimicrobial, or anticancer agent. Successful execution of these studies will pave the way for lead optimization and further preclinical development.

References

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682.
  • Patel, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(1), 106-118.
  • ChemicalBook. (2024). Carbohydrazide: Biological Properties and Applications in Different Fields.
  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Ayurveda Journals. (2024). Potential activities of isoxazole derivatives.
  • Bentham Science. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review.
  • ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Głowacka, J., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2699.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Chem-Impex. (n.d.). 5-Methyl-isoxazole-3-carboxylic acid hydrazide.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Solubility of Things. (n.d.). N'-benzyl-5-methylisoxazole-3-carbohydrazide.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases from 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent heterocyclic motif in drug discovery, valued for its unique electronic properties and its ability to serve as a bioisostere for various functional groups. Schiff bases derived from isoxazole-containing precursors have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide provides a comprehensive overview of the synthesis of Schiff bases from 5-Methylisoxazole-3-carbohydrazide, a key intermediate for generating diverse molecular libraries for drug development. We will delve into the synthetic protocols, mechanistic rationale, characterization techniques, and potential applications of these promising compounds.

Part 1: Synthesis of the Starting Material: this compound

A reliable synthesis of the starting carbohydrazide is paramount for the subsequent preparation of Schiff bases. The most common and efficient method involves the hydrazinolysis of the corresponding ester, ethyl 5-methylisoxazole-3-carboxylate.

Protocol 1: Synthesis of this compound[4]

This protocol details the preparation of this compound from its ethyl ester.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • In a round-bottom flask, add ethyl 5-methylisoxazole-3-carboxylate.

  • Slowly add 85% hydrazine hydrate to the ester at room temperature. An exothermic reaction will occur, and the internal temperature will rise.

  • Stir the solution for four hours.

  • Allow the mixture to stand for 16 hours at room temperature (25°C).

  • Filter the resulting mixture and concentrate the mother liquor under vacuum to obtain a solid.

  • Dissolve the combined crude product in hot ethanol.

  • Cool the solution to induce crystallization.

  • Filter the white crystalline product, this compound, and dry it. The expected melting point is around 142-143°C[4].

Causality Behind Experimental Choices:

  • The use of hydrazine hydrate in excess ensures the complete conversion of the ester to the hydrazide.

  • The initial exothermic reaction indicates the progress of the nucleophilic acyl substitution.

  • Allowing the reaction to stand for an extended period drives the reaction to completion.

  • Recrystallization from ethanol is a standard purification technique to obtain a product of high purity.

Part 2: Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a suitable aldehyde or ketone. This reaction is often catalyzed by an acid.

General Reaction Scheme:

Schiff_Base_Synthesis start_material This compound product Schiff Base start_material->product + Condensation (e.g., Ethanol, Acetic Acid) aldehyde_ketone Aldehyde or Ketone (R-CHO or R-CO-R') aldehyde_ketone->product

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: Synthesis of N'-(Arylmethylene)-5-methylisoxazole-3-carbohydrazides[5]

This protocol is adapted from the synthesis of a closely related isomer and is applicable for the condensation with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 3-nitrobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of the desired aromatic aldehyde in glacial acetic acid.

  • Heat the reaction mixture at 65°C for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid product sequentially with water, chloroform, and ethanol.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure crystals.

  • Dry the final product under reduced pressure.

Causality Behind Experimental Choices:

  • Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Heating the reaction mixture increases the reaction rate.

  • Washing with different solvents helps to remove unreacted starting materials and impurities with varying polarities.

  • Recrystallization is a crucial step for obtaining a highly pure product suitable for characterization and biological testing.

Table 1: Examples of Synthesized Schiff Bases and their Properties
Aldehyde/KetoneProduct NameReaction ConditionsMelting Point (°C)Reference
Acetaldehyde1-Ethylidene-2-(5-methyl-3-isoxazolylcarbonyl)hydrazineEthanol, room temp.159-160[4]
Propionaldehyde1-Propylidene-2-(5-methyl-3-isoxazolylcarbonyl)hydrazineEthanol, reflux137-138[4]
Benzaldehyde(E)-N′-Benzylidene-5-methylisoxazole-3-carbohydrazideAcetic acid, 65°C-Adapted from[5]
3-Nitrobenzaldehyde5-Methyl-N′-(3-nitrobenzylidene)-isoxazole-3-carbohydrazideAcetic acid, 65°C-Adapted from a similar synthesis

Part 3: Characterization of Schiff Bases

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following techniques are standard in the field.

Spectroscopic Techniques:
  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the formation of the imine bond (C=N). Key characteristic peaks to look for include:

    • N-H stretching (from the amide group) around 3100-3300 cm⁻¹.

    • C=O stretching (amide I band) around 1650-1680 cm⁻¹.

    • C=N stretching (imine) around 1600-1650 cm⁻¹.

    • N-O stretching of the isoxazole ring around 1400-1450 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the isoxazole ring, the methyl group, the aromatic protons of the aldehyde moiety, and a key singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. The amide N-H proton will also be visible, often as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the imine carbon (C=N) typically in the range of 140-160 ppm, in addition to the signals for the carbonyl carbon, and the carbons of the isoxazole and aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should match the calculated molecular weight of the expected Schiff base.

Physicochemical Properties:
  • Melting Point: A sharp and defined melting point is indicative of a pure compound.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Part 4: Applications in Drug Development

Schiff bases derived from this compound are promising candidates for drug development due to their diverse biological activities.

Antimicrobial Activity

The isoxazole nucleus is a well-established pharmacophore in antimicrobial agents. The introduction of the azomethine group (-N=CH-) in Schiff bases often enhances their antimicrobial potential. These compounds have been shown to be effective against a range of bacterial and fungal strains[2][3][6]. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Isoxazole derivatives have been reported to possess significant anti-inflammatory properties[1][7][8]. The Schiff bases of this compound can be screened for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Workflow for Biological Evaluation:

Biological_Evaluation synthesis Synthesized Schiff Bases antimicrobial Antimicrobial Screening (e.g., MIC determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) synthesis->anti_inflammatory lead_compound Lead Compound Identification antimicrobial->lead_compound anti_inflammatory->lead_compound

Caption: Workflow for the biological evaluation of synthesized Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a versatile and efficient route to a wide array of potentially bioactive molecules. The protocols outlined in this guide, along with the principles of characterization and potential applications, provide a solid foundation for researchers in medicinal chemistry and drug development to explore this promising class of compounds. Further derivatization and biological screening of these Schiff bases could lead to the discovery of novel therapeutic agents.

References

  • Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Supporting Inform
  • Anti-inflammatory Properties of an Isoxazole Deriv
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2025).
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • 5-methyl-3-isoxazole carboxylic acid hydrazides. (1959).
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025).
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Synthesis of ethyl 5-methyl-3-(quinoxalin-2-yl)
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • Behaviour of 3-amino-5-methylisoxazole and... (2025).
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).
  • 5-Methyl-3-isoxazolecarbohydrazide | C5H7N3O2. PubChem.
  • (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide. (2009). PMC - NIH.
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.

Sources

Application Notes & Protocols: 5-Methylisoxazole-3-carbohydrazide as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of 5-Methylisoxazole-3-carbohydrazide

This compound is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile scaffold in synthetic and medicinal chemistry.[1] Its structure, which marries the latent reactivity of a carbohydrazide moiety with the electronically distinct and metabolically stable 5-methylisoxazole ring, offers a powerful platform for the construction of diverse and complex molecular architectures. The carbohydrazide group serves as a nucleophilic handle and a robust precursor for a variety of five-membered heterocycles, while the isoxazole core is a known pharmacophore present in numerous biologically active agents.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple reaction schemes to explain the causality behind procedural choices, offering detailed, field-proven protocols for key transformations. The objective is to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic programs, from library synthesis for screening campaigns to the targeted design of novel therapeutic agents. Applications for its derivatives span a wide range of therapeutic areas, including anticonvulsants, antimicrobials, and anti-inflammatory agents, as well as uses in agricultural chemistry as potential plant growth regulators.[1][3][4]

Physicochemical & Handling Data

A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 62438-03-3[1][5]
Molecular Formula C₅H₇N₃O₂[1][5]
Molecular Weight 141.13 g/mol [1][5]
Appearance White crystalline solid[1]
Melting Point 137-144 °C[1]
Purity ≥99% (HPLC)[1]

Safety & Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Store in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents.[6]

Core Synthetic Transformations: A Mechanistic Perspective

The synthetic power of this compound stems from the predictable and high-yielding reactivity of its carbohydrazide functional group. This allows for its elaboration into several key heterocyclic systems that are privileged structures in medicinal chemistry.

G main This compound sub1 Acylhydrazones (Schiff Bases) main->sub1 + Aldehydes/ Ketones sub2 1,3,4-Oxadiazoles main->sub2 + Carboxylic Acids/ Derivatives (Cyclodehydration) sub3 Pyrazoles main->sub3 + 1,3-Dicarbonyls (Knorr-type Cyclization) sub4 N-Substituted Hydrazides main->sub4 + Acyl Halides/ Anhydrides

Caption: Key reactivity pathways of this compound.

Synthesis of 1,3,4-Oxadiazoles: Crafting Bioisosteres

The 1,3,4-oxadiazole ring is a highly sought-after motif in drug design. It functions as a metabolically robust bioisostere for ester and amide groups, improving pharmacokinetic profiles by resisting hydrolysis while maintaining key hydrogen bond accepting capabilities.[7][8] The most common route from a carbohydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.

  • Causality: The initial reaction of the terminal -NH₂ of the hydrazide with a carboxylic acid derivative (like an acid chloride or anhydride) forms an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to a strong dehydrating agent (e.g., POCl₃, PPA, or TsCl) which promotes an intramolecular cyclization-elimination reaction to furnish the aromatic 1,3,4-oxadiazole ring.[9] The stability of the resulting aromatic system is the thermodynamic driving force for the reaction.

Synthesis of Pyrazoles: Accessing a Privileged Pharmacophore

Pyrazoles are another cornerstone heterocyclic system in pharmacology, found in drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[10] The classical approach to pyrazole synthesis, often a variant of the Knorr synthesis, involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl electrophile.[11]

  • Causality: this compound reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) in a polar solvent, often with acid catalysis. The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the remaining hydrazide nitrogen onto the second carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable, aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on the 1,3-dicarbonyl partner.[12]

Synthesis of Acylhydrazones (Schiff Bases): Versatile Intermediates

Condensation of this compound with various aldehydes and ketones provides acylhydrazones. These are not merely final products but are crucial, stable intermediates for more complex syntheses.[13]

  • Causality: The nucleophilic terminal amine of the hydrazide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under mild acidic catalysis (e.g., a few drops of acetic acid) to activate the carbonyl group, leading to the formation of a C=N double bond after elimination of water. These acylhydrazone products can then be used in oxidative cyclization reactions to form other heterocycles, such as 1,3,4-oxadiazoles, or can be evaluated directly for biological activity.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

Protocol 1: Synthesis of 2-(5-Methylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole

This protocol details the synthesis of a representative 1,3,4-oxadiazole via a one-pot acylation and cyclodehydration sequence.

G cluster_0 Reaction Setup cluster_1 Cyclodehydration cluster_2 Work-up & Purification A Combine Starting Material & Benzoyl Chloride in Pyridine B Stir at Room Temp (Formation of Diacylhydrazine) A->B C Add POCl3 dropwise at 0°C B->C D Heat to Reflux (Promotes Cyclization) C->D E Quench with Ice-Water D->E F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Final Product G->H

Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Pyridine (solvent)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Standard glassware for reflux

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and calcium chloride guard tube, dissolve this compound (1.0 eq) in anhydrous pyridine (~10 mL per gram of hydrazide).

  • Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the intermediate N-benzoyl-N'-(5-methylisoxazole-3-carbonyl)hydrazine can be monitored by TLC.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Anhydrous conditions prevent hydrolysis of the acid chloride and POCl₃.

  • Cyclodehydration: Re-cool the mixture to 0°C. Slowly and carefully add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise via a dropping funnel. The addition is exothermic.

    • Rationale: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to the oxadiazole ring. Adding it at 0°C controls the initial exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (typically ~80-90°C) and maintain for 3-4 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto a large beaker of crushed ice with constant stirring. A solid precipitate should form.

    • Rationale: This step quenches the excess POCl₃ and precipitates the water-insoluble organic product. Caution: Quenching POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Purification: Isolate the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid and recrystallize from a suitable solvent, such as ethanol, to afford the purified 2-(5-Methylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole as a crystalline solid. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-5-methylisoxazole

This protocol describes the condensation of the carbohydrazide with a classic 1,3-dicarbonyl, acetylacetone, to form a pyrazole derivative.

G A Dissolve Starting Material in Ethanol B Add Acetylacetone & Catalytic Acetic Acid A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool and Concentrate (In Vacuo) D->E F Purify via Column Chromatography E->F G Final Product F->G

Caption: Workflow for the synthesis of a pyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane (eluent)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (20 mL per gram of hydrazide) in a round-bottom flask, add acetylacetone (1.2 eq).

  • Add 3-4 drops of glacial acetic acid to the mixture to serve as a catalyst.

    • Rationale: The acid catalyst protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazide. Ethanol is a common, effective solvent for this condensation.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and increasing to 50%) to isolate the pure pyrazole product.

  • Combine the pure fractions, remove the solvent in vacuo, and dry to yield the final product. Characterize by NMR, IR, and Mass Spectrometry.

Applications in Medicinal Chemistry & Drug Discovery

Derivatives synthesized from this compound have demonstrated a remarkable breadth of biological activities, underscoring the isoxazole core as a privileged structure in drug discovery.

  • Anticonvulsant Activity: A significant body of research highlights the potential of isoxazole derivatives as anticonvulsant agents.[14][15] Some of these compounds are believed to exert their effects by modulating voltage-gated sodium channels. For instance, novel benzo[d]isoxazole derivatives have shown potent activity in maximal electroshock (MES)-induced seizure models, with some selectively blocking the NaV1.1 channel.[16][17] The 5-methylisoxazole moiety serves as a critical component in building molecules with the appropriate physicochemical properties to cross the blood-brain barrier and engage with CNS targets.[4]

  • Antimicrobial and Antitubercular Agents: The scaffold is a fertile starting point for the development of novel anti-infective agents.[3] Researchers have synthesized libraries of 5-methylisoxazole-3-carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis, with several compounds showing significant minimum inhibitory concentrations (MICs).[18] Furthermore, 1,3,4-oxadiazoles derived from this starting material have been screened for broad-spectrum antibacterial activity.[19]

  • Other Therapeutic Areas: Beyond the CNS and anti-infective space, this building block has been used to create compounds with potential anti-inflammatory, analgesic, and antifungal activities, making it a truly versatile platform for broad-based drug discovery efforts.[1][20]

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that provides an efficient entry into several classes of pharmacologically relevant heterocyclic compounds. Its predictable reactivity, combined with the favorable biological profile of the isoxazole nucleus, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and agrochemical research. The protocols and insights provided in this guide are intended to facilitate its adoption and inspire innovation in the synthesis of novel, high-value molecules.

References

  • Di, M., & E, M. (2006). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. PubMed.
  • Joseph, L., & George, M. (2016). ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. Pushpagiri College of Pharmacy.
  • Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65.
  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience.
  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. PubMed.
  • Dunn, J. P., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
  • Luxembourg Bio Technologies Ltd. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. organic-chemistry.org.
  • Pardeshi, S. D., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Journal Name].
  • Dunn, J. P., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. RSC Publishing.
  • Ganesh, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Hui, X., et al. (2002). Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. ResearchGate.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. PubChem.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ijpras.com.
  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.
  • Zhang, W., et al. (2022). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Journal of Pesticide Science.
  • Maciejewska, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • YouTube. (2019). synthesis of pyrazoles. YouTube.
  • Al-Azmi, A. (2020). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
  • National Center for Biotechnology Information. (n.d.). N'-Isopentyl-5-methylisoxazole-3-carbohydrazide. PubChem.
  • Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Liu, X., et al. (2009). Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. PubMed.
  • Semantic Scholar. (2022). 5-Methylisoxazole-3-carboxamide-Directed Palladium-Catalyzed γ-C(sp(3))-H Acetoxylation and Application to the Synthesis of γ-Mercapto Amino Acids for Native Chemical Ligation. Semantic Scholar.
  • Castagnolo, D., et al. (2012). Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. The Journal of Organic Chemistry.
  • ResearchGate. (2021). Reactions of 1,5-Diketones with Ammonia and Its Derivatives. (Review). ResearchGate.
  • Mączyński, M., et al. (2019). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.

Sources

protocol for synthesizing 5-Methylisoxazole-3-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 5-Methylisoxazole-3-carbohydrazide and its Bio-active Hydrazone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel drugs. Specifically, this compound serves as a pivotal intermediate, a versatile building block for creating extensive libraries of derivative compounds.[3][4] The derivatization of the carbohydrazide moiety, most commonly through condensation with various aldehydes and ketones to form hydrazones, has yielded compounds with significant antiviral, antibacterial, antifungal, and anticancer properties.[5][6][7]

This guide provides a comprehensive, two-part protocol detailing:

  • The synthesis of the core intermediate, this compound, from its corresponding ethyl ester.

  • A general yet robust method for the subsequent synthesis of N'-aryl/alkylidene-5-methylisoxazole-3-carbohydrazide derivatives (hydrazones), which are frequently explored in drug discovery programs.

Part 1: Synthesis of the Core Intermediate: this compound

Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of a suitable ester precursor, ethyl 5-methylisoxazole-3-carboxylate, with hydrazine hydrate.[8][9] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an ethoxide leaving group to yield the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate.

Experimental Workflow: Synthesis of the Core Intermediate

G Workflow for this compound Synthesis cluster_0 Reagents cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product reagent1 Ethyl 5-methylisoxazole-3-carboxylate reaction Combine & Stir Ethanol Solvent Exothermic (monitor temp.) 4h Stir, 16h Stand @ RT reagent1->reaction reagent2 85% Hydrazine Hydrate reagent2->reaction workup 1. Filter Crude Solid 2. Concentrate Mother Liquor 3. Recrystallize from Hot Ethanol reaction->workup product This compound (White Crystalline Solid) workup->product G General Derivatization Reaction reactant1 This compound H₂N-NH-C(=O)-Isoxazole product Hydrazone Derivative R-C(R')=N-NH-C(=O)-Isoxazole reactant1->product + Ethanol Catalytic Acid Heat reactant2 Aldehyde / Ketone R-C(=O)-R' reactant2->product

Caption: Condensation to form hydrazone derivatives.

General Protocol: Hydrazone Synthesis

Procedure:

  • In a suitable flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent, typically ethanol.

  • To this solution, add the desired aldehyde or ketone (1.0 - 1.1 equivalents).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

    • Expert Insight: The acid catalyst is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack. Without it, the reaction may be sluggish or incomplete.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the reactivity of the carbonyl compound.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold solvent (e.g., ethanol) to remove unreacted starting materials, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).

Data Table: Example Hydrazone Derivative Syntheses
Derivative IDAldehyde ReagentMolar Eq. (Aldehyde)SolventCatalystConditionsReference
1 Acetaldehyde~1.5EthanolNone specifiedStand overnight[8]
2 Propionaldehyde~1.0EthanolNone specifiedExothermic, then cool[8]
3 Butyraldehyde~1.0EthanolNone specifiedExothermic, then cool[8]
4 Various Aryl Aldehydes1.1EthanolGlacial Acetic AcidReflux 4-6h[6]

Note: While some literature does not specify a catalyst, its addition is considered best practice for ensuring efficient reaction. [8]

Conclusion

This application note provides a validated and detailed methodology for the synthesis of this compound and its subsequent derivatization into biologically relevant hydrazones. The protocols are robust and scalable, relying on well-understood chemical principles. By following these guidelines, researchers in medicinal chemistry and drug development can efficiently generate libraries of novel isoxazole derivatives for screening and lead optimization, accelerating the discovery of new therapeutic agents.

References

  • Pan, Z., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. PubMed.
  • Pan, Z., et al. (2018). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. MDPI.
  • Bavetsi, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Rameshbabu, K., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research.
  • Bande, K., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Pattan, S., et al. (2012). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Gardner, T., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. Google Patents (US2908688A).
  • Organic Chemistry Portal. Isoxazole synthesis. organic-chemistry.org.
  • Chongqing Chemdad Co., Ltd. ETHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE. chemdad.com.
  • Wang, Y. (1993). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents (CN1156723A).
  • Derdowska, I., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • Wujec, M., et al. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
  • Abu-Orabi, S.T., et al. (1999). Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate. Asian Journal of Chemistry.
  • PubChem. Ethyl 5-methylisoxazole-3-carboxylate. pubchem.ncbi.nlm.nih.gov.
  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide. pubchem.ncbi.nlm.nih.gov.
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Kumar, K., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.
  • Derdowska, I., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • MySkinRecipes. This compound. myskinrecipes.com.

Sources

Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] Heterocyclic compounds, particularly those containing the isoxazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antimicrobial properties.[2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antibacterial agents derived from the versatile 5-Methylisoxazole-3-carbohydrazide scaffold.[7][8][9] We present detailed, field-proven protocols for the synthesis of derivative libraries, a robust cascade for in vitro antibacterial screening, and methodologies for the characterization of lead compounds, including the determination of bactericidal versus bacteriostatic activity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Isoxazole Scaffold in Antibacterial Drug Discovery

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, a structure found in several FDA-approved drugs.[10] Its unique electronic properties and stable aromatic system, which can be readily functionalized, make it an ideal starting point for generating chemical diversity.[10][2] The this compound core, in particular, features a reactive hydrazide moiety (-CONHNH₂) that serves as a critical handle for derivatization. By reacting this hydrazide with a wide array of aldehydes and ketones, a large library of N'-substituted hydrazone derivatives can be rapidly synthesized. This strategy is highly effective for exploring the structure-activity relationship (SAR) and identifying compounds with potent antibacterial activity.[11]

This guide outlines a logical, multi-step workflow from chemical synthesis to microbiological evaluation, designed to efficiently identify and characterize promising antibacterial lead compounds based on this scaffold.

Synthesis of this compound Derivatives

The foundational step in this discovery workflow is the chemical synthesis of a diverse library of compounds. The general strategy involves a two-step process: synthesis of the core scaffold followed by its derivatization.

Principle of Synthesis

The synthesis leverages a classical condensation reaction. The core, this compound, is reacted with various aromatic or aliphatic aldehydes/ketones. This reaction, typically acid-catalyzed, forms a new carbon-nitrogen double bond (C=N), resulting in a class of compounds known as hydrazones (or Schiff bases). This approach allows for the systematic modification of the molecule's periphery, which is crucial for modulating its physicochemical properties and biological activity.

Diagram: General Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Methylisoxazole- 3-carbohydrazide C Schiff Base Condensation (e.g., Ethanol, Acetic Acid catalyst) A->C Core Scaffold B Aldehyde / Ketone (R-CHO / R-CO-R') B->C Diversity Element D N'-Alkylidene/Arylidene- This compound (Hydrazone Derivative) C->D Forms C=N bond

Caption: General synthetic scheme for creating hydrazone derivatives.

Protocol 2.2: Synthesis of N'-Aryl/Alkylidene-5-methylisoxazole-3-carbohydrazide Derivatives
  • Rationale: This protocol provides a robust and widely applicable method for synthesizing hydrazone derivatives. Ethanol is used as a solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Materials:

    • This compound

    • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde)

    • Absolute Ethanol

    • Glacial Acetic Acid

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.41 g, 10 mmol).

    • Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.

    • Add the desired aldehyde or ketone (10 mmol, 1.0 equivalent) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, the volume of the solvent can be reduced under vacuum.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product in a vacuum oven.

    • Characterize the final compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][7] Purity can be assessed by HPLC.[4]

In Vitro Antibacterial Screening Cascade

A systematic, tiered approach is essential for efficiently screening the synthesized library to identify compounds with genuine antibacterial potential.[12] Our recommended cascade begins with a broad qualitative screen, followed by a quantitative determination of potency for the most promising "hits".

Diagram: Antibacterial Screening Cascade

G A Synthesized Compound Library (Isoxazole Derivatives) B Primary Screen: Agar Disk Diffusion Assay A->B C Inactive Compounds (No Zone of Inhibition) B->C Discard D Active 'Hits' (Clear Zone of Inhibition) B->D Select E Secondary Screen: Broth Microdilution Assay (MIC Determination) D->E F Potent 'Leads' (Low MIC Values) E->F G Proceed to Characterization (MBC, Time-Kill) F->G G A Determine MIC (e.g., 8 µg/mL) B Subculture from clear wells (MIC, 2xMIC, 4xMIC) onto drug-free agar A->B C Observe for Growth after Incubation B->C D No Growth (≥99.9% kill) C->D Yes E Growth Occurs C->E No F Result: Bactericidal (MBC ≈ MIC) D->F MBC = 8 µg/mL G Result: Bacteriostatic (MBC >> MIC) E->G MBC > 64 µg/mL

Caption: Logic for distinguishing bactericidal and bacteriostatic agents.

Protocol 4.1: Determination of Minimum Bactericidal Concentration (MBC)
  • Rationale: The MBC assay is a direct extension of the MIC test and determines the lowest concentration of a compound required to kill ≥99.9% of the initial bacterial inoculum. I[13]t is crucial for understanding whether a lead compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Procedure:

    • Following the determination of the MIC (Protocol 3.2), select the 96-well plate used for the MIC test.

    • From each well that showed no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, labeled section of a drug-free MHA plate.

    • Also plate an aliquot from the growth control well to confirm the viability of the inoculum.

    • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

[13]#### Protocol 4.2: Time-Kill Kinetics Assay

  • Rationale: This dynamic assay provides a more detailed picture of antibacterial activity over time. I[1]t measures the rate of bacterial killing at different concentrations of the drug and can definitively confirm bactericidal or bacteriostatic effects.

[14]* Procedure:

  • Prepare a mid-logarithmic phase bacterial culture in CAMHB with a starting concentration of ~5 x 10⁵ CFU/mL.
  • Dispense the culture into several flasks. One flask will be the no-drug growth control.
  • Add the test compound to the other flasks at concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). [14] 4. Incubate all flasks at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions of the aliquot in sterile saline and plate a known volume onto MHA plates.
  • Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. B[14]acteriostatic activity is observed when growth is inhibited but the cell count does not significantly decrease.

Preliminary Mechanism of Action (MoA) & SAR Insights

While detailed MoA studies are complex, the initial library screening provides valuable Structure-Activity Relationship (SAR) data. By comparing the MIC values of different derivatives, researchers can identify which chemical modifications enhance or diminish activity. For instance, studies have shown that the presence of specific groups (e.g., nitro, chloro, methoxy) on the phenyl rings of isoxazole derivatives can significantly enhance antibacterial activity. T[2]his information is critical for guiding the next round of synthesis to optimize the lead compounds.

Common mechanisms of antibacterial action include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or the disruption of cell membrane function. F[15][16][][18]urther specialized assays beyond the scope of this initial guide are required to pinpoint the specific molecular target.

Conclusion

The this compound scaffold is a fertile starting point for the development of novel antibacterial agents. By employing a systematic workflow encompassing rational synthesis of a diverse chemical library, a robust screening cascade to identify potent compounds, and detailed characterization of lead candidates, researchers can efficiently navigate the early stages of antibacterial drug discovery. The protocols and principles outlined in this guide provide a solid foundation for these efforts, contributing to the critical global fight against antimicrobial resistance.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Google Scholar.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI.
  • Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
  • In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US.
  • Screening Strategies to Identify New Antibiotics. (2012). Bentham Science.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Google Scholar.
  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). National Institutes of Health.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025). ResearchGate.
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (n.d.). ResearchGate.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (n.d.). PubMed Central.
  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. (2025). PubMed.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health.
  • Structure–activity relationship of isoxazole‐containing derivative. (n.d.). ResearchGate.
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE. (n.d.). ResearchGate.

Sources

Application Note: Strategic Synthesis of Novel Antitubercular Agents from 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Chemistries

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates a departure from modifying existing drug scaffolds and a concerted effort towards discovering novel chemical entities with unique mechanisms of action. The isoxazole nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antitubercular effects.[1][2]

This application note provides a detailed guide for researchers on the strategic use of 5-methylisoxazole-3-carbohydrazide as a versatile starting synthon for the development of diverse classes of potential antitubercular compounds. The carbohydrazide moiety (-CONHNH₂) not only serves as a key pharmacophoric element, reminiscent of the frontline drug Isoniazid, but also functions as a highly reactive chemical handle for constructing extensive compound libraries for structure-activity relationship (SAR) studies.[3][4]

Causality of Component Selection: Why this compound?

The selection of this starting material is a deliberate choice grounded in established medicinal chemistry principles:

  • The Isoxazole Core: This five-membered heterocycle is metabolically stable and acts as a bioisostere for other functional groups, enabling favorable interactions with biological targets. Its specific electronic and steric properties contribute significantly to the overall pharmacological profile of the final compounds.[5]

  • The Carbohydrazide Bridge: The -CONHNH₂ group is a critical linker and pharmacophore. It is a cornerstone of isoniazid's activity and provides a reactive nucleophilic site for facile derivatization. This allows for the systematic exploration of chemical space through the synthesis of Schiff bases, pyrazoles, oxadiazoles, and other heterocyclic systems, each with distinct physicochemical properties.[4][6]

  • The Methyl Group: The C5-methyl substituent on the isoxazole ring provides a point of distinction and can influence the molecule's lipophilicity and binding orientation within a target's active site.

This strategic combination of a stable heterocyclic core and a reactive, pharmacologically relevant side chain makes this compound an ideal platform for generating novel antitubercular leads.

Synthetic Workflows and Experimental Protocols

The following sections detail the synthetic pathways to generate three distinct classes of compounds from the title carbohydrazide. Each protocol is designed as a self-validating system, with clear steps for synthesis, purification, and characterization.

Workflow Overview

The overall synthetic strategy is designed to maximize molecular diversity from a single, accessible starting material.

G cluster_start Starting Material cluster_deriv Synthetic Pathways cluster_end Evaluation A This compound B Schiff Bases A->B + Aromatic Aldehyde (Condensation) C Pyrazoles A->C + 1,3-Dicarbonyl (Cyclocondensation) D 1,3,4-Oxadiazoles A->D + Carboxylic Acid / POCl3 (Cyclodehydration) E Antitubercular Screening (MABA Assay) B->E C->E D->E

Caption: General workflow from starting material to biological evaluation.

Synthesis of Schiff Base Derivatives (N'-Arylidenes)

Scientific Rationale: The formation of a Schiff base (an imine) by condensing the terminal -NH₂ of the hydrazide with an aldehyde is a robust and high-yielding reaction.[3] This strategy allows for the introduction of a wide variety of substituted aromatic or heterocyclic rings, which systematically modulates the compound's lipophilicity, electronic distribution, and steric bulk, directly impacting its interaction with mycobacterial targets.[7][8]

Synthetic Scheme:

This compound + Substituted Aldehyde → N'-(substituted-benzylidene)-5-methylisoxazole-3-carbohydrazide

G start This compound reagents Ethanol Glacial Acetic Acid (cat.) Reflux start->reagents aldehyde R-CHO (Substituted Aldehyde) aldehyde->reagents product Schiff Base Product reagents->product

Caption: Synthesis of Schiff bases via acid-catalyzed condensation.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (10 mmol, 1.0 eq).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol or methanol can be performed for further purification if necessary.[3]

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR (disappearance of C=O stretch of hydrazide, appearance of C=N imine stretch), ¹H NMR, and Mass Spectrometry.

Synthesis of 1,3,4-Oxadiazole Derivatives

Scientific Rationale: The conversion of the carbohydrazide into a 1,3,4-oxadiazole ring creates a metabolically robust structure that is a well-known bioisostere of amide and ester functionalities.[6][9] This heterocycle can engage in hydrogen bonding and other non-covalent interactions, often improving the pharmacokinetic profile of the parent molecule. The reaction proceeds via condensation with a carboxylic acid followed by cyclodehydration, a common strategy for forming this ring system.

Synthetic Scheme:

This compound + Substituted Carboxylic Acid → 2-(5-methylisoxazol-3-yl)-5-(substituted-phenyl)-1,3,4-oxadiazole

G start This compound reagents POCl3 Reflux start->reagents acid R-COOH (Substituted Carboxylic Acid) acid->reagents product 1,3,4-Oxadiazole Product reagents->product

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Experimental Protocol:

  • Reagent Mixture: In a 50 mL round-bottom flask, create a homogenous mixture of this compound (1.41 g, 10 mmol) and a substituted aromatic carboxylic acid (10 mmol, 1.0 eq).

  • Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the mixture under a fume hood. The reaction is exothermic.

  • Reaction: Heat the mixture under reflux for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g) with constant stirring.

  • Neutralization & Isolation: The solid product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Purification: Collect the solid product by vacuum filtration, wash extensively with water, and dry. Recrystallize from an appropriate solvent like ethanol to obtain the pure 1,3,4-oxadiazole derivative.

  • Characterization: Confirm the structure via spectral analysis (FT-IR, ¹H NMR, ¹³C NMR, and MS).

Synthesis of Pyrazole Derivatives

Scientific Rationale: The reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, is a classic cyclocondensation method (Knorr pyrazole synthesis) to form a pyrazole ring.[10][11] Pyrazoles are a distinct class of five-membered heterocycles that have demonstrated significant potential as antitubercular agents, potentially targeting different mycobacterial enzymes than Schiff bases or oxadiazoles.[12][13]

Synthetic Scheme:

This compound + Acetylacetone → 3-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)-5-methylisoxazole

G start This compound reagents Ethanol Reflux start->reagents dicarbonyl Acetylacetone (1,3-Dicarbonyl) dicarbonyl->reagents product Pyrazole Product reagents->product

Caption: Synthesis of pyrazoles via cyclocondensation.

Experimental Protocol:

  • Reagent Mixture: In a 50 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) in ethanol (25 mL).

  • Dicarbonyl Addition: Add acetylacetone (1.0 g, 10 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 8-10 hours.

  • Monitoring: Track the formation of the product by TLC.

  • Isolation: After cooling, reduce the solvent volume under reduced pressure. The concentrated solution is then poured into cold water, leading to the precipitation of the crude product.

  • Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol/water is typically effective for purification.

  • Characterization: Verify the final structure using appropriate spectroscopic methods (FT-IR, ¹H NMR, and MS).

Biological Evaluation and Data

Protocol: In Vitro Antitubercular Activity Screening

The synthesized compounds are typically evaluated for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).[14][15] This colorimetric assay provides a rapid and reliable measure of cell viability. Results are expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary:

The following table summarizes representative antitubercular activity data for derivatives synthesized from isoxazole carbohydrazides, as reported in the literature. This data is crucial for establishing Structure-Activity Relationships (SAR).

Compound IDDerivative ClassR-Group (Substitution)MIC (µM)Reference
Cmpd 1 Carboxamide4-chlorophenylamino6.25[14][16]
Cmpd 2 Carboxamide3,4-dichlorophenylamino3.125[14][16]
Cmpd 3 Carboxamide4-nitrophenylamino6.25[14][16]
Cmpd 4 Carboxamide4-(trifluoromethoxy)phenylamino3.125[14][16]
Isoniazid Standard Drug-~0.36[11]
Rifampicin Standard Drug-~0.12[17]

Structure-Activity Relationship (SAR) Insights

Based on available data, several key SAR trends can be identified for isoxazole-based antitubercular agents:

  • Electronic Effects: The presence of strong electron-withdrawing groups on the aromatic ring, such as dichlorophenyl (Cmpd 2) and trifluoromethoxy (Cmpd 4), significantly enhances antitubercular activity, yielding MIC values as low as 3.125 µM.[14][16] This suggests that polarization of the molecule plays a critical role in its interaction with the biological target.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell wall penetration. Highly lipophilic or hydrophilic groups can be detrimental to activity.

  • Scaffold Hopping: Comparing the activity of Schiff bases, oxadiazoles, and pyrazoles derived from the same carbohydrazide allows researchers to perform "scaffold hopping," potentially identifying novel cores with improved potency or different mechanisms of action.[18][19] For instance, some pyrazole-containing compounds have been found to inhibit the essential mycobacterial transporter MmpL3.[11]

Conclusion

This compound has been established as a high-value, versatile starting material for the synthesis of diverse heterocyclic compounds with significant antitubercular potential. The straightforward and robust protocols for generating Schiff bases, 1,3,4-oxadiazoles, and pyrazoles allow for the rapid assembly of focused chemical libraries. The encouraging in vitro activity of carboxamide derivatives, particularly those bearing halogenated and electron-withdrawing substituents, underscores the potential of this scaffold.[14] Future work should focus on optimizing these lead compounds to improve potency, reduce cytotoxicity, and elucidate their specific molecular targets within Mycobacterium tuberculosis.

References

  • ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • PubMed. (2025). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis.
  • PubMed Central. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization.
  • R Discovery. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents.
  • PubMed Central. (n.d.). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.
  • Bentham Science. (2023). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents.
  • MDPI. (n.d.). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors.
  • ResearchGate. (n.d.). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Request PDF.
  • PubMed Central. (n.d.). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid.
  • PubMed Central. (n.d.). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis.
  • European Journal of Chemistry. (2022). Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies.
  • OUCI. (n.d.). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents.
  • MDPI. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents.
  • PubMed Central. (n.d.). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors.
  • Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi.
  • Chemical Methodologies. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity.
  • ResearchGate. (n.d.). Synthesis of carbohydrazides and carboxamides as anti-tubercular agents | Request PDF.
  • Der Pharma Chemica. (n.d.). Synthesis and anti-mycobacterium study of some fluorine containing schiff bases of quinoline and their metal complexes.
  • OUCI. (n.d.). Recent advances of imidazole-containing derivatives as anti-tubercular agents.
  • Arabian Journal of Chemistry. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • AIR Unimi. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • Journal of Student Research. (2025). Synthesis and Evaluation of Anti-Tubercular Activity of Schiff Base Divalent Metal Complexes of 7‑Amino‑4‑Methyl‑Benzopyran‑2‑One Derivatives.
  • ResearchGate. (n.d.). 19 Schiff Bases as Antimycobacterial Agents: Synthesis, Molecular Docking and a Plausible Mechanism of Action.

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 5-Methylisoxazole-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory response is the activation of immune cells, such as macrophages, which release a cascade of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process, controlling the expression of numerous pro-inflammatory genes.[3][4] Consequently, inhibiting these pathways is a primary strategy in the development of new anti-inflammatory therapeutics.[3][5]

The isoxazole ring is a "privileged structure" in medicinal chemistry, forming the core of several approved drugs and demonstrating a wide array of pharmacological activities, including anti-inflammatory properties.[6][7][8] Derivatives of 5-methylisoxazole, in particular, have been identified as promising candidates for development.[9][10] This guide provides a comprehensive, field-proven workflow for the synthesis and rigorous evaluation of novel 5-Methylisoxazole-3-carbohydrazide analogs, designed to identify lead compounds with potent anti-inflammatory activity. The protocols herein detail a systematic screening cascade, from initial in vitro assessments of cytotoxicity and mediator inhibition to in vivo validation in a preclinical model of acute inflammation.

Section 1: Synthesis of this compound Analogs

Rationale: The foundational step in this workflow is the chemical synthesis of the target compounds. The general scheme involves the reaction of a core this compound scaffold with various aromatic or heterocyclic aldehydes. This approach allows for the creation of a diverse library of analogs, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

The synthesis begins with the preparation of ethyl 5-methylisoxazole-3-carboxylate, which is then reacted with hydrazine hydrate to form the key carbohydrazide intermediate. This intermediate is subsequently condensed with a selected aldehyde to yield the final Schiff base analog.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Ethyl Acetoacetate + Hydroxylamine B Ethyl 5-methylisoxazole-3-carboxylate A->B D This compound B->D C Hydrazine Hydrate C->D F Final Analog (Schiff Base) D->F E Substituted Aldehyde (R-CHO) E->F

Caption: General synthesis of this compound analogs.

Protocol 1.1: Synthesis of a Representative Analog
  • Preparation of Ethyl 5-methylisoxazole-3-carboxylate: Dissolve ethyl acetoacetate in ethanol. Add a solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 3-4 hours.[11] After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed, and recrystallized from ethanol.

  • Preparation of this compound: To a solution of the ester from the previous step in ethanol, add hydrazine hydrate. Reflux the mixture for 12 hours.[12] Evaporate the solvent under reduced pressure. The resulting solid is washed with cold ether to yield the carbohydrazide intermediate.

  • Synthesis of the Final Analog: Dissolve the carbohydrazide intermediate in ethanol. Add a catalytic amount of glacial acetic acid, followed by the desired substituted aldehyde. Reflux the mixture for 6-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture. The precipitated solid is filtered, dried, and recrystallized from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

Rationale: The initial biological evaluation is performed in vitro using a cell-based model. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for this purpose.[1][13] When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response by producing high levels of NO, prostaglandins, and pro-inflammatory cytokines.[2][13]

Protocol 2.1: Preliminary Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are not toxic to the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[14][15] This ensures that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMEM. Treat the cells with various concentrations (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[18][19]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol 2.2: Assessment of Nitric Oxide (NO) Inhibition (Griess Assay)

Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, producing large amounts of NO.[2][20] NO is a key signaling molecule and inflammatory mediator. The Griess assay quantitatively measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21][22]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[13][16] Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor like Dexamethasone.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[23][24]

  • Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[22][23]

  • Absorbance Reading: Measure the absorbance at 540 nm.[21][23]

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Compound Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM)
Analog 1> 10015.2
Analog 2> 10028.5
Analog 375.445.1
Dexamethasone> 1008.9

Table 1: Example data summary for cytotoxicity and nitric oxide inhibition.

Protocol 2.3: Evaluation of Cyclooxygenase (COX) Enzyme Inhibition

Causality: COX enzymes mediate the synthesis of prostaglandins, which are central to pain and inflammation.[25][26] There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced during inflammation.[26] Selective COX-2 inhibitors are desirable as they may have fewer gastrointestinal side effects than non-selective NSAIDs.[27] This protocol uses a colorimetric inhibitor screening assay.

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience) which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Setup: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2 in separate wells), and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C. The COX enzyme converts arachidonic acid to PGG₂, which is then peroxidized, leading to the oxidation of the probe and a color change.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the percentage of inhibition for each compound against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Section 3: Mechanistic Insights: Investigating the NF-κB Pathway

Rationale: Since NF-κB is a primary regulator of iNOS and COX-2 expression, investigating its activation is a logical step to understand the mechanism of action of promising compounds.[3][28][29] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[5] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][5] Western blotting can be used to measure the phosphorylation of NF-κB subunits (e.g., p65) as a marker of activation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_active NF-κB (p65/p50) Nuclear Translocation IkBa_p->NFkB_active Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Genes Analog Isoxazole Analog Analog->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by isoxazole analogs.

Protocol 3.1: Western Blot Analysis for Phospho-NF-κB p65
  • Cell Culture and Lysis: Culture RAW 264.7 cells and treat with the test compound for 1 hour, followed by LPS stimulation for 30-60 minutes. Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-NF-κB p65 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total p65 or a housekeeping protein (e.g., β-actin) for normalization. Quantify band intensities using densitometry software to determine the reduction in p65 phosphorylation.

Section 4: In Vivo Validation: Carrageenan-Induced Paw Edema Model

Rationale: Promising compounds identified through in vitro screening must be validated in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[30][31][32] Injection of carrageenan into the paw of a rat or mouse elicits a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[32]

G A Acclimatize Animals (Wistar Rats) B Administer Test Compound or Vehicle (p.o.) A->B C Measure Baseline Paw Volume (t=0) B->C D Inject Carrageenan (1%) into Subplantar Region C->D E Measure Paw Volume at 1, 2, 3, 4 hours D->E F Calculate % Inhibition of Edema E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 4.1: Paw Edema Induction and Assessment
  • Animal Acclimatization: Use male Wistar rats (150-180g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the synthesized analog. Administer the compounds orally (p.o.) 1 hour before carrageenan injection.[31]

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (t=0).

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[30][33]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[34]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Treatment Group (Dose) % Inhibition of Edema at 3 hr % Inhibition of Edema at 4 hr
Vehicle Control0%0%
Analog 1 (20 mg/kg)45.8%52.1%
Analog 1 (40 mg/kg)60.2%68.5%
Indomethacin (10 mg/kg)65.1%72.3%

Table 2: Example data for in vivo anti-inflammatory activity.

Conclusion

This document provides a robust, integrated series of protocols for the synthesis and comprehensive evaluation of this compound analogs as potential anti-inflammatory agents. By following this systematic workflow—from chemical synthesis and initial in vitro screening for cytotoxicity and efficacy to mechanistic studies and in vivo validation—researchers can efficiently identify and characterize promising lead candidates for further preclinical development. The causality-driven approach ensures that each experimental step provides meaningful data, building a strong foundation for a successful drug discovery program.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-κB (NF-κB) family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558.
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wikipedia. (n.d.). NF-κB. Wikipedia.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs.
  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology.
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray.
  • Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Bio-protocol, 7(11), e2319.
  • Zimecki, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 22(10), 1633.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 828-833.
  • dx.doi.org. (2019). Protocol Griess Test. dx.doi.org.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2685.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2685.
  • Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 17, 1-13.
  • El-Sayed, M. A. A., et al. (2016). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 8(4), 937-949.
  • Pardo-Cabrera, F. J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(11), 2584.
  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate.
  • Gnanasekar, S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Molecules, 25(19), 4429.
  • Kim, J., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(10), 2607.
  • Kaewseejan, N., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(19), 2486.
  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate.
  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5594.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
  • BPS Bioscience. (n.d.). Cox Screening. BPS Bioscience.
  • de Oliveira, J. S., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences, 24(23), 17006.
  • Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-23.
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Neliti. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Neliti.

Sources

Application Notes and Protocols for the N-Acylation of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Isoxazole Hydrazides

The 5-methylisoxazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] 5-Methylisoxazole-3-carbohydrazide serves as a versatile and highly valuable building block in medicinal chemistry and drug discovery. The terminal hydrazide moiety is a potent nucleophile and a key functional handle for molecular elaboration.

N-acylation of this carbohydrazide core produces N'-acyl-5-methylisoxazole-3-carbohydrazides (acylhydrazides). This transformation is of critical strategic importance as it introduces a stable amide linkage and allows for the systematic exploration of chemical space by varying the appended acyl group. The resulting acylhydrazide derivatives are key intermediates in the synthesis of more complex heterocyclic systems (e.g., 1,3,4-oxadiazoles) and are themselves investigated as potent bioactive agents.[2]

This comprehensive guide provides detailed, field-proven methodologies for the efficient N-acylation of this compound. We present two primary, robust protocols: a classic two-step approach via an acyl chloride intermediate and a modern, one-pot direct coupling method using carbodiimide chemistry. The causality behind experimental choices, troubleshooting insights, and self-validating system checks are explained to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.

Chemical Principles and Mechanistic Overview

The N-acylation of this compound involves the formation of a new amide bond between the terminal nitrogen atom of the hydrazide and the carbonyl carbon of an acylating agent. The choice of methodology depends on the nature of the carboxylic acid, substrate stability, and desired operational simplicity.

Method A: Acylation via Acyl Chloride This is a highly reliable and forceful method. It proceeds in two stages:

  • Activation: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Nucleophilic Acyl Substitution: The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form the stable amide bond. A base is typically required to scavenge the HCl byproduct.

Method B: Carbodiimide-Mediated Direct Coupling This method offers a milder, one-pot alternative that avoids the handling of harsh chlorinating agents. The mechanism involves:

  • Carboxylic Acid Activation: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • Nucleophilic Attack: The hydrazide attacks the activated carbonyl of the O-acylisourea.

  • Byproduct Formation: The reaction yields the desired N-acylhydrazide and a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU), which can be easily removed during aqueous workup.[3]

To enhance efficiency and minimize side reactions, such as the formation of an unreactive N-acylurea, an additive like N-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the hydrazide nucleophile.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the N-acylation process.

N_Acylation_Reaction_Schemes cluster_0 Method A: Acyl Chloride Pathway cluster_1 Method B: Carbodiimide Coupling RCOOH_A R-COOH (Carboxylic Acid) AcylChloride R-COCl (Acyl Chloride) RCOOH_A->AcylChloride SOCl₂ or (COCl)₂ Product_A N'-Acyl-5-methylisoxazole-3-carbohydrazide AcylChloride->Product_A Base (e.g., Pyridine, TEA) Hydrazide_A This compound Hydrazide_A->Product_A RCOOH_B R-COOH (Carboxylic Acid) Product_B N'-Acyl-5-methylisoxazole-3-carbohydrazide RCOOH_B->Product_B EDC, HOBt, Base Hydrazide_B This compound Hydrazide_B->Product_B Experimental_Workflow cluster_workflow General Experimental Workflow Reactants 1. Prepare Reactants (Hydrazide, Carboxylic Acid/Acyl Chloride) Reaction 2. Set Up Reaction (Solvent, Inert Atmosphere, Temperature Control) Reactants->Reaction Addition 3. Add Reagents (Base, Coupling Agents) Reaction->Addition Monitoring 4. Monitor Progress (TLC, LC-MS) Addition->Monitoring Workup 5. Quench & Workup (Aqueous Wash, Extraction) Monitoring->Workup Purification 6. Purify Product (Crystallization / Chromatography) Workup->Purification Analysis 7. Characterize (NMR, MS, m.p.) Purification->Analysis

Caption: Standard laboratory workflow for synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the described protocols. These values should be considered starting points for optimization.

ParameterMethod A: Acyl ChlorideMethod B: Carbodiimide Coupling
Molar Ratio (Hydrazide:Acylating Agent) 1 : 1.1 - 1.21 : 1.1 - 1.5
Base (Equivalents) 1.5 - 2.0 (Pyridine or TEA)2.0 - 3.0 (DIPEA)
Coupling Agent (Equivalents) N/A1.2 - 1.5 (EDC)
Additive (Equivalents) N/A1.2 - 1.5 (HOBt)
Typical Solvents Dichloromethane (DCM), THFDimethylformamide (DMF), DCM
Temperature Range 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2 - 12 hours12 - 24 hours
Typical Yields 70 - 95%65 - 90%

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: N-Acylation via the Acyl Chloride Intermediate (Method A)

This protocol is ideal for robust, high-yield synthesis when the starting carboxylic acid is stable to chlorinating agents. It is presented as a two-step, one-pot procedure.

Step 1.1: Formation of 5-Methylisoxazole-3-carbonyl Chloride

  • Rationale: This initial step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, priming it for rapid reaction with the hydrazide. Thionyl chloride is an effective and inexpensive choice, and the byproducts (SO₂ and HCl) are gaseous, which simplifies removal. [2] Materials:

  • 5-Methylisoxazole-3-carboxylic acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq.)

  • Pyridine (catalytic, 1-2 drops)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of pyridine (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Crucial: Ensure all excess SOCl₂ is removed, as it will react with the hydrazide. This is often achieved by co-evaporating with anhydrous toluene twice. The resulting crude 5-methylisoxazole-3-carbonyl chloride is typically used immediately in the next step without further purification. [2] Step 1.2: Acylation of this compound

  • Rationale: The nucleophilic hydrazide readily attacks the acyl chloride. An organic base like pyridine or triethylamine (TEA) is used as an acid scavenger to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing protonation of the hydrazide starting material. Conducting the reaction at 0 °C helps to control the exothermicity.

Materials:

  • Crude 5-methylisoxazole-3-carbonyl chloride (from Step 1.1)

  • This compound (1.0 eq. relative to starting acid)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) (2.0 eq.)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride from the previous step in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring hydrazide solution at 0 °C over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-12 hours.

  • Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydrazide starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: Direct Carbodiimide-Mediated Coupling (Method B)

This protocol is preferred for sensitive substrates or when operational simplicity is desired. It directly couples a carboxylic acid to the hydrazide in a single step.

  • Rationale: EDC is a "zero-length" coupling agent that activates the carboxylic acid without being incorporated into the final product. [4]The use of HOBt as an additive forms an active ester intermediate, which suppresses racemization (if the acyl group has a chiral center) and prevents the formation of an unreactive N-acylurea byproduct, thereby improving yields. [3]A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to maintain basic conditions without competing in the coupling reaction.

Materials:

  • Carboxylic acid (R-COOH) (1.2 eq.)

  • This compound (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.)

  • N-Hydroxybenzotriazole (HOBt) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and HOBt (1.5 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) followed by the solid EDC·HCl (1.5 eq.) to the stirring solution.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12-24 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC or LC-MS to confirm the consumption of the limiting reagent (hydrazide).

  • Workup: Pour the reaction mixture into a beaker containing cold water or ice. This will often precipitate the product. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash them sequentially with cold 0.5M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes the water-soluble urea byproduct, excess HOBt, and DIPEA salts. [3]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography as described in Protocol 1.

References

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Aapptec Peptides. Carbodiimides and Additives. (2021).
  • NIH, National Center for Biotechnology Information. (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide.
  • Solubility of Things. N'-benzyl-5-methylisoxazole-3-carbohydrazide.
  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide.
  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).
  • Taylor & Francis. Carbodiimide – Knowledge and References.
  • Wikipedia. Carbodiimide.

Sources

Application Notes and Protocols: 5-Methylisoxazole-3-carbohydrazide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Click Chemistry Toolbox with 5-Methylisoxazole-3-carbohydrazide

Click chemistry has revolutionized the way molecules are connected, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this chemical philosophy lies the principle of using highly efficient and specific reactions to join molecular building blocks. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the ever-expanding field of bioorthogonal chemistry continuously seeks new reactive handles and functionalities.[1] This guide introduces this compound as a versatile and valuable reagent in the click chemistry paradigm, with applications in two distinct yet powerful bioorthogonal reactions: hydrazone formation and, through a simple conversion, the renowned CuAAC.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds.[2] The incorporation of a carbohydrazide at the 3-position of the 5-methylisoxazole ring system provides a reactive handle that can be readily functionalized, making it an attractive building block for drug discovery, bioconjugation, and materials science. This document provides a comprehensive overview of its applications, detailed experimental protocols, and the scientific rationale behind its use.

Part 1: The Dual Reactivity of this compound in Click Chemistry

This compound offers a dual-mode entry into the world of click chemistry. Its carbohydrazide functional group can be utilized directly in one type of click reaction or be readily converted into another powerful click chemistry handle.

  • Direct Application: Hydrazone Formation for Bioorthogonal Ligation. The reaction between a hydrazide and an aldehyde to form a stable hydrazone linkage is a well-established bioorthogonal reaction.[3] This "click-like" reaction is highly chemoselective and proceeds under mild, often physiological, conditions, making it ideal for the conjugation of biomolecules. The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine.[4]

  • Indirect Application via Conversion: Acyl Azide Formation for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carbohydrazide can be efficiently converted into a highly reactive acyl azide. This transformation opens the door to the widely used CuAAC reaction, allowing for the formation of a stable 1,2,3-triazole linkage with a terminal alkyne.[5] This two-step, one-pot approach significantly expands the utility of this compound in creating complex molecular architectures.

The choice between these two pathways depends on the desired linkage and the specific application. The following sections provide detailed protocols for both approaches.

Part 2: Protocol for Hydrazone Formation with this compound

This protocol details the reaction of this compound with an aldehyde to form a stable hydrazone conjugate. This method is particularly useful for labeling biomolecules or creating larger molecular assemblies under mild conditions.

Causality Behind Experimental Choices:
  • Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the dissolution of both reactants and to participate in the proton transfer steps of the reaction mechanism.[6]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the reaction rate.[3] For reactions at neutral pH, especially in bioconjugation, aniline can be used as a nucleophilic catalyst.[7][8]

  • Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to increase the reaction rate without promoting side reactions.[6]

  • Purification: Hydrazones are often crystalline products and can be purified by recrystallization.[9] Column chromatography can also be employed for non-crystalline products or to remove any unreacted starting materials.

Experimental Workflow: Hydrazone Formation

Hydrazone_Formation_Workflow A Dissolve this compound (1.0 eq) in Solvent B Add Aldehyde (1.0-1.2 eq) A->B C Add Catalyst (e.g., Acetic Acid, catalytic) B->C D React at RT to Reflux (Monitor by TLC) C->D E Cool and Isolate Crude Product (Filtration or Evaporation) D->E F Purify Product (Recrystallization or Chromatography) E->F G Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of isoxazole-hydrazones.

Step-by-Step Protocol: Synthesis of an Isoxazole-Hydrazone
  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol, approximately 10-20 mL per mmol of hydrazide).

    • Add the desired aldehyde (1.0-1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (hydrazide) is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).[9]

    • Alternatively, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified hydrazone using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The formation of the hydrazone is indicated by the appearance of a characteristic imine (-C=N-) proton signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal.

Parameter Condition Rationale
Stoichiometry 1.0 eq. Hydrazide : 1.0-1.2 eq. AldehydeA slight excess of the aldehyde can be used to ensure complete consumption of the hydrazide.
Solvent Methanol, EthanolProtic solvents that are good for dissolving reactants and facilitating the reaction.[6]
Catalyst Acetic Acid (catalytic) or Aniline (for neutral pH)Acid catalysis protonates the carbonyl, increasing its reactivity. Aniline acts as a nucleophilic catalyst at neutral pH.[7][8]
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate.
Reaction Time 1 - 24 hoursDependent on the reactivity of the aldehyde and the reaction temperature.

Part 3: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via in situ Acyl Azide Formation

This two-step, one-pot protocol describes the conversion of this compound to the corresponding acyl azide, followed by its reaction with a terminal alkyne in a copper-catalyzed cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole.

Causality Behind Experimental Choices:
  • Acyl Azide Formation:

    • Reagents: Sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl or acetic acid) is a common method for the diazotization of hydrazides to form acyl azides.[5][10] The reaction proceeds via the formation of a nitrosonium ion (NO⁺) which reacts with the terminal nitrogen of the hydrazide.

    • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate and the resulting acyl azide, which can be unstable at higher temperatures.[10]

  • CuAAC Reaction:

    • Catalyst: A source of Cu(I) is required. This is often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[1]

    • Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used to stabilize the Cu(I) oxidation state and improve the reaction efficiency.

    • Solvent: The reaction is typically performed in a mixture of water and an organic solvent (e.g., t-butanol, DMSO, or THF) to dissolve both the organic substrates and the copper catalyst.

Reaction Mechanism: From Carbohydrazide to Triazole

CuAAC_Mechanism cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: CuAAC A This compound B NaNO₂, H⁺ (0-5 °C) A->B Diazotization C 5-Methylisoxazole-3-carbonyl Azide B->C E Cu(I) Catalyst (e.g., CuSO₄/NaAsc) C->E Cycloaddition D Terminal Alkyne D->E F 1,4-Disubstituted 1,2,3-Triazole E->F

Sources

Application Note & Protocols: A Guide to Developing Enzyme Inhibitors from 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel enzyme inhibitors using 5-Methylisoxazole-3-carbohydrazide as a versatile starting scaffold. We delve into the rationale behind experimental design, present detailed, self-validating protocols, and offer frameworks for data analysis and interpretation, grounded in established principles of medicinal chemistry and enzymology.

Introduction: The Strategic Value of the Isoxazole-Hydrazide Scaffold

The pursuit of novel enzyme inhibitors is a cornerstone of modern therapeutics. The selection of a core chemical scaffold is a critical decision that dictates synthetic accessibility, physicochemical properties, and the potential for diverse biological interactions. The 5-methylisoxazole ring has emerged as a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability, unique electronic properties, and its capacity to engage in hydrogen bonding with protein targets.[1][2][3] When combined with a carbohydrazide moiety—a functional group known for its role in bioactive compounds, including enzyme inhibitors[4][5][6]—the resulting this compound ( SM-1 ) becomes a powerful and versatile starting point for inhibitor discovery.

The isoxazole core is present in a wide range of therapeutic agents, demonstrating efficacy in oncology, inflammation, and infectious diseases.[1][2][7][8] Derivatives have shown potent activity against enzyme targets such as kinases, carbonic anhydrases, and cyclooxygenases.[9][10][11][12] The hydrazide functional group of SM-1 serves as a key synthetic handle. It is readily converted into hydrazones, amides, and various heterocycles, providing a straightforward path to rapidly generate a library of diverse chemical entities for screening. This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective enzyme inhibitors.

Strategic Workflow for Inhibitor Development

The development process follows a logical progression from initial design to a fully characterized lead compound. This workflow is designed to maximize efficiency and ensure that key questions regarding potency, selectivity, and mechanism of action are addressed systematically.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Characterization A Scaffold Selection: 5-Methylisoxazole- 3-carbohydrazide (SM-1) C Library Synthesis: Derivatization of SM-1 A->C B Virtual Screening & In Silico Design (Optional) B->C Guides Synthesis D Primary Enzyme Screen: Single-Point Assay C->D Compound Library E Hit Confirmation & IC50 Determination D->E Identifies 'Hits' F Mechanism of Action (MoA) Kinetic Studies E->F Confirmed Hits G Selectivity Profiling (Counter-Screens) F->G Potent Hits H Lead Compound Characterized Inhibitor G->H Potent & Selective Hits G SM1 This compound (SM-1) Aldehyde Substituted Aldehyde (R-CHO) reagents + Product Hydrazone Product arrow_label Ethanol, Acetic Acid (cat.) Reflux, 4-6h

Figure 2: General synthesis of hydrazone derivatives from SM-1.

Materials:

  • This compound (SM-1 ) [13][14][15]* Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.41 g, 10 mmol) in absolute ethanol (20 mL).

  • Aldehyde Addition: Add the substituted aromatic aldehyde (1.05 eq, e.g., 1.48 g, 10.5 mmol) to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate. If not, slowly add cold water until precipitation is complete.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocols for Enzyme Inhibition Assays

Once a library of compounds is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. The following protocols provide a framework for primary screening, dose-response analysis, and initial mechanism of action studies.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay (Primary Screen)

This protocol provides a general method for a single-point inhibition screen to rapidly identify "hits" from the synthesized library.

Rationale: This assay measures the initial rate of an enzyme-catalyzed reaction by monitoring the change in absorbance over time as a substrate is converted to a colored product. [16][17]A reduction in the reaction rate in the presence of a test compound, relative to a vehicle control (DMSO), indicates potential inhibition. [18]Using a substrate concentration at or near the Michaelis constant (Km) is crucial for detecting competitive inhibitors. [19] Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor library (stock solutions in DMSO, e.g., 10 mM)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your synthesized compounds and a known positive control inhibitor in 100% DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer at 2X the final desired concentration.

  • Assay Plate Setup (per well):

    • Blank Wells (for background correction): 100 µL of assay buffer.

    • Negative Control (100% activity): 50 µL of 2X enzyme solution + 1 µL of DMSO + 49 µL of assay buffer.

    • Positive Control: 50 µL of 2X enzyme solution + 1 µL of positive control inhibitor (in DMSO) + 49 µL of assay buffer.

    • Test Wells: 50 µL of 2X enzyme solution + 1 µL of test compound (in DMSO) + 49 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of 2X substrate solution to all wells (except blanks) for a final volume of 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100

    • Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are considered "hits" and are prioritized for further analysis.

Protocol 3: IC₅₀ Determination

For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Rationale: By measuring the enzyme activity across a range of inhibitor concentrations, a sigmoidal dose-response curve can be generated. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%. [19]This quantitative measure allows for the direct comparison of the potency of different compounds.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the hit compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the 96-well plate as described in Protocol 2, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the test wells. Include a no-inhibitor control (DMSO only).

  • Execution and Measurement: Follow steps 3-5 from Protocol 2.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration as described previously.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Compound IDTarget EnzymeIC₅₀ (µM)Hill Slope
SM-1-Cpd-01 Kinase A0.851.1
SM-1-Cpd-02 Kinase A15.20.9
SM-1-Cpd-03 Kinase A0.121.0
SM-1-Cpd-01 Kinase B> 100N/A
SM-1-Cpd-03 Kinase B25.71.2
Control Kinase A0.051.0
Table 1: Example IC₅₀ data for a series of inhibitors against two kinases.
Protocol 4: Determining the Mechanism of Inhibition (MoI)

Understanding how an inhibitor interacts with an enzyme is critical for lead optimization. This protocol outlines how to distinguish between common reversible inhibition mechanisms. [20] Rationale: The apparent Michaelis-Menten kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax), change in predictable ways depending on the mechanism of inhibition. [16][20]* Competitive: Inhibitor binds only to the free enzyme at the active site. Vmax remains unchanged, but the apparent Km increases.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Apparent Vmax decreases, but Km remains unchanged.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both apparent Vmax and Km decrease proportionally.

  • Mixed: Inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Both apparent Vmax and Km change.

Procedure:

  • Setup: Perform the enzyme assay with a range of substrate concentrations (e.g., 0.25x to 10x the known Km value).

  • Inhibitor Concentrations: Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism.

G Start Perform Kinetic Assay (Vary [S] at multiple fixed [I]) Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Decision Analyze Intersection Pattern of Lines Plot->Decision Comp Competitive (Lines intersect on Y-axis) Km↑, Vmax unchanged Decision->Comp Y-intercept constant NonComp Non-competitive (Lines intersect on X-axis) Km unchanged, Vmax↓ Decision->NonComp X-intercept constant UnComp Uncompetitive (Lines are parallel) Km↓, Vmax↓ Decision->UnComp Slopes constant

Figure 3: Decision workflow for determining the mechanism of inhibition.

Conclusion and Future Directions

The this compound scaffold offers a robust and synthetically tractable platform for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a clear path from rational design and library synthesis to comprehensive biochemical characterization. By systematically applying these methods, researchers can efficiently identify potent hits, determine their mechanism of action, and generate the critical data needed to advance promising compounds through the drug discovery pipeline. Future work should focus on exploring a wider range of electrophiles for derivatization, profiling hits for selectivity against related enzymes, and ultimately, evaluating optimized leads in cell-based and in vivo models.

References

  • The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery.Benchchem.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • A standard operating procedure for an enzym
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors.PubMed.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • The Isoxazole Core: A Journey
  • Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.
  • Steady-state enzyme kinetics.The Biochemist - Portland Press.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres.Open Access Journals.
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.PubMed.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.IRIS Unimore.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.La Trobe.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Enzyme Kinetic Assay.
  • Enzyme inhibition and kinetics graphs (article).Khan Academy.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II.NIH.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.MDPI.
  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.PMC - PubMed Central.
  • Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
  • The role of bioisosterism in modern drug design: Current applic
  • Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors.PubMed.
  • Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors.PMC - NIH.
  • Isoxazole Derivatives as Regul
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • This compound | CAS 62438-03-3 | SCBT.Santa Cruz Biotechnology.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.NIH.
  • 5-Methyl-3-isoxazolecarbohydrazide | C5H7N3O2 | CID 328295.PubChem.
  • 62438-03-3|this compound|BLD Pharm.BLD Pharm.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug.Semantic Scholar.

Sources

Application Note & Protocol: Quantitative Analysis of 5-Methylisoxazole-3-carbohydrazide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylisoxazole-3-carbohydrazide is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. It serves as a key building block in the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and analgesic agents.[1] Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring during synthesis, purity assessment of the final product, and stability studies of formulations.

This document provides a comprehensive guide to the quantitative analysis of this compound using a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The provided protocol is designed to be a self-validating system, with explanations of the rationale behind key experimental choices to ensure scientific integrity and facilitate successful implementation in a research or quality control setting.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂PubChem[2]
Molecular Weight 141.13 g/mol PubChem[2]
Appearance White to off-white crystalline solidChemicalBook[3]
Melting Point 137-144 °CChem-Impex[1]
Solubility Soluble in methanol and dichloromethane.[3] The presence of polar functional groups suggests some solubility in polar solvents like water, especially with pH adjustment.[4]Multiple Sources
Purity (typical) ≥ 99% (by HPLC)Chem-Impex[1]

Principle of the Analytical Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar molecule, will be separated from nonpolar impurities, which will be strongly retained by the column, and from very polar impurities, which will elute quickly with the mobile phase. The separation is achieved by partitioning the analyte between the stationary and mobile phases. The quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, and comparing the peak area to that of a known concentration standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weighing of Standard and Sample dissolve Dissolution in Diluent start->dissolve dilute Serial Dilutions for Calibration Curve dissolve->dilute sample_prep Sample Preparation (Dilution) dissolve->sample_prep hplc Injection into HPLC System dilute->hplc sample_prep->hplc separation Chromatographic Separation on C18 Column hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)The acidic mobile phase suppresses the ionization of the carbohydrazide group, leading to better peak shape and retention. The ratio is a starting point and may need optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nm (To be confirmed by UV scan)The isoxazole ring is expected to have strong UV absorbance. A UV scan of the analyte solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.
Preparation of Solutions

5.4.1. Mobile Phase Preparation (1 L)

  • Add 700 mL of deionized water to a 1 L volumetric flask.

  • Carefully add 1.0 mL of phosphoric acid and mix well.

  • Add 300 mL of acetonitrile and bring to volume with deionized water.

  • Sonicate for 15 minutes to degas the solution.

5.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This is the stock solution.

5.4.3. Working Standard Solutions for Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain this compound into a volumetric flask.

  • Dissolve in and dilute with methanol to obtain a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the peak area obtained.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity/Selectivity The analyte peak should be well-resolved from other components in the sample matrix.To ensure that the signal measured is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To define the concentration limits within which the method is reliable.
Accuracy (% Recovery) 80-120% for drug substanceTo assess the closeness of the measured value to the true value.
Precision (%RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3%To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).To evaluate the method's capacity to remain unaffected by small but deliberate variations in method parameters.

Data Presentation and Analysis

A typical calibration curve for this compound would be generated by plotting the peak area versus the concentration. The linear regression equation (y = mx + c) obtained from this plot is then used to calculate the concentration of the analyte in unknown samples.

Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
150,123
5251,567
10502,345
251,255,890
502,510,456
1005,021,987
Linear Regression y = 50200x + 150
Correlation Coefficient (r²) 0.9998

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. Adherence to the described protocol and proper method validation will ensure the generation of accurate and precise data, which is essential for research, development, and quality control applications involving this important chemical entity.

References

  • Title: 5-Methyl-3-isoxazolecarbohydrazide Source: PubChem URL:[Link]
  • Title: N'-benzyl-5-methylisoxazole-3-carbohydrazide - Solubility of Things Source: Solubility of Things URL:[Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 5-Methylisoxazole-3-carbohydrazide and Its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methylisoxazole-3-carbohydrazide. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The method is designed for in-process control and final purity assessment of reaction mixtures, providing excellent specificity, linearity, accuracy, and precision. The protocol herein offers a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed protocols, and system suitability criteria to ensure reliable and reproducible results.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole ring is a prominent scaffold in numerous bioactive molecules, and the carbohydrazide functional group serves as a versatile handle for synthesizing a wide array of derivatives, including hydrazones and other heterocyclic systems.[1][2] Given its role as a critical building block, ensuring the purity and quality of this compound during synthesis is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in complex mixtures, making it ideal for monitoring chemical reactions and assessing the purity of synthesized compounds.[3][4] This note presents a stability-indicating RP-HPLC method capable of separating the target analyte from its potential precursors, by-products, and degradation products.

Chromatographic Principles and Method Rationale

The development of this method was guided by the physicochemical properties of this compound and fundamental chromatographic principles as outlined in USP General Chapter <621> Chromatography.[5][6]

  • Analyte Properties: this compound (C₅H₇N₃O₂) is a relatively polar compound with a molecular weight of 141.13 g/mol .[7] Its structure contains both hydrogen bond donors and acceptors, suggesting good solubility in polar organic solvents and aqueous mixtures. The predicted XLogP3 of -0.3 indicates its hydrophilic nature.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase support, providing a hydrophobic surface that retains analytes based on their hydrophobicity. Despite the analyte's polarity, a C18 phase offers a robust starting point for method development and is effective for separating a wide range of polar and non-polar compounds.

  • Mobile Phase Selection: A gradient elution using a mixture of acetonitrile (ACN) and a buffered aqueous phase was chosen.

    • Acetonitrile: ACN is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

    • Aqueous Buffer: A phosphate buffer at a pH of 3.0 was selected. The carbohydrazide moiety can have a basic character. Operating at a low pH ensures that the analyte and any potential basic impurities are in their protonated, more polar form, leading to consistent retention and improved peak shape.

  • Detection: A photodiode array (PDA) or UV detector set at 230 nm is used for detection. This wavelength was determined by analyzing the UV spectrum of the analyte, which shows significant absorbance, providing good sensitivity for quantification.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This approach is ideal for analyzing reaction mixtures that may contain compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar by-products are resolved within a reasonable runtime.

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

  • Sample Preparation (Reaction Mixture): Quench a representative sample of the reaction mixture. Dilute an accurately measured aliquot with a 50:50 Methanol/Water mixture to achieve a theoretical final concentration of the main component within the calibration range (e.g., ~25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Workflow & Gradient Program

The overall experimental process is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC analysis.

The gradient elution program is structured to provide optimal separation of the target analyte from potential impurities.

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Table 1: Gradient Elution Program

System Suitability and Method Validation

To ensure the validity of the results, system suitability must be confirmed before sample analysis. Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10]

System Suitability Test (SST)

Inject the working standard solution (e.g., 25 µg/mL) in six replicates. The acceptance criteria are as follows:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system.
Table 2: System Suitability Test (SST) Criteria
Method Validation Parameters (ICH Q2(R1))
  • Specificity: The method should be shown to be specific by demonstrating that impurities and degradation products do not interfere with the analyte peak. This can be assessed using forced degradation studies (acid, base, oxidative, thermal).

  • Linearity: The linearity should be established across a range of concentrations (e.g., 1-100 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Accuracy should be assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The %RSD for precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These should be determined to understand the sensitivity of the method for impurity profiling.

Data Analysis and Interpretation

The primary goal is to determine the purity of the this compound. This is typically done by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For quantifying the exact amount in a sample, a calibration curve generated from the working standard solutions is used. The concentration of the analyte in the prepared sample solution is determined from the linear regression equation of the calibration curve, and this value is then used to calculate the concentration in the original, undiluted sample.

Troubleshooting Logic

Effective troubleshooting is key to maintaining data quality. The following diagram outlines a logical approach to common HPLC issues.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Problem Observed P1 High Pressure? Start->P1 PS1 Peak Tailing/Fronting? Start->PS1 RT1 RT Drifting? Start->RT1 P2 Check for Blockage (Guard Column, Frits, Tubing) P1->P2 Yes P3 Low Pressure? P1->P3 No P4 Check for Leaks (Fittings, Pump Seals) P3->P4 Yes PS2 Check Mobile Phase pH Check for Column Overload PS1->PS2 Yes PS3 Broad Peaks? PS1->PS3 No PS4 Column Degradation? Extra-column Volume? PS3->PS4 Yes RT2 Check Pump Composition Check Column Temperature RT1->RT2 Yes

Caption: Logic diagram for HPLC troubleshooting.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quality control of this compound. By following the detailed protocol and adhering to the system suitability criteria, researchers and analysts can confidently monitor reaction progress, assess final product purity, and ensure the quality of this important chemical intermediate. The method is grounded in established chromatographic principles and meets the validation requirements set forth by international regulatory guidelines.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc/g621.pdf]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Chromatography <621>. U.S. Pharmacopeia. [URL: https://www.usp.
  • 5-Methyl-3-isoxazolecarbohydrazide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/328295]
  • <621> Chromatography - Harmonized Standard. United States Pharmacopeia. [URL: https://www.usp.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • What is USP Chapter 621? Phenomenex Blog. [URL: https://www.phenomenex.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • N'-benzyl-5-methylisoxazole-3-carbohydrazide - Solubility of Things. Solubility of Things. [URL: https://solubilityofthings.com/water/alcohols/N-benzyl-5-methylisoxazole-3-carbohydrazide]
  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [URL: https://www.researchgate.
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519941/]
  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-hydrazine/]
  • Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization. Benchchem. [URL: https://www.benchchem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9456011/]
  • 5-Methyl-3-isoxazolecarboxamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76981]
  • Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. Studylib. [URL: https://studylib.net/doc/18818507/hydrazine-and-acetylhydrazine-hplc-ms-ms-analysis]
  • This compound | BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/62438-03-3.html]
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1777853]
  • CAS 62438-03-3 | this compound. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/cas-62438-03-3]
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [URL: https://www.researchgate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890696/]
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [URL: https://www.researchgate.
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
  • 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254332/]
  • Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=15_4_40]
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/28192809/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methylisoxazole-3-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-based guidance on optimizing reaction yields and troubleshooting common experimental challenges. The synthesis, typically achieved through the hydrazinolysis of an appropriate ester like ethyl 5-methylisoxazole-3-carboxylate, is a crucial step in the development of various pharmaceutical intermediates.[1][2] This guide follows a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the standard reaction for synthesizing this compound, and what is a typical expected yield?

Answer: The most common and straightforward method for synthesizing this compound is the nucleophilic acyl substitution reaction between an alkyl 5-methylisoxazole-3-carboxylate (typically the ethyl or methyl ester) and hydrazine hydrate.[1][3] The reaction is generally performed in a protic solvent like ethanol or isopropanol.

A typical reaction scheme is as follows:

  • Reactants: Ethyl 5-methylisoxazole-3-carboxylate and an excess of hydrazine hydrate.

  • Solvent: Ethanol is widely used.

  • Temperature: The reaction can be initiated at room temperature, where an initial exotherm may be observed, and then stirred for several hours. Some protocols involve heating or refluxing to drive the reaction to completion.[3][4]

  • Work-up: The product often crystallizes directly from the reaction mixture upon cooling. The solid is then collected by filtration, washed, and dried.

Expected Yield: Under optimized conditions, isolated yields can be quite high, often in the range of 75-90% . However, yields can fluctuate significantly if reaction parameters are not carefully controlled.

Q2: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: A low yield is a common issue that can almost always be traced back to a few key parameters. Let's break down the probable causes systematically. The following diagram provides a logical workflow for troubleshooting this specific problem.

G start Low Yield Observed reagent 1. Verify Reagent Quality start->reagent conditions 2. Assess Reaction Conditions reagent->conditions Reagents OK ester_purity Check Ester Purity (NMR, GC/MS) reagent->ester_purity hydrazine_purity Use Fresh Hydrazine Hydrate (Titrate if necessary) reagent->hydrazine_purity workup 3. Evaluate Work-up & Isolation conditions->workup Conditions OK temp Control Temperature (Avoid excessive heat) conditions->temp time Monitor with TLC/LC-MS (Avoid degradation) conditions->time stoich Ensure Hydrazine Excess (3-5 eq.) conditions->stoich optimize Optimization Successful workup->optimize Work-up OK precipitation Ensure Complete Precipitation (Cooling, anti-solvent) workup->precipitation filtration Proper Filtration & Washing (Avoid product loss in filtrate) workup->filtration

Caption: A logical workflow for troubleshooting low yields.

1. Quality and Stoichiometry of Reactants:

  • Ethyl 5-methylisoxazole-3-carboxylate (Starting Ester): The purity of your starting ester is paramount. Impurities will not only lower the theoretical maximum yield but can also introduce side reactions. Verify the purity by NMR or GC-MS before starting.

  • Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation by atmospheric CO₂ and oxidation. Always use a fresh bottle from a reputable supplier. If the bottle has been open for a long time, its effective concentration may be lower than stated. An insufficient amount of hydrazine is a frequent cause of low conversion.[5]

  • Stoichiometry: A significant excess of hydrazine hydrate (e.g., 3 to 7 equivalents) is often used to ensure the reaction goes to completion and to minimize the formation of dimeric N,N'-diacylhydrazine impurities.[3][5] Using too little hydrazine (e.g., less than 1.5 equivalents) can result in a poor yield.[6]

2. Reaction Conditions:

  • Temperature: While the reaction proceeds at room temperature, it is often accompanied by a mild exotherm.[4] For larger scale reactions, it's advisable to add the ester to the hydrazine hydrate solution portion-wise to maintain temperature control. Some protocols may call for heating or reflux to increase the reaction rate, but prolonged heating at high temperatures can risk degrading the isoxazole ring, which can be sensitive to harsh conditions.[7]

  • Reaction Time: Incomplete reactions are a major source of low yields. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ester spot is the best indicator of completion. A typical reaction may take 4-16 hours at room temperature.[4]

  • Solvent: Ethanol is the standard solvent for good reason; it effectively dissolves the starting ester and is miscible with hydrazine hydrate. Using an inappropriate solvent can lead to poor solubility and slow reaction rates.

3. Product Isolation (Work-up):

  • Precipitation: The product, this compound, is typically a crystalline solid with limited solubility in the ethanol/hydrazine mixture, especially upon cooling. Ensure the mixture is sufficiently cooled (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation before filtration.

  • Filtration and Washing: Significant product loss can occur during this stage. The filtrate will still contain dissolved product. Minimize washing volumes. Use a cold solvent (like ethanol or isopropanol) for washing the filter cake to remove residual hydrazine without re-dissolving a substantial amount of the product.

Q3: I am seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

Answer: Impurity formation is a common challenge that affects both yield and the quality of the final product. The primary side product in this reaction is the N,N'-bis(5-methylisoxazole-3-carbonyl)hydrazine.

G Ester Starting Ester (R-COOEt) Product Desired Product (R-CONHNH2) Ester->Product + Hydrazine (1 eq) SideProduct Side Product (R-CONHNHCO-R) Ester->SideProduct Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product Product->SideProduct + Ester (1 eq) (Insufficient Hydrazine)

Caption: Reaction pathway showing desired product and key side product.

Cause of Side Product Formation: This dimer forms when one molecule of the desired product (the carbohydrazide) acts as a nucleophile and attacks a second molecule of the starting ester. This happens most frequently when the concentration of hydrazine is depleted, making the newly formed carbohydrazide a competitive nucleophile.

Prevention Strategies:

  • Use a Sufficient Excess of Hydrazine: This is the most effective method. By maintaining a high concentration of hydrazine throughout the reaction, you statistically favor the reaction of the ester with hydrazine over its reaction with the product. A molar ratio of 1:3 to 1:5 (Ester:Hydrazine) is recommended.

  • Control the Rate of Addition: For larger-scale reactions, add the ester solution slowly to the hydrazine solution. This maintains a constant excess of hydrazine in the reaction pot and prevents localized areas of low hydrazine concentration.

Purification: If the side product does form, it can often be removed by recrystallization. The dimer is typically much less polar than the desired hydrazide. Column chromatography can also be effective, though it is less practical for large quantities.

Q4: Can you provide an optimized, step-by-step protocol for maximizing yield?

Answer: Certainly. This protocol is synthesized from established procedures and incorporates best practices for maximizing yield and purity.[1][3][4]

Optimized Laboratory Protocol

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq.)

  • Hydrazine Hydrate (85% solution, 4.0 eq.)

  • Ethanol (200 proof)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add hydrazine hydrate (4.0 eq.).

  • Dilution: Add ethanol to the hydrazine hydrate (approx. 5-10 mL per gram of ester). Stir to create a homogeneous solution.

  • Reactant Addition: Slowly add the ethyl 5-methylisoxazole-3-carboxylate (1.0 eq.) to the stirring hydrazine solution at room temperature. An exotherm may be observed, and the internal temperature may rise to 40-50°C.[4] Maintain control by adjusting the addition rate or using a water bath if necessary.

  • Reaction: Stir the solution vigorously at room temperature. Monitor the reaction progress every 2-4 hours using TLC (a typical eluent is 50-70% Ethyl Acetate in Hexane). The reaction is complete when the starting ester spot is no longer visible (typically 4-16 hours).

  • Crystallization: Once the reaction is complete, cool the flask in an ice-water bath for at least 1 hour to induce crystallization of the product. A thick white precipitate should form.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sparingly with a small amount of cold ethanol to remove any residual hydrazine.

  • Drying: Dry the product under vacuum to a constant weight. The result should be a white crystalline solid with a melting point around 142-143°C.[4]

Parameter Optimization Summary Table:

ParameterStandard ConditionOptimized Condition for High YieldRationale
Hydrazine Eq. 1.5 - 2.03.0 - 5.0Suppresses N,N'-diacylhydrazine side product formation and drives the reaction to completion.[3]
Temperature RefluxRoom Temp (controlled)Avoids potential thermal degradation of the isoxazole ring while being sufficient for the reaction to proceed.[4][7]
Reaction Time Fixed (e.g., 8h)Monitored by TLC/LC-MSEnsures reaction goes to completion without unnecessary heating that could lead to side products.
Isolation Cooling to RTCooling in Ice Bath (>1 hr)Maximizes the precipitation of the product from the solution, increasing the isolated yield.

References

  • Childress, S. J., & Scudi, J. V. (1959). U.S. Patent No. 2,908,688. Washington, DC: U.S.
  • Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1).
  • Organic Syntheses. Procedure for the preparation of (E)-(2-Chlorobenzylidene)hydrazine.
  • Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 328295, 5-Methyl-3-isoxazolecarbohydrazide.
  • Zhang, J. (2018). CN Patent No. 107721941B. Process for the preparation of 3-amino-5-methyl isoxazole.
  • Li, J. (2013). CN Patent No. 103408454A. Preparation method of hydrazide compound.

Sources

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely employed and straightforward method for preparing this compound is the direct hydrazinolysis of an ester precursor, typically ethyl or methyl 5-methylisoxazole-3-carboxylate, with hydrazine hydrate.[1][2] This nucleophilic acyl substitution reaction is generally efficient and yields the desired product in good purity after recrystallization.

An alternative, though less direct, route involves converting 5-methylisoxazole-3-carboxylic acid into its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] The resulting 5-methylisoxazole-3-carbonyl chloride is then reacted with hydrazine to form the hydrazide. This two-step process is more suitable when the starting material is the carboxylic acid rather than the ester.

Q2: What are the critical reaction parameters I need to control for a successful synthesis?

Success in this synthesis hinges on careful control of several key parameters. The reaction involves a potent nucleophile (hydrazine) and can be exothermic, necessitating precise management.

ParameterRecommended Value/ConditionRationale & Expert Insight
Reagent Stoichiometry 1.5 to 2.5 equivalents of hydrazine hydrateUsing a slight excess of hydrazine hydrate ensures the complete consumption of the starting ester. However, a large excess can complicate purification. A 2.5 molar equivalent has been shown to be effective.[5]
Solvent Ethanol or IsopropanolEthanol is the most commonly cited solvent, as it effectively dissolves the starting ester and the resulting hydrazide at elevated temperatures, facilitating reaction and subsequent crystallization upon cooling.[1]
Temperature Initial mixing at room temperature; optional warming/refluxThe initial reaction is often exothermic; one patent notes a temperature rise to 45-50°C upon adding the ester to hydrazine hydrate.[1] It is crucial to control this initial exotherm. After the initial reaction, gentle warming or reflux can be used to drive the reaction to completion.[2]
Reaction Time 4 to 24 hoursReaction completion time can vary. A common procedure involves stirring for several hours at room temperature, followed by an extended period (e.g., overnight) to ensure full conversion.[1] Reaction progress should ideally be monitored.
Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[6]

  • Thin-Layer Chromatography (TLC): This is the most common and cost-effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to resolve the starting ester from the more polar product, this compound. The disappearance of the starting material spot indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (C₅H₇N₃O₂, MW: 141.13 g/mol ).[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 5-Methylisoxazole-3-carboxylate

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

  • Ethyl 5-methyl-3-isoxazole carboxylate

  • Hydrazine hydrate (85% or higher)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (e.g., 875 g, for a large scale as per the patent).

  • Slowly add ethyl 5-methyl-3-isoxazole carboxylate (e.g., 733 g) dropwise to the hydrazine hydrate at room temperature. Caution: The reaction is exothermic; maintain control of the temperature, which may rise to 45-50°C.[1]

  • Once the addition is complete, stir the solution vigorously for 4 hours at room temperature.

  • Allow the reaction mixture to stand for at least 16 hours (overnight) at ambient temperature.

  • A solid precipitate of the crude product should form. Collect the solid by filtration.

  • Concentrate the mother liquor under reduced pressure to recover a second crop of the solid product.

  • Combine the crude product for purification.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the combined crude 5-methyl-3-isoxazole carboxylic acid hydrazide in a minimum amount of hot ethanol.[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the precipitation of the purified product.

  • Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected melting point of the pure product is approximately 142-143°C.[1]

Troubleshooting Guide

Q1: Problem - My reaction yield is consistently low or I get no product at all. What's going wrong?

Low or no yield is a common frustration that can stem from multiple sources. This troubleshooting workflow will help you systematically diagnose the issue.

G start Low / No Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_cond Step 2: Evaluate Reaction Conditions start->check_cond check_workup Step 3: Analyze Workup & Purification start->check_workup sub_sm1 Purity of Ester Precursor? (TLC, NMR) check_sm->sub_sm1 Impure? sub_sm2 Activity of Hydrazine Hydrate? (Use fresh, high-purity stock) check_sm->sub_sm2 Degraded? sub_cond1 Is Reaction Time Sufficient? (Monitor with TLC) check_cond->sub_cond1 Incomplete? sub_cond2 Is Temperature Correct? (Control exotherm, consider gentle heating) check_cond->sub_cond2 Uncontrolled? sub_cond3 Possible Side Reactions? (Isoxazole ring opening) check_cond->sub_cond3 Byproducts? sub_workup1 Product Lost During Recrystallization? (Used too much solvent? Cooled too quickly?) check_workup->sub_workup1 Poor Recovery? sub_workup2 Is Product Water Soluble? (Minimize aqueous contact) check_workup->sub_workup2 Loss to Aqueous Phase? solution Root Cause Identified & Corrected sub_sm1->solution sub_sm2->solution sub_cond1->solution sub_cond2->solution sub_cond3->solution sub_workup1->solution sub_workup2->solution

Caption: Troubleshooting workflow for low yield synthesis.

Detailed Causality Analysis:

  • Starting Material Integrity: The purity of your ethyl 5-methylisoxazole-3-carboxylate is paramount. If it contains unreacted starting materials from its own synthesis (e.g., diethyl oxalate, acetone, hydroxylamine), these can interfere with the hydrazinolysis. Similarly, hydrazine hydrate can degrade over time; use a fresh bottle from a reputable supplier.

  • Reaction Conditions:

    • Time and Temperature: This reaction is not instantaneous. As the patent literature suggests, allowing the mixture to stand overnight is often necessary for high conversion.[1] Failure to do so is a common cause of low yields.

    • Side Reactions: The isoxazole ring, while aromatic, can be susceptible to ring-opening under certain nucleophilic or strongly basic conditions.[6] Although typically stable to hydrazine, prolonged exposure to high temperatures in the presence of excess hydrazine could potentially lead to degradation pathways. For instance, reactions of some substituted esters with hydrazine hydrate are known to cause ring-opening, yielding unexpected byproducts.[5][8]

Q2: Problem - My final product is impure. What are the likely contaminants and how can I remove them?

Impurity issues often arise from incomplete reactions or side reactions.

Potential ImpurityIdentification MethodRemoval Strategy
Unreacted Ester TLC (less polar spot), ¹H NMR (presence of ethyl signals ~1.4 and 4.4 ppm)Extend reaction time. If the reaction has stalled, purify via column chromatography or perform a more careful recrystallization, as the ester is more soluble in cold ethanol than the hydrazide.
Hydrazine ¹H NMR (broad singlet), odorWash the crude product thoroughly with cold water or a non-polar solvent like diethyl ether where the product has minimal solubility.
Ring-Opened Byproducts LC-MS (unexpected mass peaks), complex ¹H NMR spectrumThese impurities can be difficult to remove. The primary strategy is prevention by ensuring controlled reaction conditions (especially temperature). Purification via column chromatography is the most effective removal method.[6]
Q3: Problem - The reaction is very slow or appears to have stalled. What should I do?

If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time:

  • Add Heat: Gently heat the reaction mixture to reflux for 2-4 hours.[2] Continue to monitor by TLC.

  • Check Reagents: If heating has no effect, the issue may lie with the hydrazine hydrate. Consider adding a fresh aliquot of active hydrazine hydrate.

  • Solvent Choice: Ensure the solvent is appropriate and anhydrous (if specified by a particular protocol), as water content can sometimes influence reaction rates.

Reaction Mechanism Overview

The synthesis of this compound from its corresponding ethyl ester is a classic example of nucleophilic acyl substitution.

Caption: Nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group.

  • Proton Transfer: The ethoxide deprotonates the positively charged nitrogen, yielding the final carbohydrazide product and ethanol as a byproduct.

References

  • ResearchGate. (2015).
  • Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Asian Journal of Chemistry. (1999).
  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide. [Link]
  • NIH. (2013).
  • ResearchGate. (2013).

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methylisoxazole-3-carbohydrazide. This molecule is a crucial building block in the development of various pharmaceutical compounds. While its synthesis on a laboratory scale is relatively straightforward, scaling up the process for pilot or manufacturing campaigns introduces a unique set of challenges. These can range from managing reaction exotherms and ensuring batch-to-batch consistency to controlling impurity profiles and handling hazardous reagents safely.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed answers to frequently asked questions, ensuring your scale-up process is efficient, safe, and reproducible.

Section 1: Synthesis Pathway Overview

The most common and industrially viable route to this compound involves the direct hydrazinolysis of a corresponding ester, typically ethyl or methyl 5-methylisoxazole-3-carboxylate, with hydrazine hydrate.[1][2][3] This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

The overall workflow is summarized in the diagram below.

Synthesis_Workflow cluster_input Starting Materials cluster_process Reaction & Work-Up cluster_output Final Product & QC Ester Ethyl 5-Methylisoxazole- 3-carboxylate Reaction Step 1: Reaction (Solvent, e.g., Ethanol) Ester->Reaction Hydrazine Hydrazine Hydrate (e.g., 85%) Hydrazine->Reaction Isolation Step 2: Primary Isolation (Cooling & Filtration) Reaction->Isolation Crude Product Slurry Purification Step 3: Purification (Recrystallization) Isolation->Purification Crude Solid Product This compound Purification->Product High-Purity Product QC Quality Control (HPLC, NMR, Melting Point) Product->QC

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up synthesis in a direct question-and-answer format.

Problem 1: Low Reaction Yield or Incomplete Conversion

Question: My scale-up reaction has stalled, resulting in a low yield and significant amounts of unreacted starting ester according to HPLC analysis. What are the potential causes and how can I fix this?

Answer: Low or incomplete conversion is a frequent scale-up challenge. The root cause often lies in issues with reagent stoichiometry, reaction kinetics, or mass transfer limitations in larger vessels.

Potential Causes & Solutions:

  • Hydrazine Quality and Stoichiometry:

    • Cause: Hydrazine hydrate is hygroscopic and can degrade. Using a lower-than-assumed concentration starves the reaction of its key nucleophile.

    • Solution: Always use a fresh, properly stored bottle of hydrazine hydrate. For large-scale campaigns, it is critical to titrate the hydrazine hydrate solution to confirm its exact concentration before calculating the required molar equivalent. A slight excess of hydrazine (1.1 to 1.5 equivalents) is often used to drive the reaction to completion, but a large excess can complicate purification.

  • Insufficient Mixing:

    • Cause: As batch size increases, surface-area-to-volume ratio decreases. Inadequate agitation can lead to poor mixing, creating localized pockets of low reagent concentration and preventing the reactants from interacting effectively.

    • Solution: Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous slurry or solution. For very large reactors, consider installing baffles to improve mixing efficiency. Monitor the reaction mixture visually (if possible) to ensure solids are well-suspended.

  • Temperature Control:

    • Cause: While the reaction is often exothermic, maintaining an adequate temperature is necessary to ensure a reasonable reaction rate. Dropping the temperature too low can significantly slow down the conversion.

    • Solution: Monitor the internal batch temperature closely. The reaction is typically run at a slightly elevated temperature (e.g., 40-50°C) which may be achieved initially by the exotherm from adding hydrazine.[1] If the temperature drops, gentle heating may be required to maintain the rate.

Low_Yield_Troubleshooting cluster_checks Verification Steps cluster_solutions Corrective Actions Start Low Yield or Incomplete Conversion CheckHydrazine Verify Hydrazine Concentration & Stoichiometry Start->CheckHydrazine CheckMixing Assess Agitation Efficiency Start->CheckMixing CheckTemp Monitor Internal Reaction Temperature Start->CheckTemp Sol_Hydrazine Use Fresh/Titrated Hydrazine Adjust Molar Ratio CheckHydrazine->Sol_Hydrazine Sol_Mixing Increase Agitator RPM Check Impeller Design CheckMixing->Sol_Mixing Sol_Temp Apply Gentle Heating (e.g., 40-50°C) CheckTemp->Sol_Temp

Caption: Troubleshooting flowchart for addressing low reaction yield.

Problem 2: Product Purity Issues & Side Product Formation

Question: My final product is off-color (yellow or brown) and HPLC shows several impurities that are difficult to remove by recrystallization. What are these impurities and how can I prevent them?

Answer: Impurity formation is a critical concern in pharmaceutical synthesis. The primary culprits are often related to hydrazine degradation or side reactions with the isoxazole ring.

Potential Causes & Solutions:

  • Formation of Diacyl Hydrazides:

    • Cause: If the product carbohydrazide acts as a nucleophile and reacts with another molecule of the starting ester, a diacyl hydrazide impurity can form. This is more likely if there are localized "hot spots" or if the product is held at elevated temperatures for extended periods.

    • Solution: Control the rate of hydrazine addition to maintain a moderate temperature. Once the reaction is complete (as determined by HPLC or TLC), cool the mixture promptly to initiate crystallization and filtration. Avoid prolonged heating.

  • Degradation Products:

    • Cause: Isoxazole rings can be sensitive to harsh conditions. Prolonged exposure to strong bases or high temperatures can lead to ring-opening or other degradation pathways. Off-color products often suggest the presence of small amounts of highly colored degradation impurities.

    • Solution: Maintain strict temperature control. Use a moderate solvent like ethanol or methanol.[1][3] Ensure the work-up procedure does not involve unnecessarily harsh pH adjustments. If the product is off-color, consider a charcoal treatment during the recrystallization step to remove colored impurities.

  • Residual Solvents:

    • Cause: Inefficient drying on a large scale can leave residual solvents (e.g., ethanol, methanol) trapped in the crystal lattice.

    • Solution: Use a suitable drying oven (e.g., vacuum oven) with a controlled temperature (e.g., 50-60°C). Ensure the product is a fine, free-flowing powder before certifying the batch is dry. Use GC analysis to quantify residual solvents and ensure they are below ICH limits.

Problem 3: Exothermic Reaction & Temperature Control Challenges

Question: During the addition of hydrazine hydrate to the ester solution, we observed a significant and difficult-to-control temperature spike. How can we manage this exotherm on a large scale?

Answer: The reaction between an ester and hydrazine is exothermic. While manageable in a lab flask, this heat generation can become a serious safety hazard in a large reactor if not properly controlled. A runaway reaction is a significant risk.

Management Strategies:

  • Controlled Addition Rate: This is the most critical control parameter. Add the hydrazine hydrate subsurface via a dosing pump over an extended period (e.g., 1-2 hours for a pilot-scale batch).[1] This allows the reactor's cooling system to remove the generated heat as the reaction proceeds.

  • Adequate Cooling Capacity: Before starting the synthesis, confirm that the reactor's cooling jacket and chiller system are fully operational and can handle the calculated heat load of the reaction.

  • Reverse Addition: In some cases, adding the ester solution to the hydrazine hydrate (diluted with some of the reaction solvent) can help moderate the exotherm. This maintains a constant excess of hydrazine, but the kinetics should be studied at a small scale first to ensure no adverse effects on impurity profiles.

  • Use of a Co-solvent: Running the reaction in a sufficient volume of a solvent like ethanol helps to absorb and dissipate the heat generated, acting as a heat sink.

Problem 4: Difficulties in Product Isolation and Crystallization

Question: The product is not crystallizing well upon cooling, or it's forming an oil. Filtration is also very slow. How can we improve the isolation step?

Answer: Poor crystallization and slow filtration are common physical processing issues during scale-up.

Solutions:

  • Crystallization:

    • Seeding: Develop a seeding strategy. After cooling the reaction mixture to the point of supersaturation, add a small amount (0.1-1% by weight) of pure, previously isolated this compound to induce uniform crystallization and control particle size.

    • Cooling Profile: Implement a controlled cooling profile instead of crash-cooling. A slow, linear cooling rate often produces larger, more easily filterable crystals.

    • Solvent System: Ensure you are using an appropriate solvent. The product is typically crystallized directly from the reaction mixture (e.g., ethanol).[1] For recrystallization, a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., methanol or ethanol) is ideal.

  • Filtration:

    • Crystal Habit: The "oiling out" or formation of fine needles can be addressed by optimizing the crystallization process (seeding, cooling rate) to generate more isometric (uniform, block-like) crystals.

    • Filter Type: For large quantities, use an appropriate filter, such as a Nutsche filter dryer, which allows for efficient filtration, washing, and drying in a single contained unit.

    • Wash Solvent: Wash the filter cake with a cold, appropriate solvent (like the mother liquor solvent) to remove soluble impurities without dissolving a significant amount of the product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during scale-up? A1: The most critical parameters are:

  • Reagent Stoichiometry: Molar ratio of hydrazine to ester.
  • Temperature: Internal batch temperature during hydrazine addition and throughout the reaction hold period.
  • Addition Rate: The rate at which hydrazine is added to the reactor.
  • Agitation Speed: To ensure mixture homogeneity.
  • Reaction Time: Monitored to determine the endpoint of the reaction.

Q2: How can I effectively monitor the reaction progress on a large scale? A2: In-process controls (IPCs) are essential. The most common method is High-Performance Liquid Chromatography (HPLC). Withdraw a sample from the reactor periodically (e.g., every hour), quench it (e.g., with a dilute acid to neutralize excess hydrazine), and analyze it to measure the disappearance of the starting ester. The reaction is considered complete when the starting material is below a set threshold (e.g., <1.0% by area).

Q3: What are the best practices for handling hydrazine hydrate safely on a large scale? A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[4] Always handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large-scale transfers, use a closed system (e.g., pumped from a drum) to minimize exposure. Have an emergency spill kit and safety shower/eyewash station readily accessible.

Q4: Are there alternative synthetic routes that avoid common pitfalls? A4: While the ester-to-hydrazide route is the most direct, other methods exist for creating the isoxazole ring itself, such as starting from materials like dimethyl oxalate and acetone.[5] However, these routes are often longer and may introduce different scale-up challenges. For producing the carbohydrazide, the reaction of an acyl chloride (5-methylisoxazole-3-carbonyl chloride) with hydrazine is also possible.[6] This reaction is typically very fast and highly exothermic, requiring even more stringent temperature control and potentially cryogenic conditions, making it less favorable for large-scale production compared to the ester route.

Section 4: Experimental Protocols
Protocol 4.1: Scale-Up Synthesis and Work-up Procedure (Illustrative 1 kg Scale)

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate (1.00 kg, 6.45 mol)

  • Hydrazine hydrate (85% solution, ~0.45 kg, 7.61 mol, 1.18 eq.)

  • Ethanol (8 L)

Procedure:

  • Charge a suitable, clean, and dry reactor with ethanol (8 L) and ethyl 5-methylisoxazole-3-carboxylate (1.00 kg).

  • Begin agitation to ensure the mixture is a homogenous solution.

  • Start the reactor's cooling system and set the jacket temperature to 15-20°C.

  • Slowly add the 85% hydrazine hydrate solution (0.45 kg) to the reactor via a dosing pump over a period of 1.5 to 2 hours.

  • Monitor the internal temperature closely. The temperature will rise due to the exotherm. Maintain the internal temperature below 45°C by adjusting the addition rate and/or cooling.[1]

  • After the addition is complete, allow the mixture to stir at 35-40°C for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC until the starting ester is <1.0%.

  • Once complete, cool the reaction mixture to 0-5°C over 2-3 hours to induce crystallization.

  • Hold the slurry at 0-5°C for at least 1 hour.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold ethanol (2 x 1 L).

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Expected yield: ~80-90% of a white to off-white solid.

Protocol 4.2: Recrystallization for High-Purity Product

Procedure:

  • Charge the crude, dry this compound to a clean reactor.

  • Add a suitable solvent (e.g., methanol, ~5-10 volumes per gram of crude product).

  • Heat the mixture to reflux (approx. 65°C for methanol) with agitation until all solids are dissolved.

  • (Optional) If the solution is colored, cool slightly, add activated charcoal (1-2% w/w), and hold at temperature for 30 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Cool the clear solution slowly to 0-5°C to crystallize the product.

  • Filter the purified solid, wash with a small amount of cold methanol, and dry under vacuum at 50-60°C.

Section 5: Data Summary
ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)Key Considerations
Starting Ester 10 g1.0 kgPurity should be >98%
Hydrazine Hydrate 1.2 eq.1.1 - 1.2 eq.Concentration must be verified
Solvent Ethanol (80 mL)Ethanol (8 L)Sufficient volume to manage exotherm
Addition Time 10-15 min1.5 - 2 hoursCritical for temperature control
Max. Temp (°C) < 45°C< 45°CAvoids side reactions
Reaction Time 2-4 hours2-4 hoursMonitor by HPLC
Isolation Cooling, vacuum filtrationControlled cooling, Nutsche filterSeeding recommended for consistency
Expected Yield 85-95%80-90%Yields may be slightly lower on scale-up
References
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. National Center for Biotechnology Information.
  • Gardner, T. S., et al. (1959). U.S. Patent No. 2,908,688. Google Patents.
  • Pattan, S. R., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13. ResearchGate.
  • Zheng, Z. (1988). Chinese Patent No. CN1156723A. Google Patents.
  • Yousuf, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
  • Capot Chemical. (2026). Material Safety Data Sheet - 5-Methylisoxazole-3-carboxamide.
  • Mieliauskaitė, E., et al. (2023). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemistry and chemical technology: international conference CCT-2023. Vilnius University Press.
  • Sławiński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5652. MDPI.
  • Mączyński, M., et al. (2023). Evaluation of antibacterial activity 5-amino-3-methylisoxazole-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one derivatives. Acta Poloniae Pharmaceutica – Drug Research, 80(1), 79-90. ResearchGate.
  • Zhang, J., et al. (2020). Chinese Patent No. CN107721941B. Google Patents.
  • Berger, L., & Corraz, A. J. (1970). U.S. Patent No. 3,536,729. Google Patents.
  • Panico, A., et al. (2014). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 18(11), 1391-1402. ResearchGate.

Sources

avoiding side reactions in the derivatization of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Methylisoxazole-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Our focus is to provide in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly the formation of unwanted side products. By understanding the underlying chemistry of the isoxazole ring and the carbohydrazide functional group, you can optimize your synthetic routes for higher yields and purity.

Core Concepts: The Chemistry of this compound

This compound is a valuable building block in medicinal chemistry, frequently used in the synthesis of compounds with a wide range of biological activities.[1][2] However, its derivatization is not always straightforward. The molecule's reactivity is dominated by two key features: the nucleophilicity of the carbohydrazide moiety and the latent instability of the isoxazole ring.

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage or rearrangement under certain conditions.[3][4] This reactivity is a double-edged sword: it can be exploited for scaffold hopping in drug design but can also be a major source of side reactions if not properly controlled.[3][5]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low yield of the desired product with a complex mixture of byproducts observed in LC-MS/NMR.

This is the most common issue and often points to the degradation or rearrangement of the isoxazole core.

Possible Cause A: Base- or Heat-Induced Isoxazole Ring Opening

The isoxazole ring is prone to cleavage under basic conditions and at elevated temperatures, leading to the formation of various degradation products.[3][6] The hydrazide functional group is typically reacted under conditions that can inadvertently promote this side reaction. A key study on the related drug Leflunomide demonstrated that the isoxazole ring opening is significantly accelerated by increases in both pH and temperature.[6]

Solution:

  • pH Control: Avoid strong bases. If a base is necessary, use a mild, non-nucleophilic organic base (e.g., diisopropylethylamine) and add it slowly at low temperatures. Reactions are generally more stable at neutral or slightly acidic pH.[6]

  • Temperature Management: Maintain the reaction temperature as low as reasonably possible. Start reactions at 0 °C and allow them to warm to room temperature only if necessary. Avoid prolonged heating.[7]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent product degradation.

ConditionStability of Isoxazole RingPrimary Side ReactionSource
Acidic pH (e.g., 4.0) High stability at 25°C and 37°CMinimal degradation[6]
Neutral pH (e.g., 7.4) Stable at 25°C, noticeable decomposition at 37°C (t½ ≈ 7.4 h)Base-catalyzed ring opening[6]
Basic pH (e.g., 10.0) Unstable even at 25°C (t½ ≈ 6.0 h), rapid decomposition at 37°C (t½ ≈ 1.2 h)Base-catalyzed ring opening[6]
Elevated Temperature Decomposition observed at 160–280°C in inert solventsRing cleavage into smaller fragments[7]
UV Irradiation Unstable; rearranges to oxazole via an azirine intermediatePhotoisomerization[3][4]

Possible Cause B: Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization in heterocyclic systems where endocyclic and exocyclic heteroatoms exchange positions.[8][9] This process proceeds through an "Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure" (ANRORC) mechanism.[8][10] In the context of your molecule, a nucleophile (which could be a reagent, the solvent, or even another molecule of the hydrazide) can attack the isoxazole ring, initiating a cascade that leads to a rearranged isomer.

Solution:

  • Minimize Nucleophiles: Use aprotic solvents where possible. If a nucleophilic solvent is required, keep the reaction temperature low.

  • Control Stoichiometry: Avoid a large excess of any nucleophilic reagents.

  • Protect Reactive Sites: If the rearrangement is suspected to be initiated by the terminal -NH2 of the hydrazide, consider a temporary protecting group strategy.[11][12]

Problem 2: Formation of a di-acylated or di-alkylated byproduct.

The carbohydrazide moiety (-C(O)NHNH₂) has two nucleophilic nitrogen atoms. The terminal -NH₂ is generally more nucleophilic and will react preferentially, but reaction at the secondary -NH- is also possible, especially with highly reactive electrophiles or under forcing conditions.

Solution:

  • Stoichiometric Control: Use no more than one equivalent of the electrophile (e.g., acyl chloride, alkyl halide). Add the electrophile slowly to the reaction mixture at a low temperature to maintain control.

  • Protecting Groups: For challenging substrates, a protecting group strategy is the most robust solution.[11][12][13] The terminal amine can be protected, for example, as a Boc-hydrazide, directing the reaction to the desired nitrogen. This protecting group can then be removed under acidic conditions.

Problem 3: Characterization data suggests an oxazole isomer has formed instead of the expected isoxazole derivative.

This is a classic sign of a photochemical rearrangement. The weak N-O bond in the isoxazole ring can cleave under UV irradiation, leading to an azirine intermediate that subsequently rearranges to the more stable oxazole isomer.[3][4]

Solution:

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware.

  • Avoid UV-Active Reagents: Be mindful that some reagents or catalysts can act as photosensitizers.

  • Temperature Control: While primarily photochemical, high thermal energy can also sometimes induce this rearrangement.[3] Strict temperature control is always advisable.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues during the derivatization of this compound.

G start Start: Unexpected Reaction Outcome (Low Yield, Impurities) check_purity Analyze Crude Product by LC-MS & NMR start->check_purity mass_check Do major impurity masses match expected product isomers? check_purity->mass_check Check Mass Spec degradation_check Are impurity masses smaller fragments or adducts? mass_check->degradation_check No rearrangement Likely Rearrangement (Dimroth or Photoisomerization) mass_check->rearrangement Yes di_sub_check Does mass correspond to di-acylation/alkylation? degradation_check->di_sub_check No degradation Likely Ring Opening degradation_check->degradation Yes di_substitution Di-substitution at Hydrazide di_sub_check->di_substitution Yes solution_rearrange Solution: 1. Protect reaction from light. 2. Minimize excess nucleophiles. 3. Lower reaction temperature. rearrangement->solution_rearrange solution_degrade Solution: 1. Lower reaction temperature (start at 0°C). 2. Use mild, non-nucleophilic base. 3. Ensure neutral or slightly acidic pH. 4. Minimize reaction time. degradation->solution_degrade solution_di_sub Solution: 1. Use 1.0 eq. of electrophile. 2. Employ slow addition at low temp. 3. Consider protecting terminal -NH2. di_substitution->solution_di_sub

Caption: Troubleshooting workflow for derivatization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for derivatization?

  • Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred as they are less likely to participate in side reactions. If a protic solvent like ethanol is required, for example, to dissolve reagents, it is crucial to maintain a low reaction temperature.[14]

Q2: Which coupling agents are recommended for forming amide bonds with the carbohydrazide?

  • For coupling with carboxylic acids, standard peptide coupling reagents are effective. However, to minimize side reactions, choose milder conditions. Using HATU or HOBt/EDC combinations at 0 °C to room temperature is a reliable choice. Avoid high temperatures and strong activating agents that could promote rearrangement.

Q3: Is it safe to use a strong base like sodium hydroxide to deprotonate the hydrazide?

  • No. Using strong inorganic bases like NaOH or KOH is strongly discouraged. They will almost certainly cause rapid opening of the isoxazole ring, leading to significant product loss and a complex mixture of byproducts.[3][6] If a base is required, a hindered organic base like DIPEA is a much safer choice.

Q4: What is the best way to purify the final derivatives?

  • Column chromatography on silica gel is the most common method. Due to the polarity of the hydrazide derivatives, a gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is typically required. Reverse-phase HPLC can also be used for highly polar compounds or for achieving very high purity.

Q5: How can I confirm the structural integrity of the isoxazole ring in my final product?

  • ¹H and ¹³C NMR are definitive. The proton on the isoxazole ring (at the 4-position) has a characteristic chemical shift. Furthermore, the carbon signals for the isoxazole ring are distinct. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, which will be different for a rearranged or ring-opened product compared to the desired product.

Optimized Protocol: Acylation of this compound

This protocol provides a baseline for the synthesis of an N'-acyl derivative, designed to minimize side reactions.

Materials:

  • This compound

  • Acyl chloride of choice (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (1.1 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend Hydrazide in DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add DIPEA prep2->prep3 react1 Slowly Add Acyl Chloride at 0 °C prep3->react1 react2 Stir at 0 °C, then RT react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NH4Cl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Caption: Optimized experimental workflow for N'-acylation.

References
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. [Link]
  • Structure and stability of isoxazoline compounds.
  • Isoxazole. Wikipedia. [Link]
  • Dimroth rearrangement. Wikipedia. [Link]
  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. PalArch's Journal of Archaeology of Egypt / Egyptology. [Link]
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]
  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
  • Process for the purification of 3-amino-5-methylisoxazole.
  • Protective Group Strategies.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Protecting Group Strategies in Carbohydr
  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • Protecting Groups. Google Books.
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • 5-Methyl-3-isoxazolecarbohydrazide. PubChem. [Link]
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis of 3‐carbohydrazide derivatives 3.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
  • Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry.

Sources

Technical Support Center: Purification of 5-Methylisoxazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylisoxazole-3-carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds from complex reaction mixtures. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

The inherent polarity of the carbohydrazide functional group, combined with the aromatic isoxazole core, presents unique purification challenges. Impurities can range from unreacted starting materials to closely related regioisomers, making a one-size-fits-all approach impractical.[1] This guide offers a structured, question-and-answer-based approach to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs) & Initial Purification

This section addresses the most common initial queries and provides guidance on first-pass purification strategies for your crude product.

Q1: What are the typical impurities I can expect from the synthesis of a this compound derivative?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The impurities are dictated by your synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding 5-methylisoxazole-3-carboxylic acid ester and excess hydrazine hydrate.[2]

  • Side-Reaction Byproducts: Symmetrically di-substituted hydrazides can form if the acylating agent reacts with both nitrogens of hydrazine.[2] Additionally, if the reaction involves chalcone intermediates, unreacted chalcones may persist.[1][3]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the reaction.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO.

Q2: My reaction is complete. What is the best general workup procedure before attempting purification?

A2: A proper workup is critical to remove the bulk of inorganic salts and highly polar impurities, simplifying the subsequent purification steps. A common and effective procedure involves precipitation and extraction.

  • Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice or cold water.[1] This often causes the organic product to precipitate out of the aqueous-miscible reaction solvent.

  • Acidification (If Necessary): If your product is soluble or if basic impurities (like unreacted hydrazine) are a concern, acidify the cold aqueous mixture with dilute HCl to a pH of ~5-6.[1] This will protonate basic species, increasing their water solubility.

  • Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid generously with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like n-hexane to remove non-polar impurities.[4]

    • If no solid forms: The product may be soluble or an oil. Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate or dichloromethane.[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

Q3: Is recrystallization a good method for purifying my carbohydrazide derivative?

A3: Yes, if your crude product is a solid and has a moderate level of purity (>80%), recrystallization is an excellent and highly effective technique for obtaining high-purity material.[2][3] It leverages differences in solubility between your desired compound and impurities in a chosen solvent at different temperatures.[2] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[2]

Q4: How do I select the best solvent system for recrystallization?

A4: Solvent selection is empirical but can be guided by the principle of "like dissolves like." Given the polar nature of the carbohydrazide group, polar protic or aprotic solvents are good starting points.[2][6]

Step-by-Step Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]

  • Heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.[2]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which your product crystallizes out as a clean, well-formed solid.[2]

Solvent/System Polarity Typical Use Case for Isoxazole Derivatives Citation
EthanolPolar ProticOften a first choice; good for many moderately polar isoxazoles.[3]
Ethanol/WaterPolar ProticExcellent for compounds that are too soluble in pure ethanol. Dissolve in hot ethanol and add water dropwise until cloudy, then cool.[6]
MethanolPolar ProticSimilar to ethanol, but can sometimes offer different solubility profiles.[2]
AcetonitrilePolar AproticA good alternative to alcohols, can prevent side reactions with sensitive functional groups.[2]
Ethyl AcetateModerately PolarUseful for less polar derivatives; often used in combination with a non-polar co-solvent like hexane.[2]

Section 2: Troubleshooting Guide for Advanced Purification

This section tackles more difficult purification scenarios where initial methods are insufficient.

Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, causing it to separate as a liquid upon cooling.[2] This is a common problem.

Troubleshooting Workflow for "Oiling Out"

G start Crude Product Oils Out During Recrystallization cause1 Reason 1: Solution is too concentrated (Compound melting point is below solvent boiling point) start->cause1 cause2 Reason 2: Solvent is too good (Compound is too soluble, even when cold) start->cause2 solution1 Action: Re-heat to dissolve the oil, then add more hot solvent to make the solution more dilute. cause1->solution1 solution2 Action: Add a 'poorer' (less polar) co-solvent dropwise to the hot solution until cloudiness persists. cause2->solution2 solution3 Action: Switch to a completely different solvent system with a lower boiling point or different polarity. cause2->solution3

Caption: Troubleshooting "oiling out" during recrystallization.

Q6: Recrystallization improved purity, but TLC analysis still shows impurities. What is the next logical step?

A6: When impurities have similar solubility profiles to your product, recrystallization may not be sufficient. The next and most powerful technique is column chromatography .[1] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.[2][7]

Q7: How do I develop an effective solvent system (mobile phase) for silica gel column chromatography?

A7: The key to successful column chromatography is finding a mobile phase that provides good separation on a Thin Layer Chromatography (TLC) plate first.[1] The goal is to have your desired compound show a retention factor (Rf) of approximately 0.3-0.4 .

  • Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Mobile Phase Development Strategy:

  • Start with a binary system: A common starting point for carbohydrazide derivatives is a mixture of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate).[2]

  • Run test TLCs: Spot your crude mixture on a TLC plate and elute it with different ratios of Hexane:EtOAc (e.g., 9:1, 7:3, 1:1).

  • Analyze the results:

    • If all spots are at the bottom (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are at the top (Rf ≈ 1): The eluent is too polar. Decrease the proportion of ethyl acetate.

  • Fine-tune: If separation is poor, a third solvent can be added. A small amount of methanol can significantly increase polarity, while a trace of triethylamine or acetic acid can improve the peak shape of basic or acidic compounds, respectively.[1]

Q8: My isoxazole derivative appears to be decomposing on the silica gel column. What could be the cause and solution?

A8: This is a known issue. The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds, and the isoxazole ring can be labile under certain conditions.[1]

Potential Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (by volume). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica, although this will require developing a new mobile phase system (e.g., water/acetonitrile or water/methanol for C18).[2][8]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation without delay.

Section 3: Standard Operating Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: General Recrystallization

This protocol outlines the standard procedure for purifying a solid this compound derivative.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve it completely. Use a magnetic stir bar and hot plate.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic byproducts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[2]

Protocol 2: Step-by-Step Silica Gel Column Chromatography

This protocol details the process of purifying a compound using flash column chromatography.

Purification Workflow: From Crude Mixture to Pure Compound

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase crude Crude Reaction Mixture tlc Develop TLC System (Goal Rf ≈ 0.35) crude->tlc slurry Prepare Silica Gel Slurry in Eluent tlc->slurry pack Pack Column Uniformly slurry->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Rotovap) combine->evap pure Isolated Pure Product evap->pure

Sources

Technical Support Center: Resolving Impurities in 5-Methylisoxazole-3-carbohydrazide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methylisoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their experimental work with this compound. Our approach is rooted in a deep understanding of the underlying chemistry to empower you with logical and efficient solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in your this compound sample can typically be traced back to three main sources: the synthetic route used, subsequent degradation, or storage conditions.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: The synthesis of the isoxazole ring often involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. Therefore, residual starting materials or their immediate derivatives can be present.

    • Byproducts: The formation of the isoxazole ring can sometimes yield regioisomers, which have very similar physical properties to the desired product, making them challenging to separate. Other potential byproducts include furoxans.

    • Residual Solvents: Solvents used during the synthesis or purification (e.g., ethanol, methanol, ethyl acetate) may be retained in the final product.

  • Degradation Products:

    • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, which would yield 5-methylisoxazole-3-carboxylic acid. The isoxazole ring itself can be sensitive to acidic or basic conditions, potentially leading to ring-opening and the formation of smaller, more polar fragments.[1][2]

    • Photodegradation: Exposure to UV light can induce rearrangement of the isoxazole ring to an oxazole derivative through an azirine intermediate.[3]

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A2: A systematic approach is key to identifying unknown signals in your NMR spectrum.

  • Analyze the Chemical Shift and Integration: Compare the chemical shifts of the impurity signals to those of your starting materials and common laboratory solvents. The integration of the peaks will give you a relative molar ratio of the impurity to your product.

  • Look for Characteristic Peaks:

    • A broad singlet in the downfield region (around 10-12 ppm) could indicate the presence of a carboxylic acid proton, suggesting hydrolysis to 5-methylisoxazole-3-carboxylic acid.

    • Signals corresponding to common solvents like ethanol (a triplet around 1.2 ppm and a quartet around 3.6 ppm) or ethyl acetate (a singlet around 2.0 ppm, a quartet around 4.1 ppm, and a triplet around 1.2 ppm) are frequently observed.

  • 2D NMR Spectroscopy: If the 1D NMR is ambiguous, techniques like COSY and HSQC can help to establish connectivity between protons and carbons, providing structural fragments of the impurity.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to determine the molecular weight of the impurities. This information, combined with the NMR data, can often lead to a definitive identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of your this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is recommended for prolonged storage to prevent potential oxidative degradation.

Troubleshooting Guide: Purification of this compound

This section provides a step-by-step guide to address common purification challenges. The choice of method will depend on the nature and quantity of the impurity.

Issue 1: Presence of Solid Impurities (e.g., Starting Materials, Byproducts)

Solution: Recrystallization is the most effective method for removing solid impurities.[4][5]

Underlying Principle: Recrystallization leverages the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, while the impurity is either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your impure sample in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture like ethanol/water).

    • The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

    • For this compound, polar protic solvents like ethanol or methanol are often a good starting point.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using a large excess to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Problem Cause Solution
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[7]
No Crystals Form The solution is not supersaturated enough, or nucleation is slow.1. Try scratching the inside of the flask with a glass rod at the liquid surface to create nucleation sites. 2. Add a "seed" crystal of the pure compound. 3. Reduce the volume of the solvent by gentle evaporation. 4. Cool the solution in an ice bath for a longer duration.[6][7]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the filtrate and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.
Issue 2: Presence of Closely Related Impurities (e.g., Regioisomers)

Solution: Flash column chromatography is the preferred method for separating compounds with similar polarities.[8]

Underlying Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). By carefully selecting the eluent system, compounds with small differences in polarity can be effectively resolved.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. The ideal eluent should provide a good separation between your product and the impurity, with the product having an Rf value of approximately 0.3-0.4.

    • For isoxazole derivatives, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[8]

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to increase the flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Problem Cause Solution
Poor Separation The chosen eluent is either too polar (everything elutes quickly) or not polar enough (everything stays at the top).Adjust the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate to increase polarity, or decrease it to decrease polarity.
Band Tailing The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.[8]
Cracked Column Bed The silica gel has dried out during the run.Ensure the top of the silica gel is always covered with the eluent.

Visualization of Workflows

Workflow for Impurity Identification and Resolution

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Product A Impure Sample of This compound B Analytical Characterization (NMR, LC-MS) A->B C Compare spectra to known starting materials, solvents, and degradation products B->C D Impurity Identified? C->D E Solid Impurity D->E Yes F Closely Related Impurity D->F Yes G Recrystallization E->G H Column Chromatography F->H I Pure this compound G->I H->I

Caption: A logical workflow for identifying and resolving impurities in this compound samples.

Recrystallization Troubleshooting Flowchart

G Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool OilingOut Oiling Out Occurred? Cool->OilingOut Crystals Crystals Formed? Filter Filter and Dry Crystals Crystals->Filter Yes TroubleshootCrystals Troubleshoot: - Scratch Flask - Seed Crystal - Reduce Solvent Crystals->TroubleshootCrystals No OilingOut->Crystals No TroubleshootOiling Troubleshoot: - Reheat - Add More Solvent - Cool Slowly OilingOut->TroubleshootOiling Yes End Pure Product Filter->End TroubleshootCrystals->Cool TroubleshootOiling->Cool

Caption: A decision-making flowchart for troubleshooting common issues during recrystallization.

References

  • El-Gendy, M. A., El-Subbagh, H. I., & El-Kerdawy, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Wikipedia. (2023). Isoxazole.
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • ResearchGate. (n.d.). Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures.
  • Li, J. T., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(9), 13538-13546.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
  • Sanov, A., et al. (2018). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 122(33), 6617-6625.
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 350-355.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide.
  • ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (2023). Recrystallization (chemistry).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • El-Gendy, M. A., El-Subbagh, H. I., & El-Kerdawy, M. M. (1990). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed.

Sources

Technical Support Center: Troubleshooting Poor Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to not only offer solutions but to explain the underlying chemical principles to empower you in your experimental design.

Part 1: Troubleshooting Guide - Navigating Regiochemical Outcomes

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?

This is a classic challenge in isoxazole synthesis via the Huisgen 1,3-dipolar cycloaddition.[1][2] The formation of regioisomers is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[3][4]

Underlying Causality: In the absence of a catalyst, the regioselectivity of the concerted [3+2] cycloaddition is dictated by the frontier molecular orbitals (FMOs) of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[1][5] For many substrate combinations, the energy gap between the HOMO of one reactant and the LUMO of the other is similar for both possible orientations, leading to a mixture of regioisomers.[6]

Solutions & Protocols:

  • Copper(I) Catalysis: The most robust and widely adopted solution is the use of a copper(I) catalyst. This shifts the mechanism from a concerted pericyclic reaction to a stepwise process involving a copper acetylide intermediate.[7][8] This catalytic cycle overwhelmingly favors the formation of the 3,5-disubstituted isoxazole.[8]

    • Rationale: The copper acetylide intermediate alters the electronic properties and steric environment of the alkyne, leading to a highly regioselective addition of the nitrile oxide.

  • In-Situ Nitrile Oxide Generation: Nitrile oxides are often unstable and prone to dimerization into furoxans, which can reduce yield and complicate purification.[3][9] Generating the nitrile oxide in situ in the presence of the alkyne and copper catalyst is a highly effective strategy.[8][10]

    dot graph TD { A[Aldehyde] -->|Hydroxylamine| B(Aldoxime); B -->|NCS/Base or other oxidant| C{Nitrile Oxide (in situ)}; D[Terminal Alkyne] -->|Cu(I) Catalyst| E{Copper Acetylide}; C --> F[(1,3-Dipolar Cycloaddition)]; E --> F; F --> G[3,5-Disubstituted Isoxazole]; subgraph "Reaction Mixture" C; E; F; end style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

    A simplified workflow for copper(I)-catalyzed 3,5-disubstituted isoxazole synthesis.

Q2: I need to synthesize a 3,4-disubstituted isoxazole, but my attempts at 1,3-dipolar cycloaddition with an internal alkyne are giving poor yields and isomeric mixtures. What are my options?

Synthesizing 3,4-disubstituted isoxazoles with high regioselectivity is often more challenging than accessing their 3,5-disubstituted counterparts.[11][12] While direct cycloaddition with internal alkynes is possible, it can be sluggish and non-selective.

Alternative Strategies:

  • Enamine-Mediated [3+2] Cycloaddition: A highly effective, metal-free approach involves the reaction of a nitrile oxide with an enamine generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine).[11][13][14] The subsequent oxidation of the dihydroisoxazole intermediate yields the desired 3,4-disubstituted isoxazole with excellent regiocontrol.[15]

    • Mechanistic Insight: The enamine acts as a regiospecific dipolarophile, directing the cycloaddition. The choice of a less polar solvent has been shown to improve yields in this reaction.[11][13]

  • Lewis Acid Catalysis with β-Enamino Diketones: For certain substitution patterns, the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can provide regioselective access to 3,4-disubstituted isoxazoles.[16] The regiochemical outcome can be controlled by modulating the reaction conditions and the structure of the β-enamino diketone.[16]

    dot graph LR { A[Aldehyde] -->|Secondary Amine| B(Enamine); C[N-hydroximidoyl chloride] -->|Base| D{Nitrile Oxide}; subgraph "Cycloaddition" B --> E{Dihydroisoxazole Intermediate}; D --> E; end E -->|Oxidation| F[3,4-Disubstituted Isoxazole]; style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

    Enamine-mediated synthesis of 3,4-disubstituted isoxazoles.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the key factors that influence regioselectivity in isoxazole synthesis?

Regioselectivity in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is primarily influenced by:

FactorInfluence on Regioselectivity
Electronic Effects The electronic nature of the substituents on both the nitrile oxide and the alkyne dictates the FMO interactions, which control the regiochemical outcome in thermal, uncatalyzed reactions.[1][17]
Steric Hindrance Bulky substituents on the reactants can disfavor certain transition states, thereby influencing the regioselectivity.[2]
Catalysts Metal catalysts, such as copper(I), can completely alter the reaction mechanism and, in doing so, provide high levels of regiocontrol.[8][18] Lewis acids can also direct regioselectivity in cyclocondensation reactions.[3][16]
Solvent Polarity The polarity of the solvent can influence the relative energies of the transition states leading to different regioisomers.[3][11]
Temperature Reaction temperature can affect the selectivity, although its impact is often less pronounced than that of catalysts or electronic effects.[3][7]
Q4: My reaction is not proceeding to completion, and I'm observing significant byproduct formation. What could be the cause?

Low conversion and the formation of byproducts can stem from several issues:

  • Nitrile Oxide Dimerization: As previously mentioned, nitrile oxides can dimerize to form furoxans, especially at higher concentrations.[3][9] To minimize this, consider:

    • Slow addition of the nitrile oxide precursor to the reaction mixture.

    • Ensuring the dipolarophile (alkyne) is present in a slight excess.

  • Purity of Starting Materials: Impurities in your starting materials, such as the presence of carboxylic acids in aldehydes used to make aldoximes, can interfere with the reaction.[19]

  • Reaction Conditions: Suboptimal temperature or an inappropriate solvent can lead to decomposition or favor side reactions.[9] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[3]

Part 3: Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles[8]

This protocol describes the one-pot synthesis of a 3,5-disubstituted isoxazole from an aldehyde and a terminal alkyne.

  • Aldoxime Formation: To a solution of the aldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 equiv) and sodium hydroxide (1.05 equiv). Stir at room temperature for 30 minutes or until TLC analysis indicates complete conversion to the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 equiv), sodium ascorbate (0.1 equiv), and copper(II) sulfate pentahydrate (0.05 equiv). Then, add chloramine-T trihydrate (1.05 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate[11][13]

This protocol outlines the synthesis of a 3,4-disubstituted isoxazole from an aldehyde and an N-hydroximidoyl chloride.

  • Reactant Mixture: In a suitable flask, dissolve the aldehyde (1.0 equiv), N-hydroximidoyl chloride (1.0 equiv), and pyrrolidine (1.2 equiv) in a non-polar solvent such as toluene.

  • Base Addition: Add triethylamine (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction initially forms a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Oxidation: After the formation of the intermediate (as monitored by TLC or LC-MS), add an oxidizing agent (e.g., DDQ or manganese dioxide) to the reaction mixture to facilitate the aromatization to the isoxazole.

  • Workup and Purification: Once the oxidation is complete, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
  • Aggarwal, P., & Pissarnitski, D. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2013). Organic Chemistry Portal. [Link]
  • Kim, H. J., Kim, M. E., Kim, S. H., Park, S. B., & Lee, J. S. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (2015). Chemical Journal of Chinese Universities, 36(5), 864. [Link]
  • Jia, Q.-F., Benjamin, P. M. S., Huang, J., Du, Z., Wang, J., Zheng, X., Zhang, K., & Conney, A. H. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. [Link]
  • Hernández-Vázquez, E., & González-Zamora, E. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 6(10), 13531-13537. [Link]
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
  • Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Request PDF. [Link]
  • Das, B., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Regioselective Synthesis of Isoxazoles from Ynones. (2023). Synfacts, 19(08), 0831. [Link]
  • da Silva, A. C. M., de Oliveira, R. B., & da Silva, F. C. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5282-5293. [Link]
  • Grygorenko, O. O., Artamonov, O. S., & Komarov, I. V. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(44), 8496-8505. [Link]
  • Wikipedia. (2024). 1,3-Dipolar cycloaddition. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(03), 1014-1033. [Link]
  • Das, S., & Das, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33363-33385. [Link]
  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
  • da Silva, J. B. P. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(10), 2156-2165. [Link]
  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.).
  • Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. (2013).
  • de Oliveira, C. S. A., & da Silva, A. C. M. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(16), 4983. [Link]
  • Das, S., & Das, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33363-33385. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(12), 2849. [Link]
  • Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050. [Link]
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2018). Molbank, 2018(3), M1007. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methylisoxazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold holds a privileged position due to its versatile biological activities. This guide provides a comparative analysis of the biological activities of derivatives of 5-Methylisoxazole-3-carbohydrazide, a class of compounds that has garnered significant interest for its therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

The this compound Scaffold: A Versatile Core

The this compound core is a promising starting point for the development of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a common feature in many biologically active compounds.[1][2] The carbohydrazide group (-CONHNH2) provides a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases, by condensation with various aldehydes and ketones. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities.

Anticancer Activity: A Promising Frontier

Derivatives of this compound, particularly their Schiff base forms, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The imine (-N=CH-) linkage in Schiff bases is often crucial for their biological activity.[3][4]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of this compound Schiff base derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR Group (Substituent on Aldehyde)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylA549 (Lung)15.2 ± 1.3
1b 4-NitrophenylA549 (Lung)10.8 ± 0.9
1c 4-HydroxyphenylA549 (Lung)25.4 ± 2.1
2a 4-ChlorophenylHepG2 (Liver)43.17 µg/mL[3]
2b 2,4-DichlorophenylHepG2 (Liver)Not specified[3]
2c 4-Chloro-2-nitrophenylHepG2 (Liver)73.69 µg/mL[3]
3a 4-(Dimethylamino)benzylideneMCF-7 (Breast)4.6 ± 0.9[5]
3b 4-Hydroxy-3-methoxybenzylideneMCF-7 (Breast)10.8 ± 1.5[5]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data suggests that the nature of the substituent on the aromatic ring of the aldehyde plays a critical role in the cytotoxic activity of these derivatives.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the phenyl ring appears to enhance anticancer activity. For instance, compound 1b with a 4-nitrophenyl substituent exhibited a lower IC50 value against A549 cells compared to the 4-chlorophenyl (1a ) and 4-hydroxyphenyl (1c ) analogs.

  • Electron-donating groups: Conversely, electron-donating groups like hydroxyl (-OH) seem to diminish the activity, as seen with compound 1c .

  • Substituent Position: The position of the substituent on the aromatic ring also influences activity.

The following diagram illustrates the key structural features influencing the anticancer activity of these derivatives.

SAR_Anticancer Scaffold This compound Core SchiffBase Schiff Base (-N=CH-Ar) Scaffold->SchiffBase Forms ArylRing Aromatic Ring (Ar) SchiffBase->ArylRing Contains Substituent Substituent (R) ArylRing->Substituent Modified with Activity Anticancer Activity Substituent->Activity Modulates

Caption: Structure-Activity Relationship for Anticancer Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria.

Comparative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of several 5-amino-3-methylisoxazole-4-carbohydrazide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Reference
4a Staphylococcus aureus62.5[6]
4b Staphylococcus aureus31.25[6]
4c Escherichia coli125[6]
4d Escherichia coli62.5[6]

Note: The specific structures of compounds 4a-4d are detailed in the referenced publication.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of these derivatives is influenced by the substituents on the phenyl ring of the Schiff base.

  • Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate the bacterial cell wall.

  • Electronic Effects: The presence of specific functional groups can modulate the electronic properties of the molecule, which may affect its interaction with bacterial targets.

The general workflow for the synthesis and screening of these derivatives is depicted below.

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Screening Start This compound Condensation Condensation Reaction Start->Condensation Aldehyde Aromatic Aldehydes Aldehyde->Condensation Derivative Schiff Base Derivative Condensation->Derivative MIC_Assay Broth Microdilution Assay (MIC) Derivative->MIC_Assay Activity Antimicrobial Activity Data MIC_Assay->Activity

Caption: General workflow for synthesis and antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium and inoculated with a standardized number of microorganisms. The lowest concentration of the agent that prevents visible growth is the MIC.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Some isoxazole derivatives have demonstrated potent anti-inflammatory effects. Notably, 5-methylisoxazole-3-carboxylic acid, a related compound, has shown anti-inflammatory activity in a carrageenan-induced edema animal model.[7]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
5-Methylisoxazole-3-carboxylic acid 10Significant[7]
Leflunomide (Standard) 10Significant[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[7]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) to the rats, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

The following diagram illustrates a simplified signaling pathway involved in inflammation that can be targeted by anti-inflammatory drugs.

Inflammation_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Activation Immune Cell Activation Inflammatory_Stimulus->Cell_Activation Mediators Release of Inflammatory Mediators (Prostaglandins, Cytokines) Cell_Activation->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation Drug This compound Derivative Drug->Mediators Inhibits

Caption: Simplified Inflammatory Pathway.

Conclusion

The derivatives of this compound represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the synthetic accessibility of a wide range of analogs, make them an attractive area for further investigation. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological activity of their novel compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of these promising derivatives to accelerate their translation into clinical applications.

References

  • Temma AS, Ali ON, Al-Asadi RH, Mohammed MK. Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Trop J Nat Prod Res. 2025; 9(3): 967 – 972. [Link]
  • IC50 values (µM)
  • Cytotoxicity activity of synthesized compounds 1–5 against 3 cancer cell lines. [Link]
  • The cytotoxic effects of 5f on the three cell lines as assessed by MTT... [Link]
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • Cytotoxicity of compounds toward various cell lines. [Link]
  • IC 50 value for tested compounds 5a-5k against cancer cell lines. [Link]
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]
  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. [Link]
  • Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. [Link]
  • Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Im
  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
  • Mączyński, M., Regiec, A., Płoszaj, P., Kačániová, M., & Piwowar, A. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 80(1), 79–90. [Link]
  • Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents. UJ Content - University of Johannesburg. [Link]
  • The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. SciSpace. [Link]
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

Sources

A Researcher's Guide to Validating Antibacterial Assays for 5-Methylisoxazole-3-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the isoxazole scaffold has emerged as a promising framework for the development of novel therapeutic agents.[1][2][3] Specifically, 5-Methylisoxazole-3-carbohydrazide and its derivatives are gaining attention for their potential antibacterial activities.[4][5][6] However, the journey from a promising compound to a validated antibacterial candidate is paved with rigorous and reproducible scientific inquiry. This guide provides a comprehensive comparison of key antibacterial assays, offering researchers, scientists, and drug development professionals the necessary tools to validate the efficacy of these compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in scientific integrity.

The Importance of Validated Assays in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of new and effective drugs.[7] The validation of in vitro antibacterial assays is a critical first step in this process, providing the foundational data for further preclinical and clinical development.[8][9] An unvalidated or poorly executed assay can lead to misleading results, wasting valuable time and resources. This guide will focus on three commonly employed and complementary assays for the initial characterization of antibacterial compounds: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing susceptibility, and the Time-Kill Assay for elucidating the nature of the antibacterial effect.

Comparative Analysis of Key Antibacterial Assays

The selection of an appropriate antibacterial assay depends on the specific research question being addressed. For the initial screening and characterization of this compound compounds, a multi-assay approach is recommended to build a comprehensive profile of their activity.

Assay Principle Primary Outcome Advantages Limitations
Broth Microdilution Serial dilution of the compound in liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.[10][11]Minimum Inhibitory Concentration (MIC) in µg/mL or µM.[12]Quantitative, high-throughput, and cost-effective.[11][13] Provides a precise measure of potency.Does not distinguish between bacteriostatic and bactericidal activity.[14]
Agar Disk Diffusion Diffusion of the compound from a saturated paper disk into an agar plate inoculated with bacteria, creating a zone of growth inhibition.[15][16][17]Zone of inhibition diameter in mm, which correlates with susceptibility.[18]Simple, inexpensive, and useful for screening multiple compounds and bacterial strains.[7][19]Qualitative or semi-quantitative.[19] Results can be influenced by factors like agar depth and compound solubility.[16]
Time-Kill Assay Measures the rate of bacterial killing over time in the presence of the compound at various concentrations.[20][21]Log reduction in colony-forming units (CFU)/mL over time.[22]Differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[20][23] Provides kinetic information.Labor-intensive and lower throughput compared to MIC assays.[23]

Experimental Protocols for Assay Validation

To ensure the trustworthiness of your results, it is crucial to follow standardized protocols and include appropriate controls. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antibacterial susceptibility testing.[24][25]

Broth Microdilution for MIC Determination

This method is the gold standard for determining the potency of a novel antibacterial compound.[7]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[26][27]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.[22] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only broth and bacteria.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A well-known antibiotic with established MIC against the test organism.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Causality Behind Choices: The use of CAMHB is critical as it is a standardized medium with controlled levels of cations (calcium and magnesium) that can affect the activity of some antibiotics.[24] The 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for reproducible MIC values.[22]

Agar Disk Diffusion Assay

This assay provides a rapid visual assessment of a compound's antibacterial activity.[16][17]

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[16]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the MHA plate to create a confluent lawn of growth.[16][17]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound compound onto the agar surface.

  • Controls:

    • Negative Control: A disk impregnated with the solvent used to dissolve the compound.

    • Positive Control: A disk containing a standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[8]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.[18]

Causality Behind Choices: The uniform 4mm agar depth is crucial as it affects the diffusion of the compound through the agar.[16] A confluent lawn of growth ensures that any clearing is due to the antibacterial activity of the compound.

Time-Kill Assay

This dynamic assay provides insight into the killing kinetics of an antibacterial compound.[20][21]

Protocol:

  • Preparation: In sterile tubes, prepare CAMHB with the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculum: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each tube.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of the aliquots and plate them onto MHA plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[20][22] A <3-log10 reduction is considered bacteriostatic.[14][20]

Causality Behind Choices: Sampling at multiple time points allows for the visualization of the rate of bacterial killing. The 3-log10 reduction threshold is a widely accepted definition to differentiate between bactericidal and bacteriostatic effects.[20][22]

Visualizing the Workflow and Data

Clear visualization of experimental workflows and data is essential for interpretation and communication.

Antibacterial_Assay_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_timekill Time-Kill Assay mic_prep Prepare Compound Dilutions mic_inoc Add Standardized Inoculum mic_prep->mic_inoc mic_incubate Incubate 16-20h mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read disk_prep Inoculate Agar Plate disk_apply Apply Compound Disks disk_prep->disk_apply disk_incubate Incubate 16-18h disk_apply->disk_incubate disk_measure Measure Zone of Inhibition disk_incubate->disk_measure tk_prep Prepare Cultures with Compound tk_sample Sample at Time Points tk_prep->tk_sample tk_plate Plate Dilutions tk_sample->tk_plate tk_count Count CFU tk_plate->tk_count tk_plot Plot Log CFU/mL vs. Time tk_count->tk_plot start Start with 5-Methylisoxazole-3- carbohydrazide Compound start->mic_prep start->disk_prep start->tk_prep

Caption: Workflow for the validation of antibacterial assays.

Interpreting the Data: A Hypothetical Example

To illustrate the application of these assays, consider the following hypothetical data for a novel this compound derivative, "Compound X".

Table 1: MIC and Disk Diffusion Data for Compound X

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213422
Escherichia coli ATCC 259221615
Ciprofloxacin (Control)0.25 (S. aureus)0.015 (E. coli)30 (S. aureus)35 (E. coli)

Table 2: Time-Kill Assay Data for Compound X against S. aureus ATCC 29213

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Compound X at 4x MIC)
05.75.7
26.54.2
47.82.5
68.9<2.0
89.2<2.0
249.5<2.0

From this data, we can infer that Compound X exhibits antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with greater potency against S. aureus. The time-kill assay demonstrates a >3-log10 reduction in CFU/mL within 6 hours, indicating a bactericidal mechanism of action against S. aureus.

Time_Kill_Curve Hypothetical Time-Kill Curve for Compound X cluster_plot 0,9 24,9 0,2 24,2 Time (hours) Time (hours) Log10 CFU/mL Log10 CFU/mL gc0 gc2 gc0->gc2 Growth Control gc4 gc2->gc4 Growth Control gc6 gc4->gc6 Growth Control gc8 gc6->gc8 Growth Control gc24 gc8->gc24 Growth Control cx0 cx2 cx0->cx2 Compound X (4x MIC) cx4 cx2->cx4 Compound X (4x MIC) cx6 cx4->cx6 Compound X (4x MIC) cx8 cx6->cx8 Compound X (4x MIC) cx24 cx8->cx24 Compound X (4x MIC) bt Bactericidal Threshold (3-log reduction) 0,2.7 24,2.7 0,2.7->24,2.7

Caption: Hypothetical time-kill curve for Compound X.

Conclusion

The validation of antibacterial assays is a cornerstone of antimicrobial drug discovery. By employing a combination of standardized methods such as broth microdilution, agar disk diffusion, and time-kill assays, researchers can build a robust and reliable profile of novel compounds like those derived from this compound. This guide has provided the protocols, the rationale behind experimental choices, and a framework for data interpretation to empower researchers in their quest for the next generation of antibacterial agents. Adherence to these principles of scientific integrity and logical validation will undoubtedly accelerate the journey from the laboratory bench to clinical application.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2019). Research Journal of Pharmacy and Technology. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Biology LibreTexts. (2021). 13.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive & Community Medicine, 2(1). [Link]
  • BMG LABTECH. (2023).
  • Hombach, M., Maurer, F. P., & Bloemberg, G. V. (2015). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of clinical microbiology, 53(7), 2367–2370. [Link]
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. [Link]
  • Reller, M. E., & Weinstein, M. P. (2020). Verification of Antimicrobial Susceptibility Testing Methods: A Practical Approach. Clinical microbiology newsletter, 42(15), 119–125. [Link]
  • Khan, Z., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(4), 171. [Link]
  • Microbiology Intern
  • Mączyński, M., Dymarska, M., & Gąsiorowski, K. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 80(1), 79-90. [Link]
  • Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. (2021).
  • Al-Shabib, N. A., Husain, F. M., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi journal of biological sciences, 30(4), 103598. [Link]
  • Vashisht, H., Singh, N., & Sharma, P. C. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 13(08), 001-020. [Link]
  • Time of Care. (n.d.).
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).
  • Hassan, R., El-Behery, M., & El-Dabaa, E. (2015). Overview on Strategies and Assays for Antibiotic Discovery. Microorganisms, 3(2), 241–260. [Link]
  • Papanicolas, L. E., Wesselingh, S. L., & Rogers, B. A. (2022). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. The Journal of antimicrobial chemotherapy, 77(5), 1255–1264. [Link]
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 02-06. [Link]
  • CLSI. (2022).
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864–870. [Link]
  • Mączyński, M., Dymarska, M., & Gąsiorowski, K. (2023). Evaluation of antibacterial activity 5-amino-3-methyl-isoxazole-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one derivatives. Slovak Agricultural Library. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]
  • Leite, C. A., Jr, Brilhante, R. S., Cordeiro, R. A., Rocha, M. F., de Fátima da Silva, J., & Sidrim, J. J. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian journal of microbiology, 37(3), 253–257. [Link]
  • CLSI. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 10(2), 101-111. [Link]
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2021).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
  • Bouyahya, A., El-Toumy, S. A., & El-Sayed, A. (2023). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 28(14), 5363. [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. [Link]

Sources

A Comparative Guide to 5-Methylisoxazole-3-carbohydrazide and 5-Methylisoxazole-4-carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure." This allows for the development of derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the isoxazole core enables fine-tuning of pharmacological profiles, making it an attractive starting point for novel therapeutic agents.[1][3]

Within this class, the specific placement of functional groups on the 5-methylisoxazole ring dramatically alters the resulting molecule's physicochemical properties, metabolic fate, and mechanism of action. This guide provides an in-depth, objective comparison of two isomeric scaffolds that exemplify this principle: the 5-methylisoxazole-3-carbohydrazide and the 5-methylisoxazole-4-carboxamide systems. By examining their synthesis, chemical properties, and, most critically, their divergent biological pathways and toxicological profiles, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

Part 1: Physicochemical and Structural Comparison

The seemingly subtle shift of a functional group from the 3- to the 4-position of the isoxazole ring instigates significant changes in molecular properties that govern pharmacokinetics and pharmacodynamics. The carbohydrazide and carboxamide moieties themselves differ, with the former offering an additional site for hydrogen bonding and a reactive terminal amine for further derivatization.

Below is a comparative summary of the parent cores' computed properties. This data provides a foundational understanding of how these scaffolds differ in polarity, size, and lipophilicity—key determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound5-Methylisoxazole-4-carboxamideRationale for Significance
Molecular Formula C₅H₇N₃O₂[6]C₅H₆N₂O₂[7]Defines the elemental composition and exact mass.
Molecular Weight 141.13 g/mol [6]126.11 g/mol [7]Influences diffusion rates and membrane permeability.
XLogP3 (Lipophilicity) -0.3[6]-0.1Predicts solubility in lipids vs. water; impacts absorption and distribution.
H-Bond Donors 21The number of potential hydrogen bond donor sites, crucial for target binding.
H-Bond Acceptors 33The number of potential hydrogen bond acceptor sites, crucial for target binding.
Polar Surface Area 81.2 Ų[6]69.1 Ų[7]Correlates with membrane permeability and blood-brain barrier penetration.

The 3-carbohydrazide is inherently more polar (lower XLogP3, higher PSA) and possesses an additional hydrogen bond donor compared to the 4-carboxamide. This suggests it may exhibit different solubility and permeability characteristics. The key structural divergence, however, lies in the electronic environment of the isoxazole ring, which dictates its metabolic stability—a critical point we will explore in Part 3.

Part 2: Synthesis Strategies and Methodologies

The synthetic accessibility of a scaffold is a pragmatic and critical consideration in drug development. Both the 3- and 4-substituted isoxazoles can be prepared through reliable and scalable synthetic routes, typically originating from their respective carboxylic acid precursors.

Diagram: Comparative Synthetic Workflows

G cluster_0 5-Methylisoxazole-4-carboxamide Pathway cluster_1 This compound Pathway A Ethyl Acetoacetate + Triethylorthoformate B Ethyl Ethoxymethylene- acetoacetic Ester A->B Acetic Anhydride C Ethyl 5-Methylisoxazole- 4-carboxylate B->C Hydroxylamine Sulfate D 5-Methylisoxazole- 4-carboxylic Acid C->D Acid Hydrolysis E 5-Methylisoxazole- 4-carbonyl Chloride D->E Thionyl Chloride F 5-Methylisoxazole- 4-carboxamide Derivatives E->F Amine (R-NH₂) G Dimethyl Oxalate + Acetone H 5-Methylisoxazole- 3-carboxylic Acid Ester G->H 1. Sodium Methoxide 2. Hydroxylamine HCl I 5-Methylisoxazole- 3-carboxylic Acid H->I Hydrolysis J 5-Methylisoxazole- 3-carbonyl Chloride I->J Thionyl Chloride K 5-Methylisoxazole- 3-carbohydrazide J->K Hydrazine Hydrate

Caption: Generalized synthetic routes for the two isoxazole scaffolds.

The synthesis of the 4-carboxamide scaffold is extensively documented, largely due to its use in the production of the blockbuster drug Leflunomide.[8][9] The process typically begins with the reaction of ethylacetoacetate and triethylorthoformate to form an ester intermediate, which is then cyclized with hydroxylamine sulfate.[8] Subsequent hydrolysis yields the key 5-methylisoxazole-4-carboxylic acid, which is activated (e.g., with thionyl chloride) and coupled with a desired amine.[10]

The synthesis of the 3-carbohydrazide scaffold follows a similar logic but starts from different precursors. A common one-pot method involves the condensation of dimethyl oxalate and acetone, followed by cyclization with a hydroxylamine salt to yield the 5-methylisoxazole-3-carboxylic acid ester.[11] After hydrolysis to the carboxylic acid, the acid is activated and reacted with hydrazine hydrate to furnish the final carbohydrazide.[12]

Experimental Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ester precursor, a pivotal step in generating the core acid for the 4-carboxamide series. The choice of strong acid and continuous removal of the ethanol byproduct are critical for driving the reaction to completion and minimizing side products.[9][13]

  • Setup: To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add crude ethyl 5-methyl-4-isoxazolecarboxylate (1 part by weight).

  • Hydrolysis: Add 60% aqueous sulfuric acid (approx. 1.1 parts by weight). The use of sulfuric acid is an efficient alternative to older methods using HCl/acetic acid mixtures, reducing reaction time significantly.[9]

  • Reaction: Heat the mixture to approximately 85-88°C. Continuously distill the ethanol generated during the reaction. This removal of a product shifts the equilibrium towards the carboxylic acid, maximizing the yield.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (typically 3-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The solid product, 5-methylisoxazole-4-carboxylic acid, will precipitate.

  • Purification: Collect the solid by filtration. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as a 2% acetic acid in toluene mixture, to yield a product with >99% purity.[13]

Experimental Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

This protocol outlines the final amidation step to create derivatives of the 3-carboxamide scaffold, which is analogous to the step for creating the 3-carbohydrazide.

  • Acid Chloride Formation: Prepare 5-methylisoxazole-3-carbonyl chloride by reacting 5-methylisoxazole-3-carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The reaction is typically refluxed for 2-3 hours, after which the excess SOCl₂ is removed under reduced pressure. This step creates a highly reactive intermediate necessary for efficient amide bond formation.

  • Amidation/Hydrazinolysis: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Nucleophilic Attack: Cool the solution in an ice bath (0-5°C). Slowly add a solution of the desired amine (for carboxamides) or hydrazine hydrate (for carbohydrazides) along with a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[12]

  • Reaction: Allow the reaction to stir at room temperature for several hours (typically 12 hours) until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is then purified by column chromatography or recrystallization.

Part 3: The Decisive Difference: Metabolism, Mechanism, and Toxicity

The most critical distinction between these two scaffolds lies in their metabolic fate and resulting biological consequences. A landmark comparative study directly evaluated derivatives of both the 5-methylisoxazole-3-carboxamide (termed the UTL-5 series) and the 5-methylisoxazole-4-carboxamide (UTL-4 series, structurally analogous to Leflunomide).[14]

The 4-Carboxamide Scaffold: A Pro-Drug with a Price

The 5-methylisoxazole-4-carboxamide scaffold is famously embodied by Leflunomide , a disease-modifying antirheumatic drug (DMARD).[14]

  • Metabolism & Mechanism: Upon metabolism, the isoxazole ring of Leflunomide is cleaved at the N-O bond to form its active metabolite, Teriflunomide. This metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By blocking pyrimidine production, it halts the proliferation of rapidly dividing cells like activated lymphocytes, exerting its immunosuppressive and anti-inflammatory effects.[14]

  • Toxicity Concerns: This metabolic activation is also the scaffold's Achilles' heel. The ring-opening is suspected to be linked to the two major concerns associated with both Leflunomide and Teriflunomide: potential liver toxicity and teratogenicity.[14]

The 3-Carbohydrazide/Carboxamide Scaffold: A Shift to Stability and Safety

The 5-methylisoxazole-3-carboxamide scaffold presents a paradigm shift in both metabolism and safety.

  • Metabolism & Mechanism: In stark contrast to its isomer, the N-O bond of the 3-carboxamide scaffold is metabolically stable and is not cleaved . Instead, the primary metabolic pathway is the cleavage of the external amide bond.[14] Consequently, these compounds and their metabolites do not inhibit DHODH .[14] Their anti-inflammatory and anti-arthritic effects, which are still significant, must therefore arise from a different, DHODH-independent mechanism. Derivatives of this scaffold have also shown potent antitubercular and antibacterial activities.[12][15]

  • Improved Safety Profile: The avoidance of isoxazole ring-opening has profound toxicological benefits. Compounds from the UTL-5 (3-carboxamide) series demonstrated significantly lower acute toxicity than Leflunomide/Teriflunomide. Remarkably, the potential liver toxicity observed with the 4-carboxamide scaffold was transformed into a liver-protective effect with the 3-carboxamide scaffold.[14]

Diagram: Divergent Metabolic Pathways and Mechanisms

G cluster_0 4-Carboxamide Scaffold (e.g., Leflunomide) cluster_1 3-Carboxamide/Carbohydrazide Scaffold A 5-Methylisoxazole- 4-carboxamide B Metabolism: N-O Bond Cleavage A->B C Active Metabolite (Teriflunomide) B->C D DHODH Inhibition C->D G Side Effects: Liver Toxicity, Teratogenicity C->G E Pyrimidine Synthesis Blocked D->E F Anti-proliferative Effect (Immunosuppression) E->F H 5-Methylisoxazole- 3-carboxamide I Metabolism: Amide Bond Cleavage H->I J Metabolites (Isoxazole ring intact) I->J K DHODH-Independent Mechanism J->K M Improved Safety: Lower Acute Toxicity, Liver Protective J->M L Anti-inflammatory & Antitubercular Effects K->L

Caption: Contrasting metabolic fates and biological outcomes of the two scaffolds.

Part 4: Conclusion and Strategic Outlook for Drug Design

The comparison between the this compound and 5-methylisoxazole-4-carboxamide scaffolds offers a compelling lesson in the subtleties of medicinal chemistry. While structurally similar, their positional isomerism dictates profoundly different biological narratives.

  • The 5-methylisoxazole-4-carboxamide scaffold is a validated pro-drug platform for DHODH inhibition. Its utility is well-established, but it carries inherent risks of toxicity directly linked to its metabolic activation mechanism. It remains a viable scaffold for indications where potent immunosuppression is required and the risks can be managed.

  • The This compound/carboxamide scaffold emerges as a strategically superior alternative for developing agents where the specific toxicities of the 4-carboxamide series are unacceptable. Its key advantages are:

    • Metabolic Stability: The isoxazole ring remains intact, avoiding the formation of potentially toxic ring-opened metabolites.

    • Improved Safety: It exhibits lower acute toxicity and even a liver-protective profile.[14]

    • Novel Mechanism: It retains significant anti-inflammatory activity through a DHODH-independent pathway, opening new avenues for research.

    • Broader Activity Spectrum: This scaffold has demonstrated promise in entirely different therapeutic areas, such as antitubercular agents.[12][15]

For researchers and drug development professionals, the choice is clear. When seeking to build upon the isoxazole core while prioritizing safety and avoiding the known liabilities of DHODH inhibitors like Leflunomide, the 3-substituted scaffold offers a more promising and versatile foundation. Future research should focus on elucidating the precise DHODH-independent mechanisms of the 3-carboxamide series and expanding the structure-activity relationship studies for its antimicrobial applications.

References

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide.
  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • ResearchGate. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Solubility of Things. (n.d.). N'-benzyl-5-methylisoxazole-3-carbohydrazide.
  • Google Patents. (2001). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • PubMed. (n.d.). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities.
  • ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • ChemicalBook. (2025). 5-Methyl-4-isoxazolecarboxylic acid.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Kuey. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide.
  • PubMed. (n.d.). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • PubMed Central. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.

Sources

A Comparative Guide to the Synthesis, Characterization, and Biological Performance of Isoxazole Carbohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] The incorporation of a carbohydrazide moiety further enhances the pharmacological potential, leading to a diverse array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] However, the specific arrangement of substituents on the isoxazole ring—giving rise to various isomers—can dramatically influence the molecule's physicochemical properties and biological efficacy.

This guide provides an in-depth comparative study of isoxazole carbohydrazide isomers. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices, delve into the nuances of structural characterization, and present a comparative analysis of their performance supported by experimental data. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this promising class of compounds.

The Synthetic Landscape: A Tale of Two Moieties

The synthesis of isoxazole carbohydrazide derivatives is a multi-step process that hinges on two key transformations: the formation of the core isoxazole ring and the subsequent introduction of the carbohydrazide functional group.[1] The choice of synthetic route directly impacts the type of isomer produced and the overall yield.

Constructing the Isoxazole Core

The two most prevalent strategies for synthesizing the isoxazole ring are 1,3-dipolar cycloaddition and condensation reactions.

  • 1,3-Dipolar Cycloaddition: This elegant approach involves the reaction of a nitrile oxide with an alkene or alkyne.[1][4] It is a highly efficient method for creating multi-functionalized five-membered heterocyclic compounds in a regioselective and stereoselective manner.[4] The choice of the dipolarophile (the alkene or alkyne) is critical as it dictates the substitution pattern on the final isoxazole ring.

  • Condensation Reactions: A more traditional route involves the condensation of a compound containing a three-carbon backbone, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine.[5][6] This method is robust and widely used for generating a variety of substituted isoxazoles.

Introducing the Carbohydrazide Functionality

Once the isoxazole ester is formed, the carbohydrazide group is typically introduced via hydrazinolysis. This involves reacting the isoxazole ester with hydrazine hydrate, which displaces the alkoxy group to form the desired carbohydrazide.[1][7]

The overall synthetic strategy can be visualized as follows:

synthesis_workflow cluster_isoxazole Isoxazole Ring Formation cluster_hydrazide Carbohydrazide Formation start_materials Starting Materials (e.g., Aldehydes, Ketones, Alkynes) cycloaddition 1,3-Dipolar Cycloaddition (with Nitrile Oxide) start_materials->cycloaddition condensation Condensation Reaction (e.g., with Hydroxylamine) start_materials->condensation isoxazole_ester Substituted Isoxazole Ester cycloaddition->isoxazole_ester condensation->isoxazole_ester hydrazinolysis Hydrazinolysis isoxazole_ester->hydrazinolysis Ester Substrate hydrazine Hydrazine Hydrate hydrazine->hydrazinolysis final_product Isoxazole Carbohydrazide Isomer hydrazinolysis->final_product

Caption: Generalized synthetic workflow for isoxazole carbohydrazide isomers.

Structural Validation: The Imperative of Isomer Confirmation

Given that different isomers can exhibit vastly different biological activities, unambiguous structural confirmation is paramount. A multi-pronged analytical approach is employed to ensure the identity and purity of each synthesized compound.

Spectroscopic Elucidation
  • Infrared (IR) Spectroscopy: Provides crucial information about the functional groups present. Key vibrational bands to look for include the C=O stretch of the carbohydrazide, N-H stretching, and vibrations characteristic of the isoxazole ring.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[9][10][11] The chemical shifts and coupling patterns of protons on the isoxazole ring and its substituents allow for precise determination of the isomeric form.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a fundamental check of its identity.[1][10]

The Gold Standard: X-ray Crystallography

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography offers the definitive, high-resolution three-dimensional structure of the molecule.[12] This technique is the gold standard for unambiguously distinguishing between closely related isomers and understanding the precise spatial arrangement of atoms, which is critical for structure-activity relationship (SAR) studies.[12][13]

The logical flow from synthesis to validated structure is illustrated below:

characterization_workflow cluster_analysis Structural Analysis synthesis Synthesized Crude Product purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (Confirms MW) purification->ms Purity & Initial ID ir FT-IR Spectroscopy (Functional Groups) purification->ir Purity & Initial ID nmr NMR (¹H & ¹³C) (Structural Connectivity) purification->nmr Purity & Initial ID xray Single-Crystal X-ray Crystallography ms->xray Candidate for Definitive Structure ir->xray Candidate for Definitive Structure nmr->xray Candidate for Definitive Structure validated Validated Isomer Structure xray->validated Unambiguous 3D Structure

Caption: Workflow for the characterization and validation of isomers.

Comparative Performance: Linking Structure to Activity

The true value of studying isomers lies in comparing their performance. The position of the carbohydrazide group and other substituents on the isoxazole ring directly influences the molecule's interaction with biological targets.

Biological Activity Spectrum

Isoxazole carbohydrazides have demonstrated a wide range of pharmacological activities. The efficacy often depends on the specific isomeric form and the nature of other substituents on the aromatic rings.

  • Antimicrobial Activity: These compounds have shown promise against a broad spectrum of pathogens.[1] Studies indicate that the presence of electron-withdrawing groups (like nitro or chloro) or other heterocyclic moieties (like thiophene) can significantly enhance antibacterial and antifungal activity.[2][14][15]

  • Anticonvulsant Activity: Several isoxazole derivatives have been investigated for their potential to treat epilepsy.[16] Their mechanism often involves interaction with ion channels in the brain, and specific isomers can show activity comparable to or even exceeding that of standard drugs like Phenytoin.[17][18][19]

  • Anticancer Activity: The cytotoxic potential of isoxazole derivatives against various cancer cell lines has been documented.[2] The ability to induce apoptosis or inhibit key enzymes in cancer cells is highly structure-dependent.

  • Anti-inflammatory & Immunomodulatory Effects: Certain isomers can modulate the immune system, for instance, by controlling the release of pro-inflammatory cytokines.[1][20] This makes them attractive candidates for treating autoimmune diseases and inflammatory conditions.

The structure-activity relationship is a fundamental concept in drug design, highlighting how subtle isomeric changes can lead to profound differences in biological outcomes.

sar_concept isomers Isoxazole Carbohydrazide Isomers (Positional & Substituent Variations) isomer_a Isomer A (e.g., 4-Carbohydrazide) isomers->isomer_a isomer_b Isomer B (e.g., 5-Carbohydrazide) isomers->isomer_b isomer_c Isomer C (e.g., 4-Carbohydrazide with NO₂ group) isomers->isomer_c receptor Biological Target (e.g., Enzyme, Receptor) isomer_a->receptor Optimal Binding Fit isomer_b->receptor Suboptimal Fit isomer_c->receptor Enhanced Binding (due to substituent) activity_a High Antimicrobial Activity receptor->activity_a activity_c Enhanced Antimicrobial Activity receptor->activity_c no_activity Low or No Activity receptor->no_activity activity_b High Anticonvulsant Activity

Caption: Isomeric structure dictates binding to biological targets and activity.
Comparative Data Summary

The following table summarizes hypothetical but representative data to illustrate how properties can vary between different isomers.

Property Isomer A (3-phenyl-isoxazole-4-carbohydrazide) Isomer B (3-phenyl-isoxazole-5-carbohydrazide) Isomer C (3-(4-nitrophenyl)-isoxazole-4-carbohydrazide)
Melting Point 185-187 °C210-212 °C225-227 °C
Solubility (DMSO) SolubleSparingly SolubleSoluble
Antibacterial MIC (µg/mL vs S. aureus) 6412816
Anticonvulsant Activity (% Protection, MES test) 45%75%40%
Thermal Decomposition Onset (TGA) 240 °C265 °C255 °C

This data is illustrative and intended for comparative purposes.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following are representative protocols for the synthesis and evaluation of isoxazole carbohydrazide isomers.

Protocol: Synthesis of 3-Aryl-5-Substituted-Isoxazole-4-Carbohydrazide

Rationale: This protocol utilizes the robust chalcone condensation method followed by hydrazinolysis, a common and effective route.[5]

Step 1: Chalcone Synthesis (α,β-Unsaturated Ketone)

  • Dissolve aromatic aldehyde (0.01 mol) and an appropriate aromatic ketone (0.01 mol) in 15 mL of ethanol in a 100 mL flask.

  • Add 5 mL of 6M NaOH solution dropwise while stirring the mixture vigorously.

  • Continue stirring at room temperature for 10-15 minutes.

  • Cool the reaction mixture in an ice bath until a solid precipitate forms.

  • Filter the solid chalcone, wash with cold water, and recrystallize from ethanol. Dry the product thoroughly.

Step 2: Isoxazole Ring Formation and Hydrazinolysis

  • Reflux a mixture of the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 30 mL of ethanol for 6-8 hours.

  • After reflux, add hydrazine hydrate (0.02 mol) to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Concentrate the resulting solution by evaporating the solvent under reduced pressure.

  • Pour the concentrated residue into crushed ice.

  • Filter the resulting solid precipitate, wash thoroughly with cold water to remove any impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure isoxazole carbohydrazide isomer.

  • Characterize the final product using IR, NMR, and Mass Spectrometry.

Protocol: In-Vitro Antibacterial Screening (MIC Determination)

Rationale: The micro-broth dilution method is a standardized technique to quantitatively assess the antimicrobial potency of a compound.

  • Prepare a stock solution of the test isomer in Dimethyl Sulfoxide (DMSO) at a concentration of 1000 µg/mL.

  • In a 96-well microtiter plate, add 50 µL of nutrient broth to each well.

  • Add 50 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate, resulting in concentrations ranging from 512 µg/mL to 1 µg/mL.

  • Prepare an inoculum of the target bacterial strain (e.g., S. aureus, E. coli) standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well.

  • Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative control (broth + inoculum + DMSO) on each plate.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The study of isoxazole carbohydrazide isomers is a compelling field that underscores the profound impact of molecular architecture on biological function. As this guide has demonstrated, a systematic approach involving targeted synthesis, rigorous characterization, and comparative biological evaluation is crucial for unlocking the therapeutic potential of these compounds. For drug development professionals, understanding the nuances between isomers is not merely an academic exercise; it is a fundamental requirement for designing safer, more potent, and more selective medicines. The insights gained from such comparative studies will continue to drive innovation and pave the way for the next generation of isoxazole-based therapeutics.

References

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). KUEY.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.).
  • ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIV
  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (n.d.). Benchchem.
  • Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (2025). International Journal of Pharmaceutical and Biological Science Archive.
  • View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Deriv
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Research Square.
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. (2025).
  • Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. (2025).
  • X-Ray Crystallographic Study of Novel Oxazole Deriv
  • Tetrahedron template. (2018). Asian Journal of Green Chemistry.
  • Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.).
  • Chemical Properties of Carbohydrazide (CAS 497-18-7). (n.d.). Cheméo.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025).
  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
  • Single-crystal X-ray structure of compound 12. (n.d.).
  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Synthesis of carbohydrazide. (2019). ChemicalBook.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
  • Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). PubMed.
  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. (2025).
  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020).
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylisoxazole-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methylisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives, particularly those stemming from the 5-Methylisoxazole-3-carbohydrazide scaffold, have been the subject of extensive research, revealing significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4][5][6] The isoxazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups contribute to its versatility in drug design.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs. By synthesizing experimental data from multiple studies, we aim to elucidate the key structural modifications that govern their biological performance, offering valuable insights for researchers and professionals in drug development.

The Core Scaffold: A Platform for Diversity

The foundational structure, this compound, offers several points for chemical modification. The most common and impactful derivatization occurs at the terminal nitrogen of the hydrazide group. This position allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, by forming hydrazones, amides, or other linkages. These modifications profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn dictate its interaction with biological targets.

Diagram 1: Core Scaffold and Derivatization Point

Caption: The this compound scaffold with the primary site for analog synthesis highlighted.

Comparative SAR Analysis: Antimicrobial Activity

Analogs of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antitubercular effects. The SAR in this domain is highly dependent on the nature of the substituent attached to the carbohydrazide moiety.

Antibacterial Insights

Studies on a series of 5-amino-3-methylisoxazole-4-carbohydrazide derivatives revealed that their antibacterial efficacy is generally moderate.[3][6] However, specific substitutions can significantly enhance activity. For instance, the formation of Schiff bases by condensing the hydrazide with various aldehydes introduces new pharmacophores. It was found that derivatives bearing a methyl-substituted phenyl group were among the most active against a panel of Gram-positive and Gram-negative bacteria.[3][6]

Notably, against Klebsiella pneumoniae, a 6-methylisoxazolo[5,4-d]pyrimidine Schiff base with a methyl-substituted phenyl group showed the strongest activity, with a MIC50 value of 5.67 ± 0.07 μM.[3] This suggests that extending the heterocyclic system and adding a small, lipophilic group on the terminal phenyl ring are favorable modifications for targeting this pathogen.

Antitubercular Potential

In the realm of antitubercular agents, converting the carbohydrazide to a carboxamide and introducing various aromatic amines has proven to be a successful strategy.[4] A series of 5-methylisoxazole-3-carboxamide derivatives were evaluated against Mycobacterium tuberculosis H37Rv. The results highlighted that compounds with specific substitutions on the aniline ring exhibited significant activity. For example, compounds 10 and 14 in the study showed potent activity with a Minimum Inhibitory Concentration (MIC) of 3.125 μM, while compounds 9 and 13 had a MIC of 6.25 μM.[4] These findings underscore the importance of the electronic and steric nature of the substituent on the terminal aromatic ring for anti-TB activity.

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound ClassModificationTarget OrganismActivity (MIC)Reference
Isoxazolo[5,4-d]pyrimidine Schiff BaseMethyl-substituted phenylK. pneumoniae5.67 µM (MIC50)[3]
Isoxazole-CarboxamideSubstituted Aniline (Cmpd 10)M. tuberculosis H37Rv3.125 µM[4]
Isoxazole-CarboxamideSubstituted Aniline (Cmpd 14)M. tuberculosis H37Rv3.125 µM[4]
Isoxazole-CarboxamideSubstituted Aniline (Cmpd 9)M. tuberculosis H37Rv6.25 µM[4]
Isoxazole-CarboxamideSubstituted Aniline (Cmpd 13)M. tuberculosis H37Rv6.25 µM[4]

Diagram 2: Key SAR Findings for Antimicrobial Activity

SAR_Antimicrobial cluster_good Increased Activity cluster_bad Decreased/Weak Activity Core This compound Core MethylPhenyl Methyl-substituted Phenyl Ring (Antibacterial) Core->MethylPhenyl Forms Schiff Base SubstitutedAniline Specific Substituted Anilines (Antitubercular) Core->SubstitutedAniline Forms Amide ExtendedHeterocycle Fused Pyrimidine Ring (Antibacterial) Core->ExtendedHeterocycle Cyclization Unsubstituted Unsubstituted Hydrazide Core->Unsubstituted

Caption: SAR summary for antimicrobial analogs of this compound.

Comparative SAR Analysis: Anticancer Activity

The modification of the 5-methylisoxazole scaffold has also yielded promising anticancer agents. The cytotoxic effects of these analogs have been evaluated against various human cancer cell lines, revealing key structural requirements for potency.

A study involving a series of isoxazole-carboxamide derivatives (2a–2g) tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines provided crucial SAR insights.[5] The results indicated that the nature of the substituent on the N-phenyl ring of the carboxamide was critical for activity.

  • Against Hep3B (Liver Cancer): Compounds 2d and 2e were the most active, with IC50 values around 23 µg/ml.[5]

  • Against HeLa (Cervical Cancer): Compound 2d showed the highest activity, with an IC50 of 15.48 µg/ml.[5]

  • Against MCF-7 (Breast Cancer): Compound 2a was the most potent, with an IC50 of 39.80 µg/ml.[5]

This cell-line-specific activity suggests that different structural features may be required to target different types of cancer. The subtle electronic and steric differences between the substituents on the N-phenyl ring likely influence binding affinity to intracellular targets, leading to varied cytotoxic responses.

Table 2: Comparative Anticancer Activity (IC50) of Selected Analogs

Compound IDTarget Cell LineActivity (IC50 in µg/ml)Reference
2d HeLa15.48[5]
2d Hep3B~23[5]
2e Hep3B~23[5]
2a MCF-739.80[5]

Comparative SAR Analysis: Anti-inflammatory Activity

Isoxazole derivatives are known to possess anti-inflammatory properties, and analogs of the 5-methylisoxazole core are no exception.[1][7] Research into novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives demonstrated that incorporating different heterocyclic moieties can modulate anti-inflammatory potency.[1]

Among the synthesized compounds, compound 13 showed the greatest anti-inflammatory activity, while compound 2 was the least potent.[1] Molecular modeling studies suggested that the more active compounds achieved better binding within the active sites of relevant proteins like trypsin.[1] This indicates that the overall shape and electronic distribution of the appended heterocyclic system are crucial for effective interaction with inflammatory targets.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.

Protocol 1: General Synthesis of 5-Methylisoxazole-3-carboxamide Analogs

This protocol is a generalized procedure based on established methods for synthesizing N-substituted carboxamide derivatives from the core isoxazole structure.[4][5]

Objective: To synthesize a library of 5-methylisoxazole-3-carboxamide analogs for biological screening.

Materials:

  • 5-methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Appropriate aniline derivatives

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Pyridine (ice-cold)

  • Sodium bicarbonate (NaHCO₃) solution (1%)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid (Method A: Acid Chloride): a. Reflux 5-methylisoxazole-3-carboxylic acid with an excess of thionyl chloride for 2-3 hours to form 5-methylisoxazole-3-carbonyl chloride.[4] b. Remove excess thionyl chloride under reduced pressure. The crude acid chloride can be used directly in the next step.

  • Activation of Carboxylic Acid (Method B: EDC Coupling): a. Dissolve 5-methylisoxazole-3-carboxylic acid (1.5 mmol) in anhydrous DCM (12 ml).[5] b. Add DMAP (0.3 mmol) and EDC (1.8 mmol) to the mixture. c. Stir under a nitrogen atmosphere at room temperature for 30 minutes.[5]

  • Amide Formation: a. (For Method A): Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable anhydrous solvent. Add ice-cold pyridine, followed by the dropwise addition of the desired aniline derivative. Stir at room temperature for 12 hours.[4] b. (For Method B): To the activated acid mixture from step 2b, add the appropriate aniline derivative (1.8 mmol). Allow the mixture to stir for 24-48 hours.[5]

  • Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Upon completion, remove the solvent under reduced pressure. c. Dissolve the residue in DCM and wash sequentially with 1% NaHCO₃ solution and brine.[5] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., n-hexane: ethyl acetate).[5]

  • Characterization: Confirm the structure of the synthesized compounds using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]

Diagram 3: Experimental Workflow for Analog Synthesis

Synthesis_Workflow Start 5-Methylisoxazole- 3-carboxylic acid Activation Acid Activation (SOCl₂ or EDC/DMAP) Start->Activation Coupling Coupling with Aniline Derivative Activation->Coupling Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization End Pure Analog Characterization->End

Caption: Step-by-step workflow for the synthesis and purification of target analogs.

Protocol 2: In Vitro Antibacterial Susceptibility Test (Broth Microdilution)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[3]

Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., E. coli, S. aureus, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add a specific volume of the compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no compound.

    • Negative (Sterility) Control: Wells containing MHB only.

    • DMSO Control: Wells containing the highest concentration of DMSO used.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance (e.g., at 600 nm) with a plate reader.[3]

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications at the carbohydrazide position are crucial for optimizing biological activity.

  • For antimicrobial applications, the introduction of methyl-substituted phenyl groups via Schiff base formation or specific substituted anilines in carboxamide analogs enhances potency against bacteria and M. tuberculosis, respectively.[3][4]

  • In anticancer drug design, the cytotoxicity is highly dependent on the substitution pattern of the N-phenyl carboxamide ring, with different patterns favoring activity against different cancer cell lines.[5]

  • For anti-inflammatory agents, the incorporation of specific heterocyclic systems is key to improving efficacy, likely through enhanced binding to inflammatory protein targets.[1]

The experimental protocols provided offer a validated framework for synthesizing and evaluating new analogs. Future research should focus on exploring a wider diversity of substituents and employing computational modeling to predict binding interactions, thereby accelerating the discovery of new, potent, and selective drug candidates based on this privileged isoxazole scaffold.

References

  • Mączyński, M., et al. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
  • (2015, March). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Al-Suaily, M. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, PMC, NIH.
  • (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC, PubMed Central.
  • (n.d.). Evaluation of antibacterial activity 5-amino-3-methyl-isoxazole-4-car…. Slovak Agricultural Library.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. ScienceDirect.
  • (n.d.). Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:.... ResearchGate.
  • Shalayel, M. H., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • (n.d.). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).
  • (2016, June 17). Design, synthesis and biological evaluation of N -(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. ResearchGate.
  • (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE. ResearchGate.
  • (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PMC, NIH.
  • (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.
  • (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. PubChem.

Sources

A Comparative Efficacy Analysis of 5-Methylisoxazole-3-carbohydrazide Derivatives Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic scaffolds, the isoxazole nucleus has consistently emerged as a privileged structure, integral to a range of clinically approved drugs. This guide provides a detailed comparative analysis of 5-Methylisoxazole-3-carbohydrazide derivatives against established drugs in the domains of infectious diseases, oncology, and inflammatory disorders. As senior application scientists, our objective is to furnish a comprehensive resource that not only presents comparative efficacy data but also delves into the underlying mechanistic rationale and experimental methodologies, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Introduction to the this compound Scaffold

The this compound core is a versatile and synthetically accessible scaffold. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic and steric profile, rendering it capable of engaging in various biological interactions. The carbohydrazide moiety at the 3-position serves as a crucial pharmacophoric feature and a key synthetic handle for the generation of diverse derivatives, including hydrazones, amides, and other heterocyclic adducts. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the development of novel therapeutic agents.

Comparative Efficacy Analysis

This section presents a comparative overview of the efficacy of this compound derivatives against standard-of-care drugs in three key therapeutic areas. The data presented is a synthesis of findings from multiple preclinical studies. It is important to note that direct head-to-head comparisons within a single study are ideal but not always available; therefore, this analysis draws upon the most relevant and robust data to provide a meaningful comparison.

Antitubercular Activity: A Challenge to Isoniazid

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2]

Recent studies have highlighted the potential of isoxazole derivatives as potent antitubercular agents. Molecular docking studies suggest that some isoxazole derivatives may also target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, similar to the action of activated isoniazid.[3] This shared mechanism provides a strong rationale for their development as alternative or adjunctive therapies.

Compound/Drug Target Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
Isoxazole Derivative (3a)M. tuberculosis H37Rv1-[3]
Isoxazole Derivatives (general)M. tuberculosis H37Rv1-8-[3]
Isoniazid-based Pyridazinone (IBP19, 21, 22, 29)M. tuberculosis H37Rv1.562Isoniazid: 3.125[4]
Isoniazid (INH)M. tuberculosis H37Rv0.02 - 0.2-[1]
Rifampicin (RIF)M. tuberculosis H37Rv0.05 - 0.5-

Note: MIC values can vary between studies due to different experimental conditions. The data above is for comparative purposes.

Anticancer Potential: An Alternative to Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[5][6] However, its clinical use is often limited by severe cardiotoxicity.

Isoxazole derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[7][8] The mechanism of action for some isoxazole-piperazine hybrids has been linked to the induction of oxidative stress and the modulation of key signaling pathways, such as the Akt/p53 pathway.[7]

Compound/Drug Cell Line IC50 (µM) Reference Drug IC50 (µM) Source
Isoxazole-piperazine hybrid (5l)Huh7 (Liver Cancer)0.3-[7]
Isoxazole-piperazine hybrid (5m)Huh7 (Liver Cancer)0.8-[7]
Isoxazole-piperazine hybrid (5o)Mahlavu (Liver Cancer)0.3-[7]
Isoxazole-piperazine hybrid (5l)MCF-7 (Breast Cancer)1.2-[7]
DoxorubicinMCF-7 (Breast Cancer)0.5 - 2.0-[9]
DoxorubicinA549 (Lung Cancer)> 20-[9]
DoxorubicinHeLa (Cervical Cancer)2.9-[9]

Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented provides a general comparison.

Anti-inflammatory Efficacy: A New Paradigm Beyond Leflunomide

Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a 5-methylisoxazole-4-carboxamide derivative. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines in proliferating lymphocytes.[10] This mode of action, however, is associated with potential liver toxicity and teratogenicity.

Intriguingly, derivatives of the isomeric 5-methylisoxazole-3-carboxamide scaffold have demonstrated significant anti-inflammatory and antiarthritic effects with a potentially improved safety profile. A key differentiator is that these derivatives, such as the compound UTL-5b, do not inhibit DHODH. Their metabolism proceeds through cleavage of the peptide bond rather than the N-O bond of the isoxazole ring, which is implicated in the toxicity of leflunomide. This suggests a different and potentially safer mechanism of action for the 3-substituted isoxazoles. Other studies on related heterocyclic compounds have shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes or by preventing protein denaturation.

Compound/Drug Assay Activity/IC50 Reference Drug Source
Thiazoline-2-thione derivative (4d)BSA Denaturation Inhibition95.24% inhibition @ 2 mg/mLAspirin: 94.40% inhibition @ 2 mg/mL[11]
5-methylthiazole-thiazolidinone conjugatesCOX-1 InhibitionSuperior to NaproxenNaproxen[12]
Diclofenac SodiumBSA Denaturation InhibitionHigh-
LeflunomideDHODH InhibitionPotent-[10]

Note: The data for isoxazole derivatives in this table is from related heterocyclic compounds, highlighting potential mechanisms and efficacies.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount for rational drug design and development. The following diagrams illustrate the known or proposed mechanisms for the standard drugs and the 5-methylisoxazole derivatives.

Antitubercular Mechanism of Action

G cluster_0 Isoniazid (Prodrug) cluster_1 Mycobacterium tuberculosis cluster_2 5-Methylisoxazole Derivative INH Isoniazid KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl-NADH) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Isoxazole Isoxazole Derivative Isoxazole->InhA Direct Inhibition (Proposed)

Caption: Proposed antitubercular mechanism of 5-methylisoxazole derivatives.

Anticancer Signaling Pathway

G cluster_0 Doxorubicin cluster_1 Cancer Cell cluster_2 5-Methylisoxazole Derivative Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Isoxazole Isoxazole Derivative Akt Akt (Survival Pathway) Isoxazole->Akt Inhibition p53 p53 (Tumor Suppressor) Isoxazole->p53 Activation Akt->Apoptosis Inhibits p53->Apoptosis Induces

Caption: Anticancer mechanism of 5-methylisoxazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of this compound derivatives.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of a compound.

Materials:

  • Test compound (this compound derivative)

  • Standard antibiotic (e.g., Isoniazid)

  • Bacterial strain (Mycobacterium tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Sterile multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin dye (for viability assessment)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and the standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension 1:100 in fresh broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the compound dilutions.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add 30 µL of resazurin solution (0.01% w/v) to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Standard anticancer drug (e.g., Doxorubicin)

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard drug in complete medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

  • Test compound

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of the test compound or standard drug.

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Heat the mixtures at 70°C in a water bath for 5 minutes to induce protein denaturation.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The available preclinical data suggests that derivatives of this scaffold can exhibit potent antitubercular, anticancer, and anti-inflammatory properties, in some cases with efficacies comparable or superior to existing drugs. Furthermore, the potential for a differentiated and safer mechanism of action, particularly in the context of anti-inflammatory agents, warrants further investigation.

Future research should focus on several key areas:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the lead this compound derivatives with standard drugs under identical conditions to obtain more definitive efficacy data.

  • Mechanism of Action Elucidation: Further studies are needed to precisely define the molecular targets and signaling pathways modulated by these compounds, especially for their antitubercular and anticancer activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to animal models of disease to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation drugs for some of the world's most pressing diseases.

References

  • Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. Cureus. 2024.
  • Leflunomide. Wikipedia.
  • Synthesis and antitubercular activity of isoniazid condensed with carbohydrate deriv
  • Doxorubicin. Wikipedia.
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
  • Isoniazid. Wikipedia.
  • Isoniazid: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evalu
  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • Comparison of the antiproliferative effects and cytotoxicity of doxorubicin (DOX) and 1–11.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology. 2024.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Synthesis and Biological Evaluation of 3,4-Dihydro-3-(3-methylisoxazol-5- yl)-2H-benzo[e][3][13]oxazine Derivatives as Anticancer Agents. R Discovery. 2018.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. 2021.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.

Sources

A Comparative Guide to the Mechanistic Validation of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the elucidation and validation of the mechanism of action for the novel compound, 5-Methylisoxazole-3-carbohydrazide. As a molecule incorporating both the versatile isoxazole and carbohydrazide scaffolds, it holds significant therapeutic potential but lacks a defined biological target. This document eschews a rigid template, instead presenting a logical, multi-phase experimental workflow designed to de-orphanize such a compound, moving from an unknown phenotype to a validated molecular mechanism. The protocols and strategies herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction: The Challenge of a Promising Scaffold

The compound this compound represents a common challenge in drug discovery: a synthetically accessible molecule built from privileged structures with a history of diverse biological activities, yet whose own mechanism of action (MoA) is unknown. The isoxazole ring is a cornerstone of many approved drugs and clinical candidates, with activities ranging from anticancer to anti-inflammatory and antimicrobial.[1] Similarly, the carbohydrazide moiety is a versatile pharmacophore found in compounds targeting a wide array of enzymes and receptors.[2]

This guide, therefore, serves as a strategic roadmap. We will treat this compound as a case study for a forward pharmacology, or phenotypic drug discovery, approach.[3] This strategy begins with identifying a compound's effect in a disease-relevant system and subsequently works to identify its molecular target, a path that has historically yielded a greater number of first-in-class medicines compared to target-based approaches.[4][5] Our objective is to construct a robust, evidence-based narrative that validates the compound's MoA through a self-reinforcing cascade of experimental data.

Phase 1: Phenotypic Discovery and Hypothesis Generation

The foundational step in characterizing a novel compound is to identify a clear, quantifiable biological effect. An unbiased phenotypic screen provides the initial foothold, allowing the compound's activity to reveal the most promising therapeutic direction without preconceived notions of its target.[6]

Rationale for Phenotypic Screening

For a novel chemical entity like this compound, a target-based screen is impossible as the target is unknown. A phenotypic screen in a panel of disease-relevant cell lines, such as a diverse cancer cell line panel, is the most logical starting point.[7] This approach allows us to observe the compound's effect within a complex, functioning biological system, ensuring that any identified activity is physiologically relevant from the outset.

Experimental Protocol: High-Content Anti-Proliferation Screen
  • Cell Line Panel Selection: A panel of 60 human cancer cell lines (e.g., the NCI-60) is selected, representing various tissue origins (breast, colon, lung, etc.).

  • Compound Treatment: Cells are seeded in 384-well microplates and treated with a 9-point, 3-fold serial dilution of this compound (e.g., from 100 µM down to 15 nM) for 72 hours.

  • High-Content Imaging: After incubation, cells are fixed and stained with fluorescent dyes for nuclei (Hoechst 33342), cell bodies (CellMask Green), and apoptosis markers (e.g., cleaved Caspase-3 antibody).

  • Data Acquisition & Analysis: Plates are imaged on a high-content analysis system. Image analysis software is used to quantify cell count (for proliferation), nuclear morphology, and the percentage of apoptotic cells. The concentration that inhibits 50% of cell growth (GI50) is calculated for each cell line.

Hypothetical Data Summary

The screen reveals that this compound exhibits potent and selective anti-proliferative activity against the MCF-7 human breast cancer cell line, with minimal effect on other cell lines.

Cell LineTissue of OriginGI50 (µM)Max Inhibition (%)Apoptosis Induction (at 10x GI50)
MCF-7 Breast 0.25 95% Significant
A549Lung> 10015%Not significant
HCT116Colon85.240%Not significant
PC-3Prostate> 10010%Not significant

This selective and potent activity in MCF-7 cells provides a clear biological context and a robust cellular model for the subsequent phases of MoA validation.

Phase 2: Unbiased Target Identification via Chemical Proteomics

Having established a distinct phenotype (anti-proliferation in MCF-7 cells), the next critical step is to identify the direct molecular binding partner(s) of the compound. Chemical proteomics is a powerful, unbiased approach to "fish" for target proteins from the entire cellular proteome.[8][9]

Comparison of Target ID Strategies
MethodPrincipleAdvantagesDisadvantages
Affinity-Based Proteomics A tagged version of the compound is used to pull down binding proteins from cell lysate for MS identification.[10]Direct biochemical evidence of binding. Unbiased.Requires chemical modification of the compound, which may alter activity. Risk of non-specific binders.
Genetic Screens (CRISPR/shRNA) Identifies genes whose knockout/knockdown confers resistance or sensitivity to the compound.[11]Identifies functionally relevant pathway members. No compound modification needed.Identifies functional pathway members, not necessarily the direct binder. Prone to off-target genetic effects.

For initial target identification, the direct biochemical evidence provided by affinity proteomics is unparalleled. It directly addresses the question: "What does the compound physically bind to?"

Experimental Workflow: Affinity-Based Target Pull-Down

cluster_0 Probe Synthesis cluster_1 Affinity Pull-Down cluster_2 Target Identification A 5-Methylisoxazole-3- carbohydrazide B Synthesize Alkyne-tagged Analog (Probe) A->B C Verify Probe Retains Anti-proliferative Activity B->C D Lyse MCF-7 Cells E Incubate Lysate with Probe D->E F Click Chemistry: Attach Biotin-Azide E->F G Capture on Streptavidin Beads F->G H Wash to Remove Non-specific Binders G->H I Elute Bound Proteins H->I J On-Bead Tryptic Digestion I->J K LC-MS/MS Analysis J->K L Identify & Quantify Proteins (vs. Control Beads) K->L M Rank Hits by Enrichment L->M

Caption: Chemical Proteomics Workflow for Target ID.
Detailed Protocol: Probe Synthesis and Pull-Down
  • Probe Synthesis: A synthetic route is devised to add a short polyethylene glycol (PEG) linker terminating in an alkyne group to a position on this compound determined by structure-activity relationship (SAR) studies to be non-essential for its activity.

  • Activity Confirmation: The synthesized probe is tested in the MCF-7 proliferation assay to confirm it retains potency comparable to the parent compound.

  • Cell Lysis: Confluent T-175 flasks of MCF-7 cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: The cell lysate is incubated with the alkyne probe (and a vehicle control) to allow for target binding.

  • Click Reaction & Capture: A biotin-azide tag is "clicked" onto the alkyne probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting biotinylated protein complexes are then captured on streptavidin-coated magnetic beads.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. Bound proteins are eluted.

  • Mass Spectrometry: Eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Hypothetical Data Summary

The LC-MS/MS analysis identifies several proteins specifically enriched by the probe compared to control. A hypothetical kinase, hereafter named "Kinase X," is the top hit with the highest fold-enrichment and statistical significance.

Protein HitGene SymbolFold Enrichment (Probe vs. Control)p-value
Kinase X KINX 45.2 1.5e-8
Heat Shock Protein 90HSP90AA18.12.3e-4
Tubulin Beta ChainTUBB5.59.8e-4
Pyruvate KinasePKM3.21.1e-3

Phase 3: Biophysical Validation of Direct Target Engagement

The identification of "Kinase X" as the top candidate is a hypothesis that requires rigorous, orthogonal validation. We must prove that this compound directly and specifically binds to this protein both in a complex cellular environment and in a purified system.

Comparison of Target Engagement Assays
TechniquePrincipleKey OutputEnvironment
CETSA Ligand binding stabilizes a protein against thermal denaturation.[13][14]Thermal Shift (ΔTagg)Intact Cells, Lysates
SPR / BLI Measures changes in refractive index on a sensor surface as molecules bind and dissociate.[15][16]Kinetics (ka, kd), Affinity (KD)Purified Components
ITC Measures the heat released or absorbed during a binding event.[17][18]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, TΔS)Purified Components

This trio of techniques provides a powerful, self-validating system. CETSA confirms engagement in the cell, while SPR and ITC provide precise quantitative biophysical parameters of the direct interaction.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact MCF-7 cells are treated with 10 µM this compound or a vehicle control for 1 hour.

  • Heat Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.

  • Lysis & Separation: Cells are lysed via freeze-thaw cycles. Insoluble, aggregated proteins are pelleted by high-speed centrifugation.

  • Detection: The amount of soluble "Kinase X" remaining in the supernatant at each temperature is quantified by Western Blot or ELISA.

  • Analysis: A "melting curve" is plotted. A shift in the curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement.[19][20]

cluster_0 No Drug (Control) cluster_1 With Drug Protein Protein Heat Heat Protein->Heat Denatured\nProtein Denatured Protein Heat->Denatured\nProtein Drug Drug Stabilized\nComplex Stabilized Complex Drug->Stabilized\nComplex Binds Heat2 Heat Stabilized\nComplex->Heat2 Intact\nComplex Intact Complex Heat2->Intact\nComplex

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Recombinant, purified "Kinase X" is covalently immobilized onto a sensor chip surface.

  • Analyte Injection: this compound is injected at various concentrations over the chip surface.

  • Measurement: The association (analyte binding) and dissociation (analyte washing off) are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[21]

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purified "Kinase X" is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe, both in identical, degassed buffer.[22]

  • Titration: The compound is injected into the protein solution in small, precise aliquots.

  • Heat Measurement: The minute heat changes associated with each binding injection are measured.

  • Data Analysis: The integrated heats are plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Hypothetical Data Consolidation

The results from all three biophysical assays converge, providing strong, multi-faceted evidence of direct target engagement.

AssayKey ResultInterpretation
CETSA ΔTagg = +5.2 °CThe compound stabilizes "Kinase X" in intact cells, confirming engagement in a physiological context.
SPR KD = 220 nMThe compound binds directly to purified "Kinase X" with high affinity.
ITC KD = 260 nMConfirms the high-affinity binding and provides the thermodynamic signature of the interaction.

Phase 4: Functional Validation and Pathway Confirmation

The final and most crucial phase is to connect the direct binding of the compound to "Kinase X" with the observed anti-proliferative phenotype. This requires demonstrating that the compound's activity is dependent on the presence and function of its target.

Protocol 1: Genetic Target Validation with CRISPR/Cas9
  • Generate Knockout Cell Line: CRISPR/Cas9 technology is used to create a stable knockout (KO) of the KINX gene in MCF-7 cells.[23][24] Successful KO is confirmed by Western Blot and sequencing.

  • Comparative Proliferation Assay: The sensitivity of the wild-type (WT) MCF-7 cells and the KINX KO MCF-7 cells to this compound is compared using the same 72-hour proliferation assay from Phase 1.

  • Analysis: A significant rightward shift in the dose-response curve for the KO cells (i.e., a much higher GI50) demonstrates that the compound's efficacy is dependent on the presence of its target, "Kinase X".[25] This is a critical validation step.

Hypothetical Data: CRISPR Validation
Cell LineGI50 of Compound (µM)Fold Resistance
MCF-7 Wild-Type0.251x
MCF-7 KINX KO48.5194x
Protocol 2: Downstream Signaling Analysis via Western Blot
  • Cell Treatment: MCF-7 cells are treated with increasing concentrations of this compound for a short duration (e.g., 2 hours).

  • Lysis and Protein Quantification: Cells are lysed, and protein concentration is normalized.

  • Western Blotting: Cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies against total "Kinase X", phosphorylated "Kinase X" (if it has an activation loop), a known downstream substrate (p-Substrate), and total Substrate. A loading control (e.g., β-actin) is also used.[26][27]

  • Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm that the compound not only binds to "Kinase X" but also inhibits its functional enzymatic activity within the cell.

cluster_pathway Kinase X Signaling Pathway Upstream\nSignal Upstream Signal Kinase X Kinase X Upstream\nSignal->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Proliferation Proliferation Substrate->Proliferation Drives Compound 5-Methylisoxazole- 3-carbohydrazide Compound->Kinase X Inhibits

Caption: Hypothetical "Kinase X" Signaling Pathway.

Conclusion

References

  • Al-Ostoot, F. H., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules.
  • Aziz, M., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.
  • Creative Biolabs. (n.d.). Phenotypic Screening.
  • Xue, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences.
  • Parker, C. G., & Maurais, S. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine.
  • Ge, C., et al. (2018). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
  • Lee, J. W., & Kim, H. J. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Communications.
  • Ottaviani, G., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments.
  • Hsieh, Y. C., & Chern, J. H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Hsieh, Y. C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.
  • Biocompare. (2022). Target Validation with CRISPR.
  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?.
  • ACS Omega. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Zhou, X., et al. (2017). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • Behan, F. M., et al. (2019). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Nicoya Lifesciences. (n.d.). How does Digital SPR fit into early drug discovery?.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Wood, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology.
  • Lomenick, B., et al. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Chemistry.
  • CETSA. (n.d.). CETSA.
  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights.
  • Partridge, K., et al. (2004). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Medicine.
  • Krainer, G., & Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology.
  • Wood, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology.
  • ResearchGate. (n.d.). Western blot analysis of downstream PI3K and Ras-MEK-ERK pathway...
  • Linkuviene, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • ResearchGate. (n.d.). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects.
  • Harvard Medical School. (n.d.). Biolayer Interferometry (BLI).
  • Lee, H., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega.

Sources

A Senior Application Scientist's Guide to 5-Methylisoxazole-3-carbohydrazide Derivatives: Bridging the In Vitro-In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from controlled, in vitro experiments to the complex, dynamic environment of a living organism (in vivo). The 5-methylisoxazole-3-carbohydrazide scaffold has emerged as a versatile core in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo activities of these derivatives, offering insights into experimental design, data interpretation, and the crucial structure-activity relationships (SAR) that govern their efficacy.

Part 1: The Proving Ground: In Vitro Activity Assessment

In vitro (Latin for "in glass") studies are the bedrock of early-stage drug discovery. They allow for rapid screening of numerous compounds in isolated, controlled environments, such as cell cultures or with purified enzymes. This approach is cost-effective, high-throughput, and essential for identifying initial "hits" and understanding their mechanism of action at a molecular level.

For this compound derivatives, in vitro evaluations have spanned several therapeutic areas:

  • Antimicrobial Activity: The primary method for assessing antibacterial or antifungal potential is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism.[2][4][5][6]

  • Anticancer Efficacy: Cytotoxicity assays are fundamental for oncology research. By exposing various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to the derivatives, we can determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in killing cancer cells.[3][7][8]

  • Enzyme Inhibition: Many derivatives are designed to target specific enzymes. For instance, their potential as anti-inflammatory agents can be initially tested through in vitro cyclooxygenase (COX-1/2) inhibition assays.[9] Similarly, their role in metabolic diseases can be explored through lipase, α-amylase, or carbonic anhydrase inhibition studies.[10][11][12][13][14]

  • Antioxidant Potential: The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common and straightforward method to quantify a compound's antioxidant capacity.[10][11][12]

Workflow for In Vitro Screening

The following diagram illustrates a generalized workflow for the initial in vitro screening of a library of novel this compound derivatives.

InVitro_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Lead Candidate Compound Synthesized Derivatives of This compound Assay High-Throughput Assay (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Compound->Assay Test at single concentration DoseResponse Dose-Response & IC50/MIC Determination Assay->DoseResponse Active compounds proceed Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) DoseResponse->Selectivity Lead Promising 'Hit' Compound Selectivity->Lead Identify potent & selective compounds

Caption: Generalized workflow for in vitro screening of derivatives.

Representative In Vitro Data for Isoxazole Derivatives

The table below summarizes the reported in vitro activity of various isoxazole derivatives, demonstrating the breadth of their biological effects.

Compound ClassAssay / TargetKey FindingReference
Fluorophenyl-isoxazole-carboxamidesDPPH Radical ScavengingHigh antioxidant potency with IC50 values as low as 0.45 µg/mL.[10][11][12]
5-Methylisoxazole-3-carboxamidesMycobacterium tuberculosis H37RvSignificant antitubercular activity with MIC values of 3.125 µM.[5]
5-Amino-3-methylisoxazole-4-carbohydrazide DerivativesAntibacterial (Gram +/-)Generally weak to mild activity; compounds with methyl-substituted benzene rings were most active.[4][6]
Isoxazole-linked Maleimide ConjugatesAntibiofilm (S. aureus)Two derivatives (PUB9, PUB10) reduced biofilm by over 90% with low cytotoxicity.[2]
Isoxazolyl-1,3-benzoxazine DerivativesAnticancer (Multiple Cell Lines)Compound 5b showed potent anticancer activity, consistent with EGFR binding in docking studies.[7]
N-aryl-isoxazole DerivativesCOX-1/2 Enzyme InhibitionExcellent dose-dependent COX-2 inhibitory effects, comparable to standard drugs.[9]
Protocol Example: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a self-validating system for determining the antimicrobial efficacy of test compounds.

  • Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Add 100 µL of the test compound stock solution (at 4x the highest desired test concentration) to column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation & Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Validation: The growth control (column 11) must show distinct turbidity, and the sterility control (column 12) must remain clear.

Part 2: The Reality Check: In Vivo Efficacy and Safety

While in vitro data is invaluable, it cannot predict a compound's behavior in a complex, multicellular organism. In vivo (Latin for "within the living") studies, typically in animal models, are the mandatory next step to evaluate a drug's overall efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity. A compound that is highly potent in a petri dish may fail in vivo for numerous reasons.

For this compound derivatives, the transition to in vivo models is a critical test of their therapeutic potential.

  • Antioxidant Activity: Following potent in vitro DPPH scavenging results, a lead compound was evaluated in a mouse model. The in vivo results revealed that the total antioxidant capacity (TAC) in mice treated with the derivative was two-fold greater than that of mice treated with the positive control, Quercetin, corroborating the in vitro findings.[10][11][12]

  • Anticancer Activity: A derivative identified as a potent cytotoxic agent in vitro (compound 5b) was subsequently tested in a murine Ehrlich Ascites Carcinoma (EAC) model. The study confirmed its potential anticancer activity in vivo, lending significant weight to the initial cell-based findings.[7]

From In Vitro Hit to In Vivo Candidate

This diagram outlines the logical progression from identifying a promising compound in the lab to testing its viability in a living system.

InVivo_Progression cluster_0 In Vitro Stage cluster_1 Pre-In Vivo Assessment cluster_2 In Vivo Stage cluster_3 Outcome Hit Potent & Selective In Vitro Hit ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Hit->ADME Formulation Formulation Development ADME->Formulation PK Pharmacokinetics (PK) (Dosing, Bioavailability) Formulation->PK Efficacy Efficacy Model (e.g., Tumor model, Infection model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Decision Go/No-Go Decision for Preclinical Development Tox->Decision

Caption: Logical progression from in vitro hit to in vivo testing.

Representative In Vivo Data for Isoxazole Derivatives
CompoundIn Vivo ModelKey FindingReference
Fluorophenyl-isoxazole-carboxamide (2a)Male Mice (Intraperitoneal Injection)Total antioxidant capacity (TAC) was two-fold greater than the positive control, Quercetin.[10][11][12]
Isoxazolyl-1,3-benzoxazine (5b)Ehrlich Ascites Carcinoma (EAC) in MiceDemonstrated significant in vivo anticancer activity.[7]
Dorzolamide (structurally related concept)VRE Colonization Mouse ModelSignificantly reduced VRE burden in fecal samples, outperforming the standard drug linezolid.[15]
Protocol Example: In Vivo Antioxidant Activity Assessment

This protocol outlines a method to validate in vitro antioxidant findings in a murine model.

  • Animal Acclimatization:

    • House male mice (e.g., BALB/c strain) in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Randomly divide mice into four groups (n=5 per group):

      • Group 1: Negative Control (Vehicle, e.g., saline with 0.5% DMSO).

      • Group 2: Positive Control (Quercetin, e.g., 20 mg/kg).

      • Group 3: Test Compound (Derivative 2a, e.g., 10 mg/kg).

      • Group 4: Test Compound (Derivative 2a, e.g., 20 mg/kg).

    • Administer the respective treatments via intraperitoneal (IP) injection daily for a predetermined period (e.g., 7 days).

  • Sample Collection:

    • At the end of the treatment period, humanely euthanize the mice.

    • Collect blood samples via cardiac puncture into heparinized tubes.

    • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Measure the Total Antioxidant Capacity (TAC) of the plasma samples using a commercially available colorimetric assay kit. This assay measures the cumulative effect of all antioxidants present in the blood.

  • Data Analysis:

    • Compare the mean TAC values between the groups using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test).

    • Validation: A statistically significant increase in TAC in the positive control group compared to the negative control group validates the experimental model.

Part 3: The In Vitro-In Vivo Correlation (or Lack Thereof)

The ultimate goal is for in vitro potency to translate into in vivo efficacy. However, the correlation is often imperfect. Understanding the factors that cause this discrepancy is central to medicinal chemistry and the optimization of lead compounds. Structure-Activity Relationship (SAR) studies are critical in dissecting how chemical modifications affect both in vitro and in vivo performance.[16][17][18]

IVIVC_Factors cluster_0 Physicochemical & Pharmacokinetic Hurdles InVitro Potent In Vitro Activity (IC50 / MIC) Metabolism Metabolic Instability (e.g., Rapid clearance by liver enzymes) InVitro->Metabolism Bioavailability Poor Bioavailability (Low absorption, High protein binding) InVitro->Bioavailability Distribution Poor Tissue Distribution (Inability to reach target site) InVitro->Distribution Toxicity Off-Target Toxicity InVitro->Toxicity InVivo Successful In Vivo Efficacy Metabolism->InVivo Must Overcome Bioavailability->InVivo Must Overcome Distribution->InVivo Must Overcome Toxicity->InVivo Must Overcome

Caption: Factors influencing the in vitro-in vivo correlation.

  • Causality of Discrepancy: A derivative may show nanomolar potency against a purified enzyme (in vitro) but have no effect in an animal model. This could be because the compound is rapidly metabolized by the liver, is poorly absorbed from the gut, or cannot penetrate the cell membrane to reach its intracellular target. For example, studies on pyrazole-carbohydrazide derivatives noted that lipophilicity (logP value) was a key predictor of cell growth inhibition, demonstrating how physicochemical properties directly impact biological activity.[8]

  • The Role of SAR: The power of medicinal chemistry lies in iteratively modifying a core scaffold to overcome these hurdles. Adding a fluorine atom might block a site of metabolism; converting a carboxylic acid to an ester may improve cell permeability. These rational design choices, guided by both in vitro and in vivo data, are what transform a simple "hit" into a drug candidate.

Conclusion

The this compound scaffold is a rich source of biologically active molecules. This guide has demonstrated that a successful drug discovery program relies on a synergistic relationship between in vitro and in vivo testing. In vitro assays serve as the essential, high-throughput engine for identifying active compounds and elucidating their mechanisms. However, only through rigorous, well-designed in vivo studies can we validate this potential, uncovering the complex interplay of pharmacokinetics and toxicology that ultimately determines therapeutic success. The consistent translation of activity from cell-free assays to animal models for certain antioxidant and anticancer derivatives is a promising indicator of this scaffold's potential. Future research must continue to focus on a holistic approach, using in vitro data to design better molecules and in vivo feedback to refine those designs, bridging the gap between the petri dish and the patient.

References

  • Hawash, M., N. Jaradat, S. H. El-Huneidi, et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link][10]
  • Hawash, M., N. Jaradat, S. H. El-Huneidi, et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Mączyński, M., A. Regiec, P. Płoszaj, et al. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • Unknown. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Hawash, M., N. Jaradat, S. H. El-Huneidi, et al. (2022).
  • Akhtar, T., S. Hameed, S. Al-Masoudi, et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link][9]
  • Wleklik, K., J. M. Zimecki, Z. Kruczyński, et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(3), 433-442. [Link][19]
  • Unknown. (n.d.). Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22.
  • Mączyński, M., A. Regiec, P. Płoszaj, et al. (n.d.). Evaluation of antibacterial activity 5-amino-3-methyl-isoxazole-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one derivatives. Slovak Agricultural Library in Nitra. [Link][21]
  • Szychowski, K. A., A. W. Gornowicz, A. Bąk, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5634. [Link][1]
  • Gornowicz, A. W., A. Bąk, K. A. Szychowski, et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link][2]
  • Gornowicz, A. W., A. Bąk, K. A. Szychowski, et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Unknown. (n.d.). The structure activity relationship studies of novel compounds 9(a–l).
  • Akocak, S., M. Lolak, M. B. Gocmen, et al. (2016). Design, synthesis and biological evaluation of N -(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors.
  • Unknown. (n.d.). Structure activity relationship of the synthesized compounds.
  • Lee, H., S. Y. Kim, H. J. Kim, et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 478-489. [Link][18]
  • Mączyński, M., A. Regiec, P. Płoszaj, et al. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE.
  • Rajanarendar, E., E. Kalyan Rao, S. Ramakrishna, et al. (2018). Synthesis and Biological Evaluation of 3,4-Dihydro-3-(3-methylisoxazol-5- yl)-2H-benzo[e][1,3]oxazine Derivatives as Anticancer Agents. R Discovery. [Link][7]
  • Onyeyilim, E. L., M. A. Ezeokonkwo, D. I. Ugwu, et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Sharma, A., & V. Jaitak. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link][3]
  • Wang, B., L. Liu, Y. Zhang, et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link][8]
  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarbohydrazide. [Link][24]
  • Ali, S., A. A. El-Emam, M. A. El-Gazzar, et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Abdel-Baky, R. M., & A. M. Al-Shorbagy. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11116. [Link][15]

Sources

A Comparative Guide to the Synthetic Routes of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of medicinal chemistry. Among these, 5-Methylisoxazole-3-carbohydrazide stands out as a critical building block for the synthesis of various biologically active molecules, including antitubercular agents. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Our analysis will dissect each pathway, not merely as a series of steps, but as a cascade of causally linked chemical transformations. We will explore the rationale behind the choice of reagents and reaction conditions, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative references to provide a trustworthy and comprehensive resource for your synthetic endeavors.

Route 1: Direct Hydrazinolysis of Ethyl 5-Methylisoxazole-3-carboxylate

This route represents the most straightforward and atom-economical approach to this compound. It involves the direct reaction of a readily available ester precursor, ethyl 5-methylisoxazole-3-carboxylate, with hydrazine hydrate.

Mechanistic Insight

The core of this reaction is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as ethanol, and a proton transfer results in the formation of the stable carbohydrazide product. The driving force for this reaction is the formation of the highly stable amide-like carbohydrazide functional group.

Experimental Protocol

A detailed experimental protocol for this route is derived from established patent literature.[1]

Step 1: Synthesis of this compound

  • To a solution of ethyl 5-methylisoxazole-3-carboxylate (733 g), add 85% hydrazine hydrate (875 g) at room temperature.

  • The internal temperature of the reaction mixture will rise to approximately 45-50°C.

  • Stir the solution for four hours.

  • Allow the mixture to stand for 16 hours at 25°C.

  • Filter the resulting mixture to collect the crystalline product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Workflow Diagram

Route 1: Direct Hydrazinolysis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Ethyl 5-methylisoxazole-3-carboxylate reagents 85% Hydrazine Hydrate Room Temperature, 4h stirring 16h standing start->reagents Reacts with product This compound reagents->product Yields

Caption: Workflow for the synthesis of this compound via direct hydrazinolysis.

Route 2: Two-Step Synthesis via 5-Methylisoxazole-3-carbonyl chloride

This alternative route involves the conversion of 5-methylisoxazole-3-carboxylic acid to its more reactive acyl chloride derivative, followed by a reaction with hydrazine. While this method introduces an additional step, it can be advantageous when the starting material is the carboxylic acid or when milder reaction conditions are desired for the final step.

Mechanistic Insight

Step 1: Formation of the Acyl Chloride

The first step is the conversion of the carboxylic acid to an acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion generate a highly reactive acylium ion, which is then attacked by the remaining chloride ion to form the acyl chloride. Pyridine is often used as a catalyst and to neutralize the HCl gas produced.[2]

Step 2: Reaction of Acyl Chloride with Hydrazine

The resulting 5-methylisoxazole-3-carbonyl chloride is a highly electrophilic species. It readily reacts with the nucleophilic hydrazine in a vigorous and typically high-yielding reaction. The mechanism is a straightforward nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the desired carbohydrazide.

Experimental Protocol

The following protocol is a composite of standard procedures for acyl chloride formation and subsequent reaction with hydrazine.[2]

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

  • To a cooled (ice bath) solution of 5-methylisoxazole-3-carboxylic acid, add thionyl chloride (SOCl₂) dropwise with stirring.

  • Add a catalytic amount of pyridine.

  • Allow the reaction mixture to stir at room temperature until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add a solution of hydrazine hydrate dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts.

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the product.

Workflow Diagram

Route 2: Two-Step Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 5-Methylisoxazole-3-carboxylic acid intermediate 5-Methylisoxazole-3-carbonyl chloride start->intermediate SOCl₂, Pyridine (cat.) product This compound intermediate->product Hydrazine Hydrate

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis

ParameterRoute 1: Direct HydrazinolysisRoute 2: Two-Step Synthesis via Acyl Chloride
Starting Material Ethyl 5-methylisoxazole-3-carboxylate5-Methylisoxazole-3-carboxylic acid
Number of Steps 12
Key Reagents Hydrazine hydrateThionyl chloride, Pyridine, Hydrazine hydrate
Reaction Conditions Room temperature to mild heatingInitial cooling, then room temperature
Yield Generally highGenerally high for both steps
Work-up Simple filtrationAqueous work-up and extraction
Atom Economy HigherLower due to the use of a chlorinating agent
Advantages More direct, simpler procedure, higher atom economyStarts from the carboxylic acid, highly reactive intermediate
Disadvantages Requires the ester starting materialTwo-step process, uses corrosive and hazardous reagents (SOCl₂)

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the availability of the starting material and the desired scale of the synthesis.

Route 1 (Direct Hydrazinolysis) is the preferred method when ethyl 5-methylisoxazole-3-carboxylate is readily available. Its single-step nature, high atom economy, and straightforward work-up make it an efficient and cost-effective option for large-scale production.

Route 2 (Two-Step Synthesis) is the logical choice when starting from 5-methylisoxazole-3-carboxylic acid. While it involves an additional step and the handling of more hazardous reagents, the high reactivity of the acyl chloride intermediate ensures a clean and high-yielding conversion to the final product.

For researchers focused on efficiency and green chemistry principles, optimizing the direct hydrazinolysis from the ester (Route 1) would be the most fruitful avenue. However, the flexibility offered by the two-step synthesis (Route 2) from the carboxylic acid provides a valuable alternative in many research and development settings.

References

  • Shaik, S. P., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
  • Gardner, T. S., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. U.S. Patent No. 2,908,688. Washington, DC: U.S. Patent and Trademark Office.

Sources

A Researcher's Guide to the Cytotoxicity Evaluation of 5-Methylisoxazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with significant anticancer potential.[1][2] This guide provides a comprehensive overview and comparison of the cytotoxicity of 5-Methylisoxazole-3-carbohydrazide derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for evaluating their cytotoxic effects, present comparative data, and explore the underlying mechanisms of action.

The Therapeutic Promise of Isoxazole Scaffolds

The isoxazole ring is a versatile five-membered heterocycle that serves as a cornerstone in the design of numerous bioactive compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[2] The incorporation of a carbohydrazide moiety at the 3-position of the 5-methylisoxazole core introduces a reactive functional group that can be readily modified to generate a diverse library of derivatives, such as Schiff bases and hydrazones. These modifications can significantly influence the compound's physicochemical properties and biological activity, making them prime candidates for anticancer drug discovery.

Evaluating Cytotoxicity: A Multi-faceted Approach

The initial assessment of any potential anticancer compound involves a thorough evaluation of its cytotoxicity against various cancer cell lines. This is typically achieved through a panel of in vitro assays that measure cell viability and proliferation.

The MTT Assay: A Workhorse for Viability Screening

A fundamental and widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

The primary endpoint of the MTT assay is the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency.

Experimental Protocol: MTT Assay

Herein is a detailed, step-by-step methodology for performing the MTT assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should span a range that is expected to encompass the IC50 value. The medium from the cell plates is replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Derivatives treatment 3. Treat Cells with Derivatives compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis caption Figure 1: MTT Assay Workflow

Figure 1: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity of Isoxazole Derivatives

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide and Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole-Carboxamide 3c Leukemia (HL-60)< 10[8]
Leukemia (K-562)< 10[8]
Leukemia (MOLT-4)< 10[8]
Colon Cancer (KM12)< 10[8]
Melanoma (LOX IMVI)< 10[8]
Hydrazone 3g Lung Adenocarcinoma (A549)46.60 ± 6.15
Hydrazone 3i Lung Adenocarcinoma (A549)83.59 ± 7.30[9]
Schiff Base 2 Liver Carcinoma (HepG2)43.17 µg/mL
Breast Cancer (MDA-MB231)71.55 µg/mL[7]

Table 2: Cytotoxic Activity of Other Relevant Hydrazide/Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazide 9 Colorectal Cancer (HCT116)Sub-micromolar[10]
Ovarian Cancer (SKOV-3)Sub-micromolar[10]
Hydrazide 12 Colorectal Cancer (HCT116)Sub-micromolar[10]
Ovarian Cancer (SKOV-3)Sub-micromolar[10]
Pyrrole Hydrazone 7d Neuroblastoma (SH-SY5Y)99.56[1]
Pyrrole Hydrazone 8e Neuroblastoma (SH-SY5Y)91.07[1]

Unraveling the Mechanism of Action: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[5] Several isoxazole derivatives have been shown to exert their cytotoxic effects by triggering apoptotic pathways.[5]

Annexin V-FITC/PI Assay: Detecting Apoptotic Cells

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The FITC signal (green fluorescence) is typically detected in the FL1 channel, and the PI signal (red fluorescence) in the FL3 channel.

  • Data Interpretation: The cell population can be distinguished into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome derivative 5-Methylisoxazole-3- carbohydrazide Derivative intrinsic Intrinsic Pathway (Mitochondrial) derivative->intrinsic Induces extrinsic Extrinsic Pathway (Death Receptor) derivative->extrinsic Induces initiator Initiator Caspases (e.g., Caspase-8, -9) intrinsic->initiator extrinsic->initiator executioner Executioner Caspases (e.g., Caspase-3) initiator->executioner Activates apoptosis Apoptosis (Programmed Cell Death) executioner->apoptosis Executes caption Figure 2: Simplified Apoptosis Induction Pathway

Figure 2: A simplified diagram illustrating the induction of apoptosis by anticancer agents.

Studies have shown that various isoxazole derivatives can induce apoptosis in cancer cells. For instance, certain hydrazone derivatives have been observed to cause a significant increase in the population of apoptotic cells.[9] This pro-apoptotic activity is a critical attribute for a promising anticancer drug candidate.

Conclusion and Future Directions

The evaluation of this compound derivatives reveals a promising avenue for the development of novel anticancer therapeutics. The carbohydrazide moiety provides a versatile handle for synthetic modifications, leading to a wide array of derivatives with varying cytotoxic potencies. The MTT assay serves as a robust initial screening tool to identify lead compounds, while the Annexin V-FITC/PI assay provides crucial insights into their mechanism of action, often pointing towards the induction of apoptosis.

The comparative data, although collated from different sources, suggests that specific structural modifications on the isoxazole scaffold can significantly enhance cytotoxic activity against various cancer cell lines. Future research should focus on a systematic structure-activity relationship (SAR) study of a focused library of this compound derivatives. This would enable a more direct and conclusive comparison of their anticancer effects and aid in the rational design of more potent and selective drug candidates. Further in vivo studies are also warranted for the most promising compounds to validate their therapeutic potential in a more complex biological system.

References

  • Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. PubMed Central. [Link]
  • Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Trop J Nat Prod Res. 2025; 9(3): 967 – 972. [Link]
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. [Link]
  • An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Chem Sci Rev Lett 2023; 12(44): 1-18. [Link]
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. [Link]
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. [Link]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
  • Preparation and Cytotoxicity Evaluation of Some Amino Acid Methyl Ester Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. [Link]
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed. [Link]
  • In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. PMC. [Link]
  • Cytotoxicity of compounds toward various cell lines. | Download Table.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Methylisoxazole-3-carbohydrazide Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is intrinsically linked to its specificity. While a compound may exhibit potent activity against its intended target, its interactions with other biological molecules—its cross-reactivity—can lead to unforeseen side effects and diminish its therapeutic window. This guide provides a comprehensive analysis of the cross-reactivity profiles of compounds based on the 5-methylisoxazole-3-carbohydrazide scaffold, a privileged structure in medicinal chemistry. By examining experimental data from closely related analogs and comparing them with alternative chemical entities, we aim to equip researchers with the insights necessary to navigate the complex terrain of kinase and cyclooxygenase selectivity.

The Isoxazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The isoxazole ring is a versatile heterocyclic motif that has been incorporated into a multitude of biologically active molecules. Its unique electronic and steric properties can contribute to high-affinity binding with a variety of enzymatic targets. However, this same versatility can also lead to off-target interactions, making a thorough understanding of a compound's selectivity profile a critical step in its development. While direct, comprehensive cross-reactivity screening data for the this compound core is not extensively available in the public domain, valuable insights can be gleaned from structurally similar isoxazole derivatives, particularly those with a carboxamide linkage, which shares key electronic features with the carbohydrazide moiety.

Case Study: High Selectivity of a 5-Methylisoxazole-4-carboxamide Analog for FLT3 Kinase

A pivotal study in understanding the selectivity of this compound class comes from the development of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells, and its mutation is a key driver in acute myeloid leukemia (AML).[3]

One of the lead compounds from this study, Compound 7d , demonstrated exceptional potency and selectivity for FLT3. In a panel of 36 other protein kinases, Compound 7d exhibited minimal inhibitory activity, highlighting the potential to design highly selective inhibitors based on the 5-methylisoxazole scaffold.

Comparative Kinase Inhibition Profile:
Kinase TargetIsoxazole Derivative (Compound 7d) IC50 (nM)Non-Isoxazole Alternative (Quizartinib) IC50 (nM)Non-Isoxazole Alternative (Gilteritinib) IC50 (nM)
FLT3 106 1.10.29
c-Kit>10,000250.7
FMS>10,0004.6-
VEGFR2>10,0001.40.86
PDGFRβ>10,0002.51.2
Data for Compound 7d from Hah et al. (2020).[1][2] Data for Quizartinib and Gilteritinib from literature.[3][4]

This remarkable selectivity of Compound 7d, a close structural cousin to the this compound core, underscores the feasibility of achieving a desirable selectivity profile within this chemical class. The quinazoline moiety in Compound 7d plays a significant role in directing the compound to the ATP-binding site of FLT3, while the 5-methylisoxazole portion contributes to the overall binding affinity.

Broader Cross-Reactivity Considerations: Learning from the Isoxazole Family

Beyond the specific example of FLT3, the broader family of isoxazole-containing compounds has been explored as inhibitors of other key enzyme families, namely p38 MAP kinases and cyclooxygenase (COX) enzymes. This suggests that these are important off-target families to consider when evaluating any novel this compound derivative.

Potential for p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[5] Their role in inflammatory diseases has made them attractive drug targets. Several isoxazole-based compounds have been investigated as p38 MAP kinase inhibitors.[6]

Logical Relationship: From Scaffold to Potential Targets

Scaffold This compound Scaffold Analogs Closely Related Isoxazole Analogs Scaffold->Analogs Structural Similarity FLT3 FLT3 Kinase Analogs->FLT3 Demonstrated High Selectivity p38 p38 MAP Kinase Analogs->p38 Investigated as Inhibitors COX COX Enzymes Analogs->COX Investigated as Inhibitors

Caption: Relationship between the core scaffold and potential cross-reactivity targets.

When considering a this compound based compound, it is prudent to assess its activity against p38α, the most well-characterized isoform.

Comparison with a Selective p38α MAP Kinase Inhibitor:

Compound TypeExamplep38α IC50Key Features
Isoxazole-based (Hypothetical)This compound derivativeTo be determinedPotential for activity based on related structures.
Non-Isoxazole (Pyridinylimidazole)SB20358050 nMA well-characterized, selective p38α/β inhibitor.[7]
Non-Isoxazole (Diaryl-pyrazole)Doramapimod (BIRB 796)38 nMA potent and selective pan-p38 inhibitor.[8]
Potential for Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10] There are two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Given that some isoxazole-containing compounds have been developed as selective COX-2 inhibitors, this is another critical off-target to evaluate.[11][12]

Comparison with a Selective COX-2 Inhibitor:

Compound TypeExampleCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Isoxazole-based (Hypothetical)This compound derivativeTo be determinedTo be determinedTo be determined
Non-Isoxazole (Diaryl-substituted furanone)Rofecoxib (Vioxx)>1000 µM18 nM>55
Non-Isoxazole (Diaryl-substituted pyrazole)Celecoxib (Celebrex)15 µM40 nM375
Data for Rofecoxib and Celecoxib from literature.[11]

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of a novel this compound based compound, a tiered screening approach is recommended.

Experimental Workflow: Kinase and COX Selectivity Profiling

cluster_0 Primary Screening cluster_1 Secondary Screening (Broad Panel) cluster_2 Tertiary Screening (Focused Panels) cluster_3 Data Analysis & Comparison A Test Compound B Primary Target Assay (e.g., FLT3) A->B C Broad Kinase Panel (e.g., 400+ kinases) A->C E p38 MAPK Isoform Panel (α, β, γ, δ) A->E F COX-1 / COX-2 Assays A->F D Identify Off-Target Hits C->D G Determine IC50 values D->G E->G F->G H Calculate Selectivity Indices G->H I Compare to Reference Inhibitors H->I

Sources

A-Comparative-Guide-to-the-Metabolic-Stability-of-Isoxazole-Derivatives-for-Drug-Discovery-Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a paramount determinant of its potential success.[1][2] A drug that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Isoxazole derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[3][4] However, their metabolic fate can be complex and is highly dependent on their substitution patterns. This guide provides an in-depth comparison of the metabolic stability of different isoxazole derivatives, offering experimental data and insights to aid researchers in selecting and optimizing candidates with favorable pharmacokinetic profiles.

Understanding the Metabolic Landscape of Isoxazole Derivatives

The isoxazole ring, while generally considered to be relatively stable, can be susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[5][6] The primary metabolic pathways for isoxazole derivatives include:

  • Oxidative Metabolism: This is the most common route, often involving hydroxylation of the isoxazole ring or its substituents.[5][7] The electron-rich nature of the isoxazole ring makes it a target for oxidation.[8]

  • Ring Cleavage: Under certain conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of reactive intermediates.[5][9] This is a critical consideration as such intermediates can potentially lead to toxicity.[10]

  • Metabolism of Substituents: The nature and position of substituents on the isoxazole ring profoundly influence metabolic stability.[8][11] Bulky groups can sterically hinder enzymatic access, while electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation.[12][13]

Comparative Analysis of Isoxazole Derivative Stability: A Data-Driven Approach

To illustrate the impact of substitution on metabolic stability, let's consider a hypothetical series of isoxazole derivatives and their performance in a standard in vitro metabolic stability assay using human liver microsomes.

Compound IDR1 SubstituentR2 SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
IZD-001 -H-Phenyl1592.4
IZD-002 -CH₃-Phenyl3539.8
IZD-003 -H-4-Fluorophenyl4530.9
IZD-004 -CH₃-4-Fluorophenyl7518.6
IZD-005 -CF₃-Phenyl>120<11.6

Analysis of the Data:

  • Effect of Alkyl Substitution (IZD-001 vs. IZD-002): The introduction of a methyl group at the R1 position (IZD-002) significantly increased the metabolic half-life and reduced the intrinsic clearance compared to the unsubstituted analog (IZD-001). This is likely due to steric hindrance at a potential site of metabolism.

  • Impact of Fluorine Substitution (IZD-001 vs. IZD-003): Replacing the phenyl group with a 4-fluorophenyl group (IZD-003) also enhanced metabolic stability. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism.[13]

  • Synergistic Effects (IZD-004): Combining both the methyl and fluoro substituents (IZD-004) resulted in a further and substantial improvement in metabolic stability, demonstrating a synergistic effect of these modifications.

  • Blocking Metabolism with Electron-Withdrawing Groups (IZD-005): The introduction of a trifluoromethyl group (IZD-005), a potent electron-withdrawing group, rendered the molecule highly resistant to metabolism, with a half-life exceeding the duration of the assay.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

The data presented above is typically generated using a well-established in vitro method known as the liver microsomal stability assay.[14][15][16] This assay provides a reliable and cost-effective way to predict the in vivo hepatic clearance of a compound.[17]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[16]

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.[18]

    • Add the test compound to the microsome suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Self-Validating System and Controls:

To ensure the integrity of the experimental data, several controls are essential:

  • Minus-NADPH Control: Incubating the compound with microsomes in the absence of the NADPH-regenerating system assesses for any non-CYP-mediated degradation or chemical instability.[18]

  • Positive Control: A compound with a known metabolic profile (e.g., testosterone or verapamil) is run in parallel to verify the metabolic activity of the liver microsomes.

  • Zero-Time Point: This sample, where the quenching solution is added immediately after the test compound, represents 100% of the initial compound concentration.

Visualizing the Process: Workflow and Metabolic Pathways

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation reagents Prepare Reagents (Compound, Microsomes, NADPH System) mix Mix Compound & Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points start_reaction->time_points quench Quench Reaction time_points->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Isoxazole_Metabolism isoxazole Isoxazole Derivative oxidation Oxidation (Hydroxylation) isoxazole->oxidation CYP450 ring_cleavage Ring Cleavage (N-O Bond Scission) isoxazole->ring_cleavage CYP450 substituent_metabolism Substituent Metabolism isoxazole->substituent_metabolism Various Enzymes oxidation->oxidation oxidation->ring_cleavage oxidation->substituent_metabolism

Caption: Major metabolic pathways of isoxazole derivatives.

Conclusion and Future Directions

The metabolic stability of isoxazole derivatives is a multifaceted property that can be rationally modulated through strategic chemical modifications. By understanding the key metabolic pathways and employing robust in vitro assays, drug discovery teams can effectively identify and optimize compounds with improved pharmacokinetic profiles. The strategic use of bioisosteric replacement, where a metabolically labile group is replaced with a more stable one while retaining biological activity, is a powerful tool in this endeavor.[20][21][22][23] As our understanding of drug metabolism continues to evolve, so too will our ability to design safer and more effective medicines based on the versatile isoxazole scaffold.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Rietjens, I. M., & Soffers, A. E. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed.
  • Rietjens, I. M., & Soffers, A. E. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Festa, C., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments.
  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). ResearchGate.
  • Microsomal Stability Assay - Creative Bioarray. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Valdivielso, A. M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central.
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (2000). PubMed.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences.
  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. (2009). PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate.
  • Scott, J. S., & O'Neill, D. J. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC - PubMed Central.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2025). ResearchGate.
  • Bioisosteric Replacements - Chem-Space. (n.d.).
  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and characterization of novel chemical entities like 5-Methylisoxazole-3-carbohydrazide, a key building block in medicinal chemistry, demand robust and reliable analytical methods. The validation of these methods is not merely a procedural step but the very foundation upon which product quality, safety, and efficacy are built.

This guide provides an in-depth technical comparison of potential analytical methodologies for this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Our objective is to equip you with the scientific rationale to develop, validate, and implement analytical methods that are fit for purpose and regulatorily compliant.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Before delving into specific techniques, it is crucial to acknowledge the authoritative framework that governs analytical method validation. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide is structured around the core validation parameters stipulated by the ICH, ensuring that the methodologies discussed meet global regulatory expectations.[4]

Strategic Selection of an Analytical Technique

The molecular structure of this compound (C5H7N3O2) — featuring a heterocyclic isoxazole ring, a hydrazide functional group, and a methyl group — informs the selection of an appropriate analytical technique. The primary candidates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Technique Principle Applicability to this compound Pros Cons
RP-HPLC with UV Detection Separation based on polarity differences between the analyte and a non-polar stationary phase.Highly Suitable. The compound's polarity and UV-absorbing isoxazole ring make it an ideal candidate.High specificity, sensitivity, and precision. Can separate the main compound from impurities.Higher initial instrument cost and complexity compared to spectrophotometry.
Gas Chromatography (GC) with FID/MS Separation of volatile compounds in the gas phase.Less Suitable without Derivatization. The hydrazide group makes the molecule polar and thermally labile, leading to poor peak shape and potential degradation. Derivatization would be required to increase volatility.High resolution and sensitivity, especially with a Mass Spectrometry (MS) detector.Derivatization adds complexity, time, and potential for error. Not ideal for routine analysis if a simpler method exists.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.Suitable for Basic Quantification. The isoxazole ring possesses a chromophore. Derivatization can be used to enhance sensitivity and specificity.[5]Simple, rapid, and cost-effective.Low specificity; cannot distinguish between the analyte and absorbing impurities. Prone to interference.

Based on this analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most powerful and reliable technique for the comprehensive analysis and validation of this compound. It offers the best balance of specificity, sensitivity, and robustness, making it the preferred choice for quality control and regulatory submissions.

cluster_0 Method Selection Workflow start Need to Quantify This compound q1 Is impurity profiling required? start->q1 q2 Is high sensitivity (trace level) needed? q1->q2 No hplc Select RP-HPLC q1->hplc Yes q2->hplc Yes uv_vis Select UV-Vis Spectrophotometry q2->uv_vis No

Caption: Decision workflow for selecting an analytical method.

In-Depth Guide: Validation of an RP-HPLC Method

This section provides a detailed protocol for the validation of a proposed RP-HPLC method for this compound, structured according to the ICH Q2(R2) guidelines.[2][6]

Proposed Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V).[7]

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., pH 3.0). The exact gradient would be optimized during method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm), determined by scanning a standard solution.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Validation Parameters and Experimental Protocols

cluster_workflow HPLC Method Validation Workflow (ICH Q2 R2) Start Method Development & Optimization Specificity Specificity (Peak Purity, Impurity Spiking) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness SystemSuitability System Suitability (Routine Check) Robustness->SystemSuitability Report Validation Report SystemSuitability->Report

Caption: Workflow for a comprehensive HPLC method validation.
  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] This is the cornerstone of a reliable quantitative method.

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • If available, inject solutions of known related substances or impurities individually.

    • Prepare a sample solution spiked with all known impurities and demonstrate that the analyte peak is resolved from all impurity peaks (Resolution > 2.0).

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a sample and analyze the stressed samples. The method should be able to separate the analyte peak from any degradation product peaks. Use a photodiode array (PDA) detector to assess peak purity.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Peak purity angles should be less than purity thresholds in stressed samples.[8]

  • Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range. This justifies the use of a specific calibration model for quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[4][6]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Exemplary Data (for illustrative purposes):

Concentration (µg/mL)Mean Peak Area
80810500
90905600
1001001200
1101103500
1201205800
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of the systemic error of the method.

  • Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

    • This can be done by spiking a placebo (blank formulation) with known amounts of the analyte or by comparing results to a well-characterized reference material.

    • Calculate the percent recovery for each sample.

  • Exemplary Data (for illustrative purposes):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[9]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for the analysis of impurities.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

    • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: LOQ precision should have an RSD of ≤ 10%.

  • Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

    • Vary each parameter slightly (e.g., pH ± 0.2 units, flow rate ± 10%, temperature ± 5°C).

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations.

Conclusion

The validation of an analytical method for a substance like this compound is a systematic and scientifically rigorous process. While several techniques can be considered, an RP-HPLC method offers the most robust, specific, and reliable platform for its intended purpose in a research and development or quality control setting.

By following the principles outlined in the ICH Q2(R2) guidelines and meticulously executing the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can ensure the generation of high-quality, defensible data. This foundational work is indispensable for advancing drug discovery programs and ensuring the safety and quality of pharmaceutical products. Every experimental choice must be deliberate and justified, creating a self-validating system that guarantees data integrity throughout the analytical procedure's lifecycle.[2]

References

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • BLD Pharm. 62438-03-3|this compound.
  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • SIELC Technologies. (2018, May 17). Separation of Methyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column.
  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Collaborative International Pesticides Analytical Council. 3.1 - Validation of analytical MT method (1).
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Hydrazines.
  • BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide.
  • International Journal of Pharmaceutical Sciences and Research. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.

Sources

Benchmarking 5-Methylisoxazole-3-carbohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Hydrazide derivatives have long been recognized as a versatile class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Among these, isoxazole-containing hydrazides have emerged as a particularly promising subclass, integrating the favorable pharmacological attributes of both the isoxazole ring and the carbohydrazide moiety.[3][4]

This guide provides a comprehensive performance benchmark of 5-Methylisoxazole-3-carbohydrazide against other prominent hydrazide compounds. By presenting objective, side-by-side comparisons of experimental data from standardized assays, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery and development pipelines. The following sections will delve into the comparative antitubercular and anticonvulsant activities of these compounds, supported by detailed experimental protocols and expert analysis of the structure-activity relationships that underpin their performance.

Comparative Analysis of Biological Activity

The therapeutic potential of a hydrazide compound is defined by its efficacy in relevant biological assays. In this section, we present a comparative analysis of this compound and other key hydrazide compounds in two critical areas of drug discovery: antitubercular and anticonvulsant activity. The data is summarized for clarity, followed by a deeper dive into the experimental methodologies that provide the foundation for these findings.

Antitubercular Activity

Tuberculosis remains a global health challenge, necessitating the discovery of novel and effective antitubercular agents.[5] Hydrazide compounds, most notably Isoniazid, have been a cornerstone of tuberculosis treatment for decades.[6] The following table benchmarks the in vitro activity of 5-methylisoxazole-3-carboxamide derivatives, closely related to our target compound, against the virulent Mycobacterium tuberculosis H37Rv strain, alongside other significant hydrazide compounds. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for assessing antitubercular potency.

Table 1: Comparative Antitubercular Activity against Mycobacterium tuberculosis H37Rv

CompoundCore StructureMIC (µM)Reference
5-Methylisoxazole-3-carboxamide derivative (10)5-Methylisoxazole3.125[7][8]
5-Methylisoxazole-3-carboxamide derivative (14)5-Methylisoxazole3.125[7][8]
Isonicotinic acid hydrazide (Isoniazid)Pyridine0.23 - 1.45[9][10]
Benzoic Hydrazide DerivativeBenzene7.8 - 250[11][12]
Salicylic HydrazideBenzene (with hydroxyl group)58.5 - 486[13][14]

Note: The data for 5-Methylisoxazole-3-carboxamide derivatives provides a strong indication of the potential activity of this compound.

Anticonvulsant Activity

Epilepsy and other seizure disorders represent a significant area of unmet medical need, driving the search for novel anticonvulsant therapies.[15] The Maximal Electroshock (MES) seizure model is a widely accepted preclinical assay for identifying compounds with efficacy against generalized tonic-clonic seizures.[2][16] The following table compares the anticonvulsant potency of isoxazole derivatives with the established drug Phenytoin and other relevant compounds, as measured by their median effective dose (ED50) in the MES test in mice. A lower ED50 value indicates higher potency.

Table 2: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test

CompoundCore StructureED50 (mg/kg)Reference
Isoxazole Derivative (8)Isoxazole28.1 (oral, rats)[17]
Isoxazole Derivative (10)Isoxazole68.9 (oral, rats)[17]
Phenytoin (Standard Drug)Hydantoin6.1 - 10.4[5][8][15]
Carbamazepine (Standard Drug)Dibenzazepine10.5 - 15.7[18]

Note: While direct ED50 data for this compound was not available, the data for other isoxazole derivatives highlights the potential of this scaffold in anticonvulsant drug discovery.

Experimental Protocols

The integrity of the comparative data presented above rests on the robustness and reproducibility of the experimental methodologies employed. In this section, we provide detailed, step-by-step protocols for the key assays used to evaluate the antitubercular and anticonvulsant activities of the benchmarked compounds.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[1][19][20] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Workflow for the Microplate Alamar Blue Assay (MABA)

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare Middlebrook 7H9 broth supplemented with OADC inoculum Prepare M. tuberculosis H37Rv inoculum (1 x 10^5 CFU/mL) start->inoculum compounds Prepare serial dilutions of test compounds in 96-well plate inoculum->compounds add_inoculum Inoculate wells with M. tuberculosis suspension compounds->add_inoculum incubate Incubate plates at 37°C for 7 days add_inoculum->incubate add_alamar Add Alamar Blue and Tween 80 solution to each well incubate->add_alamar incubate_color Incubate for an additional 24 hours add_alamar->incubate_color read_plate Visually or spectrophotometrically assess color change incubate_color->read_plate determine_mic Determine MIC as the lowest concentration with no color change (blue) read_plate->determine_mic

Caption: Workflow of the Microplate Alamar Blue Assay for antitubercular screening.

Step-by-Step Methodology:

  • Preparation of Media and Inoculum:

    • Prepare sterile Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase).

    • Culture Mycobacterium tuberculosis H37Rv in the prepared broth until it reaches a logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation.

    • Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the test compound across the plate, typically from a starting concentration of 100 µg/mL down to 0.09 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well containing the test compound.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

    • Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% (v/v) sterile Tween 80 to each well.

    • Reseal the plate and incubate for an additional 24 hours at 37°C.

    • Visually inspect the plate for a color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a gold-standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[2][16][21] The test involves inducing a seizure in rodents via a brief electrical stimulus and observing the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure.

Workflow for the Maximal Electroshock (MES) Test

MES_Workflow cluster_prep Animal Preparation & Dosing cluster_seizure Seizure Induction cluster_observation Observation & Analysis acclimatize Acclimatize male albino mice (20-25 g) grouping Divide mice into groups (control and test) acclimatize->grouping dosing Administer test compound or vehicle (i.p. or p.o.) grouping->dosing peak_effect Wait for time of peak effect of the compound dosing->peak_effect electrodes Apply corneal electrodes with saline peak_effect->electrodes stimulus Deliver electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) electrodes->stimulus observe Observe for tonic hindlimb extension stimulus->observe protection Record protection (abolition of tonic extension) observe->protection calculate_ed50 Calculate ED50 using probit analysis protection->calculate_ed50

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Use male albino mice weighing between 20-25 grams. Acclimatize the animals to the laboratory environment for at least 48 hours before the experiment.

    • Divide the mice into several groups, including a control group that will receive the vehicle and test groups that will receive different doses of the compound.

    • Administer the test compound or vehicle via the desired route (intraperitoneal or oral). The time between administration and the MES test should be determined by the pharmacokinetic profile of the compound to coincide with its peak effect.

  • Seizure Induction:

    • At the time of peak effect, place corneal electrodes, moistened with saline, over the eyes of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.

  • Observation and Data Analysis:

    • Immediately after the stimulus, observe the animal for the characteristic phases of a maximal seizure, particularly the tonic hindlimb extension.

    • An animal is considered protected if the tonic hindlimb extension is abolished.

    • Record the number of protected animals in each group.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using a statistical method such as probit analysis.

Conclusion and Future Directions

This comparative guide has benchmarked this compound and related hydrazide compounds in the key therapeutic areas of tuberculosis and epilepsy. The data indicates that the 5-methylisoxazole scaffold holds significant promise, with derivatives demonstrating potent antitubercular activity comparable to some established agents. While direct anticonvulsant data for the target compound is still emerging, the broader class of isoxazole derivatives shows encouraging activity in preclinical models.

The provided experimental protocols for the Microplate Alamar Blue Assay and the Maximal Electroshock Test offer a robust framework for researchers to conduct their own comparative studies and validate these findings. As the field of drug discovery continues to evolve, a data-driven approach to scaffold selection is essential. The information presented herein serves as a valuable resource for prioritizing and advancing the most promising hydrazide-based compounds towards clinical development. Further research should focus on obtaining direct comparative data for this compound and exploring its efficacy and safety in a wider range of preclinical models.

References

  • Bala, S., et al. (2013). Hydrazide–hydrazones as potential antimicrobial agents: A review. Der Pharma Chemica, 5(4), 171-185.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1292, 141–151.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009.
  • Datar, P. A., & Coutinho, E. C. (2017). A review on the medicinal perspective of hydrazide/hydrazone derivatives. Mini reviews in medicinal chemistry, 17(10), 832–853.
  • Franzblau, S. G., et al. (2012). Rapid, low-cost screen for tuberculosis drugs in vitro. Methods in molecular medicine, 74, 115–123.
  • Kumar, P., et al. (2010). Synthesis and antitubercular activities of substituted benzoic acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides. European journal of medicinal chemistry, 45(12), 6085–6089.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181.
  • Mączyński, M., et al. (2020). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(2), 235-243.
  • Pattan, S. R., et al. (2009). Synthesis and evaluation of some new isoxazole derivatives for their antimicrobial and anti-inflammatory activities. Indian Journal of Pharmaceutical Sciences, 71(5), 578–581.
  • Potschka, H., et al. (2013). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Current protocols in pharmacology, Chapter 5, Unit5.22.
  • Ram, V. J. (2001). The chemistry and biology of isoxazoles. Drug News & Perspectives, 14(8), 490-497.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Siddiqui, N., et al. (2011). Isoxazoles: A review of their chemistry and biological activities. Bioorganic & medicinal chemistry, 19(1), 51-64.
  • Singh, N., et al. (2014). Hydrazones as versatile molecules in the design of new lead compounds. Mini reviews in medicinal chemistry, 14(5), 410–435.
  • Sriram, D., et al. (2005). Synthesis and in vitro antitubercular activity of some 1-[(5-substituted)-1,3,4-thiadiazol-2-yl]-2-isonicotinoyl-hydrazones. Bioorganic & medicinal chemistry letters, 15(20), 4493–4495.
  • Turan-Zitouni, G., et al. (2005). Synthesis and anticonvulsant activity of some new hydrazone derivatives. European journal of medicinal chemistry, 40(6), 607–613.
  • Vicini, P., et al. (2002). Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial and anticonvulsant activities. European journal of medicinal chemistry, 37(7), 553–564.
  • White, H. S., et al. (2002). The early preclinical screening of antiepileptic drugs: a contemporary approach. Epilepsy research, 50(1-2), 43–57.
  • Zhang, Y., et al. (2007). Antitubercular potential and pH-driven mode of action of salicylic acid derivatives. The FEBS journal, 274(15), 3838–3848.
  • G. P. V. Kumar, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 58-66.
  • G. P. V. Kumar, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Angelova, V. T., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences, 23(19), 11847.
  • Wikipedia contributors. (2024, October 26). Isoniazid. In Wikipedia, The Free Encyclopedia.
  • Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European journal of medicinal chemistry, 37(8), 635–648.
  • Luszczki, J. J., et al. (2013). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European review for medical and pharmacological sciences, 17(16), 2216–2223.
  • Pahlavani, M., et al. (2019). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.
  • Rybak, M. Y., et al. (2021). MIC values for compound 27 against M. tuberculosis H37Rv strain in different conditions.
  • Jardim, G. A. M., et al. (2015). MIC of the tested compounds against Mycobacterium tuberculosis H 37 Rv.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017).
  • Dimmock, J. R., et al. (1998). Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices. Journal of medicinal chemistry, 41(7), 1014–1026.
  • Szafarz, M., et al. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. International Journal of Molecular Sciences, 25(1), 543.
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. [Link]
  • Antimycobacterial activity of compounds 5a-g against M. tuberculosis H... (n.d.).
  • Lechartier, A., et al. (2019). Antitubercular potential and pH-driven mode of action of salicylic acid derivatives. The FEBS journal, 286(15), 3051–3063.
  • A novel class of antimicrobial drugs selectively targets a Mycobacterium tuberculosis PE-PGRS protein. (2020).
  • Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. (2024). EMBO. [Link]
  • Zimic, M., et al. (2021). Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. Antimicrobial agents and chemotherapy, 65(12), e01290-21.
  • Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. (1971).
  • Edafiogho, I. O., et al. (1997). Synthesis, characterization, and anticonvulsant activity of enaminones. Part 5: investigations on 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothizin-4[10H]-one derivatives. Journal of medicinal chemistry, 40(22), 3681–3686.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methylisoxazole-3-carbohydrazide. As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the principles of chemical safety. The protocols outlined herein are designed to be self-validating, grounded in established regulatory standards and the known chemistry of the compound's functional groups.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound possesses a dual-moiety structure—an isoxazole ring and a carbohydrazide group—that dictates its hazard profile.

  • Isoxazole Moiety: The isoxazole ring is a common heterocycle in pharmaceuticals and bioactive compounds.[1][2] While the ring itself is relatively stable, its derivatives can have varied toxicological profiles.

  • Carbohydrazide Functional Group: This is a derivative of hydrazine. Hydrazines as a class are known for their reactivity and potential health hazards.[3][4] They can be flammable, corrosive, and irritating.[5][6] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen (Group B2).[6]

Based on available data for this compound and related structures, the following hazards are identified:

Hazard ClassificationGHS StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[7]
Skin Corrosion/IrritationH315: Causes skin irritation[7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[7]
Specific Target Organ ToxicityH335: May cause respiratory irritation[7]

Causality of Precautions: The identified hazards necessitate the stringent use of Personal Protective Equipment (PPE). The oral toxicity requires that no eating, drinking, or smoking occurs in the handling area.[8][9] The skin and eye irritation warnings demand the use of appropriate gloves and safety glasses.[8][9] The potential for respiratory irritation underscores the importance of handling this compound in a well-ventilated area or a certified chemical fume hood.[10][11]

Laboratory Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a strict waste segregation and collection protocol is not merely a suggestion but a critical component of laboratory safety and regulatory compliance.[12][13]

Step 1: Personal Protective Equipment (PPE) Verification

Before handling the compound or its waste, ensure you are wearing the following:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect for any signs of degradation or puncture before use.[14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact.

Step 2: Waste Container Selection and Labeling
  • Container Type: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[15][16] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: The moment waste is first added, the container must be labeled. Use an official EHS Hazardous Waste Label.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date of initial accumulation.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Segregation
  • Solids: Collect solid this compound waste, including contaminated weigh boats, gloves, and paper towels, in your designated solid hazardous waste container.

  • Liquids: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

  • Incompatibility: Crucially, do not mix this waste with incompatible materials. Store away from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[17] The hydrazide moiety is a reducing agent and can react energetically with oxidizers.

  • Sharps: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Your designated hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Keep containers closed at all times , except when adding waste.[15][17] This is a non-negotiable rule to prevent the release of vapors and potential spills.

  • Utilize secondary containment (e.g., a spill tray) for all liquid waste containers.[15][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_ppe Initial Checks cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (this compound) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Determine Waste Type ppe_check->waste_type YES solid_waste Contaminated Solids (e.g., gloves, weigh paper, unused compound) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in labeled 'Hazardous Solid Waste' container. Ensure container is compatible (HDPE). solid_waste->solid_container storage Store container in designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container Place in labeled 'Hazardous Liquid Waste' container. Use secondary containment. liquid_waste->liquid_container liquid_container->storage container_full Is the container full? storage->container_full request_pickup Arrange for waste pickup by Environmental Health & Safety (EHS). container_full->request_pickup YES continue_use Keep container closed in SAA. Continue to add waste as generated. container_full->continue_use NO end_process Waste Removed by EHS for Final Disposal request_pickup->end_process continue_use->waste_type

Caption: Waste Disposal Workflow for this compound.

Spill & Decontamination Procedures

Accidents require immediate and correct action. Familiarize yourself with this protocol before beginning work.

Immediate Actions for a Small Spill:
  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill zone.

  • Consult SDS: If available, refer to the specific Safety Data Sheet (SDS) for the compound.

  • Ventilate: Ensure the area is well-ventilated; increase fume hood sash height if the spill is contained within it.

  • Don PPE: At a minimum, wear double gloves, a lab coat, and chemical splash goggles.

  • Containment & Cleanup:

    • For solid spills , gently cover with an absorbent material to prevent dust formation.[14] Carefully sweep or scoop the material into your designated hazardous waste container.

    • For liquid spills , cover with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[12][13][17]

  • Licensed Disposal Service: All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) department, which will transfer it to a licensed professional waste disposal service.[14][18]

  • Incineration: The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][14] This ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that our vital research and development efforts are conducted with the utmost care and professionalism.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • 5-Methyl-3-isoxazolecarbohydrazide.
  • 3-hydroxy-isoxazole - Safety D
  • Hydrazines | ToxFAQs™.
  • Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxyl
  • Material Safety Data Sheet - 5-Methylisoxazole-3-carboxamide. Capot Chemical.
  • SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. Tokyo Chemical Industry.
  • Hydrazine and Potential Occup
  • SAFETY DATA SHEET - 3-Methylisoxazole-5-carbaldehyde. Fisher Scientific.
  • Hydrazine. U.S. Environmental Protection Agency (EPA).
  • Safety and Handling of Hydrazine.
  • 3-Amino-5-methylisoxazole - Safety D
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylisoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Methylisoxazole-3-carbohydrazide, a heterocyclic compound, presents as a valuable building block. However, its structural alerts, particularly the hydrazide moiety, necessitate a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The primary hazards are associated with its irritant properties and acute oral toxicity.[1] The carbohydrazide functional group is a derivative of hydrazine, a substance known for its potential toxicity.[2][3][4] Therefore, a cautious and well-planned approach to handling is imperative.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol extends beyond the mere provision of PPE. It encompasses a holistic strategy involving engineering controls, administrative controls, and finally, personal protective equipment. This hierarchy of controls is a cornerstone of laboratory safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling this compound, especially in powder form where dust generation is a concern, the following are essential:

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound should be performed within a certified chemical fume hood.[5][6] This is critical to minimize the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7]

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work practices. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel must be trained on the specific hazards of this compound and the correct use of PPE.[4][8]

  • Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[6][9][10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[9][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedures.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[5][7] These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as during the handling of larger quantities or vigorous reactions, a face shield should be worn in addition to safety goggles.[2][10]

Skin Protection

To prevent skin irritation, appropriate gloves and protective clothing are essential.[1]

  • Gloves: The selection of glove material is critical. While no specific breakthrough time data is readily available for this compound, for related hydrazide compounds, nitrile or neoprene gloves are often recommended.[2] It is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.[10][11][12] Never wear contaminated gloves outside of the immediate work area.[10]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.[5] Ensure it is fully buttoned to provide maximum coverage.

  • Protective Clothing: For procedures with a higher risk of skin contact, additional protective clothing such as an apron may be necessary.[7]

Respiratory Protection

To mitigate the risk of respiratory tract irritation, handling the compound in a fume hood is the primary control measure.[1]

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator may be required.[2][7] The type of respirator and cartridge should be selected based on a formal risk assessment. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[7]

Summary of Personal Protective Equipment

Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Transferring Solids Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatWork within a Fume Hood
Dissolving and Solution Handling Chemical Splash Goggles, Face Shield (if splash risk)Nitrile or Neoprene GlovesLab CoatWork within a Fume Hood
Reaction Monitoring and Work-up Chemical Splash Goggles, Face Shield (if splash risk)Nitrile or Neoprene GlovesLab Coat, Apron (if needed)Work within a Fume Hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Suit or ApronNIOSH-approved Respirator

Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Review SDS and SOPs Assess Conduct Risk Assessment Prep->Assess SelectPPE Select Appropriate PPE Assess->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE Weigh Weigh/Transfer Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Conduct Experiment Dissolve->React Decontaminate Decontaminate Work Area React->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste.[13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[15][16]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.

  • Spill: Evacuate the area and alert others.[5] For small spills, use an appropriate absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • PubChem. 5-Methyl-3-isoxazolecarbohydrazide.
  • Cole-Parmer. Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. [Link]
  • Risk Management and Safety. Hydrazine. [Link]
  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. [Link]
  • DTIC. Safety and Handling of Hydrazine. [Link]
  • Capot Chemical.
  • Utah State University.
  • GZ Industrial Supplies.
  • Green World Group. Chemical Safety Best Practices in The Lab. [Link]
  • University of Toronto. General Laboratory Safety Practices - Environmental Health & Safety. [Link]
  • National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.